Product packaging for N-benzylcyclopentanamine(Cat. No.:CAS No. 15205-23-9)

N-benzylcyclopentanamine

Cat. No.: B097605
CAS No.: 15205-23-9
M. Wt: 175.27 g/mol
InChI Key: PPVZYCGBQWWSKG-UHFFFAOYSA-N
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Description

N-benzylcyclopentanamine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N B097605 N-benzylcyclopentanamine CAS No. 15205-23-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzylcyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVZYCGBQWWSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405867
Record name N-benzylcyclopentanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15205-23-9
Record name N-benzylcyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of N-benzylcyclopentanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-benzylcyclopentanamine is a secondary amine of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the development of novel pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of its core physical and chemical properties, intended for researchers, scientists, and professionals in drug development. The document elucidates the compound's structural and physicochemical characteristics, reactivity profile, and provides practical insights into its synthesis and handling.

Introduction

This compound, with the chemical formula C₁₂H₁₇N, belongs to the class of secondary amines, characterized by a nitrogen atom bonded to a benzyl group and a cyclopentyl moiety. Its structural features impart a unique combination of steric and electronic properties that make it a valuable building block in organic synthesis. The presence of the benzyl group allows for various chemical modifications, while the cyclopentyl ring influences its lipophilicity and conformational flexibility. This guide aims to be an authoritative resource, consolidating essential data and methodologies for the effective utilization of this compound in a research and development setting.

Physicochemical Properties

The physical properties of this compound are fundamental to its handling, purification, and application in various chemical processes. A summary of these properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₇N[1]
Molar Mass 175.27 g/mol [1]
CAS Number 15205-23-9[1]
Appearance Colorless liquid[2]
Odor Amine-like[2]
Melting Point -53 °C[2]
Boiling Point 202-203 °C (at 760 Torr)[2]
114-116 °C (at 5 Torr)[2]
Density 0.98 ± 0.1 g/cm³ (Predicted)[2]
Refractive Index (n²⁰/D) 1.542[2]
Vapor Pressure 0.00681 mmHg at 25°C[2]
Flash Point 118.4 °C[2]
Solubility Soluble in water[2]
pKa 9.95 ± 0.20 (Predicted)[3]

Chemical Properties and Reactivity

As a secondary amine, this compound exhibits characteristic nucleophilic and basic properties, primarily attributed to the lone pair of electrons on the nitrogen atom.

Basicity

With a predicted pKa of approximately 9.95, this compound is a moderately strong base.[3] It readily reacts with acids to form the corresponding ammonium salts. For instance, with hydrochloric acid, it forms this compound hydrochloride (CAS No. 287935-39-1), a solid material.[4] This property is often exploited for its purification and handling.

Nucleophilicity and Reactivity with Electrophiles

The lone pair on the nitrogen atom makes this compound a potent nucleophile, enabling it to react with a wide range of electrophiles. Common reactions include N-acylation and N-alkylation.

  • N-Acylation: Reaction with acylating agents such as acetyl chloride or benzoyl chloride in the presence of a base will yield the corresponding N-acyl derivatives. This reaction is a common method for protecting the amine functionality during multi-step syntheses.[5]

  • N-Alkylation: this compound can be alkylated using alkyl halides, such as methyl iodide, to form the corresponding tertiary amine. The reaction proceeds via an SN2 mechanism.[6]

The following diagram illustrates the general reactivity of this compound with electrophiles.

Reactivity_of_this compound This compound This compound Product N-Substituted Product This compound->Product Nucleophilic Attack Electrophile Electrophile (E+) e.g., Acyl Chloride, Alkyl Halide Electrophile->Product Synthesis_of_this compound Cyclopentanone Cyclopentanone Imine_Intermediate Imine Intermediate Cyclopentanone->Imine_Intermediate Benzylamine Benzylamine Benzylamine->Imine_Intermediate This compound This compound Imine_Intermediate->this compound Reducing_Agent Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) Reducing_Agent->Imine_Intermediate Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up cluster_3 Purification Reactants Combine Cyclopentanone and Benzylamine in Solvent Imine_Formation Stir for Imine Formation Reactants->Imine_Formation Add_Reducing_Agent Slowly Add Reducing Agent Imine_Formation->Add_Reducing_Agent Stir_Reaction Stir at Room Temperature Add_Reducing_Agent->Stir_Reaction Quench Quench with NaHCO₃ Stir_Reaction->Quench Extraction Extract with Solvent Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Distillation or Chromatography Concentrate->Purify

References

Synthesis of N-benzylcyclopentanamine via Reductive Amination of Cyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reductive amination stands as a cornerstone in modern organic synthesis for the formation of carbon-nitrogen bonds, offering a highly efficient and controlled route to primary, secondary, and tertiary amines.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the synthesis of N-benzylcyclopentanamine through the reductive amination of cyclopentanone with benzylamine. The document delves into the underlying reaction mechanism, critically evaluates various synthetic strategies employing different reducing agents, and furnishes detailed, field-proven experimental protocols. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this guide aims to serve as a valuable resource for researchers in organic synthesis and drug development, ensuring both scientific rigor and practical applicability.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of amines is a fundamental pursuit in organic chemistry, largely due to the prevalence of the amine functional group in pharmaceuticals, agrochemicals, and other biologically active molecules.[2][4][5] Among the myriad methods for amine synthesis, reductive amination, also known as reductive alkylation, is particularly favored for its versatility and control.[6][7] This one-pot reaction combines a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[3][7][8] This approach elegantly circumvents the common issue of over-alkylation often encountered in direct alkylation of amines with alkyl halides.[6]

The synthesis of this compound serves as an exemplary case study for this powerful transformation, illustrating the coupling of a cyclic ketone (cyclopentanone) with a primary amine (benzylamine).

Mechanistic Underpinnings

The reductive amination of cyclopentanone with benzylamine proceeds through a two-step sequence within a single reaction vessel:

  • Imine Formation: The reaction initiates with the nucleophilic attack of the benzylamine nitrogen on the electrophilic carbonyl carbon of cyclopentanone. This is followed by a proton transfer and subsequent dehydration to form a key intermediate, the N-benzylcyclopentyl imine.[7] The removal of water, either through azeotropic distillation or the use of a dehydrating agent, can shift the equilibrium towards imine formation.[7]

  • Reduction: The C=N double bond of the imine is then reduced to a single bond by a suitable reducing agent to yield the final product, this compound.[6][7]

The selection of the reducing agent is critical, as it must selectively reduce the imine in the presence of the starting ketone.[6]

Reaction Mechanism Visualization

Reductive_Amination cluster_0 Imine Formation cluster_1 Reduction Cyclopentanone Cyclopentanone Hemiaminal Hemiaminal Intermediate Cyclopentanone->Hemiaminal + Benzylamine Benzylamine Benzylamine Imine N-benzylcyclopentyl Imine Hemiaminal->Imine - H₂O Product This compound Imine->Product + [H⁻] H2O H₂O ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine

Caption: General workflow for the reductive amination of cyclopentanone.

Comparative Analysis of Synthetic Strategies

The choice of reducing agent significantly influences the efficiency, selectivity, and substrate scope of the reductive amination. Below is a comparative analysis of commonly employed reducing agents for this transformation.

Reducing AgentAbbreviationKey AdvantagesKey Considerations
Sodium Triacetoxyborohydride NaBH(OAc)₃ / STABMild and selective, tolerates a wide range of functional groups, effective for both aldehydes and ketones.[9][10][11][12] Less toxic than cyanoborohydride reagents.[1]Water-sensitive; typically used in anhydrous solvents like DCE or THF.[11][13]
Sodium Borohydride NaBH₄Inexpensive and readily available.[2] Can be used in protic solvents like methanol or ethanol.[13]Can also reduce the starting ketone, requiring careful control of reaction conditions, often by pre-forming the imine.[6][13]
Sodium Cyanoborohydride NaBH₃CNEffective at a wider pH range and can selectively reduce imines in the presence of carbonyls.[6][7]Highly toxic due to the potential release of hydrogen cyanide gas, especially under acidic conditions.[14]
Catalytic Hydrogenation H₂/Catalyst (e.g., Pd/C, Pt/C)"Green" and atom-economical.[4][5] Can be highly efficient.May require elevated pressures and temperatures. Can sometimes lead to over-reduction or other side reactions.

For the synthesis of this compound, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its high selectivity, mild reaction conditions, and excellent yields.[1][9][15] It effectively reduces the intermediate imine without significantly affecting the starting cyclopentanone.[7]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents are flammable and may be toxic; consult the Safety Data Sheet (SDS) for each chemical before use.[16]

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)

This protocol is adapted from established procedures for reductive amination with NaBH(OAc)₃.[12][15]

Materials and Reagents:

  • Cyclopentanone

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional catalyst)[10][11]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add cyclopentanone (1.0 eq) and benzylamine (1.0-1.1 eq) to anhydrous 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • In some cases, particularly with less reactive ketones, a catalytic amount of acetic acid (0.1-1.0 eq) can be added to facilitate imine formation.[10][11]

  • Carefully add sodium triacetoxyborohydride (1.3-1.5 eq) portion-wise to the stirred solution. The addition may be exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.[17]

Visualization of the Experimental Workflow

Workflow A 1. Combine Cyclopentanone & Benzylamine in DCE B 2. Stir for 30 min (Imine Formation) A->B C 3. Add NaBH(OAc)₃ B->C D 4. Stir 12-24h at Room Temperature C->D E 5. Quench with NaHCO₃ (aq) D->E F 6. Extraction with DCM E->F G 7. Wash, Dry, & Concentrate F->G H 8. Purify (Chromatography/Distillation) G->H I Final Product: This compound H->I

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of this compound

The identity and purity of the synthesized this compound (C₁₂H₁₇N, Molar Mass: 175.27 g/mol ) can be confirmed using standard analytical techniques.[18]

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the cyclopentyl methine proton, and the aliphatic protons of the cyclopentyl ring.
¹³C NMR Resonances for the aromatic carbons, the benzylic carbon, the cyclopentyl methine carbon, and the other cyclopentyl carbons.[19]
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of the product.[18]
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations (for secondary amines), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete imine formation.Add a catalytic amount of acetic acid.[10][11] Ensure anhydrous conditions, as water can inhibit the reaction.
Incomplete reduction.Increase reaction time or add a slight excess of the reducing agent.
Presence of Starting Material Inefficient reaction.Re-evaluate stoichiometry and reaction time. Ensure the quality of the reducing agent.
Formation of Byproducts Reduction of cyclopentanone to cyclopentanol.Use a more selective reducing agent like NaBH(OAc)₃. If using NaBH₄, ensure sufficient time for imine formation before adding the reductant.[13]
Dialkylation of benzylamine.This is less common in reductive amination than direct alkylation but can occur. A stepwise procedure of pre-forming the imine followed by reduction can mitigate this.[11]

Conclusion

The reductive amination of cyclopentanone with benzylamine is a robust and highly effective method for the synthesis of this compound. The use of sodium triacetoxyborohydride as the reducing agent offers a superior combination of selectivity, efficiency, and safety, making it the preferred choice for this transformation in both academic and industrial settings. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can consistently achieve high yields of the desired product. This guide provides the necessary technical foundation and practical protocols to empower scientists in their synthetic endeavors.

References

A Technical Guide to the Synthesis of N-benzylcyclopentanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, particularly in the development of pharmaceutical agents where secondary amines are prevalent structural motifs. N-benzylcyclopentanamine is a valuable building block, and its synthesis from benzylamine and cyclopentanone via reductive amination serves as a classic, yet highly relevant, example of this critical transformation. This guide provides an in-depth analysis of the underlying reaction mechanism, a field-tested experimental protocol, and a discussion of the critical process parameters that ensure high yield and purity. We will explore the nuances of imine formation, the chemoselectivity of hydride reagents, and the rationale behind the procedural steps, grounding our discussion in authoritative chemical literature.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for synthesizing amines in medicinal and organic chemistry.[1][2][3] The process involves the conversion of a carbonyl group (from an aldehyde or ketone) to an amine through an intermediate imine.[1][3][4] This strategy offers significant advantages over methods like direct alkylation of amines with alkyl halides, which are often difficult to control and lead to over-alkylation, resulting in mixtures of secondary and tertiary amines.[5] Reductive amination, by contrast, provides a more controlled, high-yielding pathway to the desired product.[5]

The synthesis of this compound from benzylamine and cyclopentanone is an exemplary case. This reaction can be performed as a "one-pot" procedure, enhancing its efficiency and appeal for process chemistry and drug discovery workflows.[1][6]

Mechanistic Deep Dive: A Two-Stage Transformation

The formation of this compound proceeds through two distinct, sequential mechanistic stages occurring in a single reaction vessel. The efficiency of the overall process hinges on understanding and controlling the conditions for each stage.

Stage 1: Imine Formation (Condensation)

The initial step is the acid-catalyzed reaction between the primary amine (benzylamine) and the ketone (cyclopentanone) to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the C=N double bond of the imine intermediate, N-benzylidenecyclopentanamine (a Schiff base).[1]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of cyclopentanone.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine (hemiaminal).

  • Acid Catalysis & Dehydration: The hydroxyl group of the hemiaminal is protonated by an acid catalyst. This converts the hydroxyl group into a good leaving group (H₂O), which is subsequently eliminated to form a resonance-stabilized iminium ion.

  • Deprotonation: A base (such as another amine molecule or the solvent) removes a proton from the nitrogen, yielding the neutral imine and regenerating the acid catalyst.

The Critical Role of pH: The rate of imine formation is highly pH-dependent. The reaction requires mildly acidic conditions (typically pH 4-6).[5][7][8]

  • If the pH is too high (basic): There is insufficient acid to protonate the hydroxyl group of the hemiaminal, slowing down the crucial dehydration step.[7][8]

  • If the pH is too low (strongly acidic): The starting amine becomes protonated to its non-nucleophilic ammonium salt, preventing the initial attack on the carbonyl carbon.[5][7][9]

G

Caption: Reaction mechanism for this compound synthesis.

Stage 2: Imine Reduction

Once formed, the imine (or more accurately, the protonated iminium ion, which is in equilibrium with the imine) is reduced to the final secondary amine. The choice of reducing agent is critical for the success of a one-pot reaction. While powerful reagents like lithium aluminum hydride could perform this reduction, they would also readily reduce the starting ketone, leading to unwanted byproducts.

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): The Reagent of Choice

For one-pot reductive aminations, sodium triacetoxyborohydride (STAB) is the superior reagent.[3][6][10] Its utility stems from its mild and chemoselective nature.[6][10]

  • Chemoselectivity: STAB reacts much faster with the protonated iminium ion than with the starting ketone.[6][10][11] This selectivity minimizes the formation of cyclopentanol as a byproduct, a common issue with less selective hydrides like sodium borohydride (NaBH₄).[6]

  • Mild Conditions: STAB is less basic and less reactive than NaBH₄, tolerating the mildly acidic conditions required for imine formation without rapid decomposition.[10] This allows all reagents to be combined in a single pot.[6]

  • Safety: It possesses a better safety profile than alternatives like sodium cyanoborohydride (NaBH₃CN), which can release highly toxic hydrogen cyanide gas upon acidification.[3][6]

The reduction proceeds via the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbon of the iminium ion, quenching the positive charge on the nitrogen and forming the final C-N single bond.

Field-Proven Experimental Protocol

This protocol describes a reliable, one-pot synthesis of this compound using sodium triacetoxyborohydride.

Reagents and Materials:

  • Benzylamine

  • Cyclopentanone

  • Sodium Triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Glacial Acetic Acid (optional, catalyst)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanone (1.0 eq) and benzylamine (1.0-1.1 eq) dissolved in an anhydrous aprotic solvent like 1,2-dichloroethane (DCE).[3][10]

    • Causality: Using an anhydrous solvent is crucial as the formation of the imine intermediate produces water. By Le Châtelier's principle, the absence of water in the starting materials pushes the equilibrium towards the imine product. DCE is a preferred solvent for STAB reactions.[10]

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. A small amount of glacial acetic acid (0.1 eq) can be added to catalyze imine formation, especially with less reactive ketones.[10]

    • Causality: This initial period allows for the equilibrium between the starting materials and the imine/iminium ion to be established before the reducing agent is introduced.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the stirring solution in portions. The addition may be slightly exothermic.

    • Causality: STAB is added portion-wise to control the reaction rate and any potential temperature increase. An excess is used to ensure the complete reduction of the imine intermediate.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

    • Causality: The bicarbonate solution neutralizes any remaining acetic acid and quenches the excess STAB, decomposing it into non-reactive boron salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Causality: This step isolates the desired amine product, which is soluble in the organic phase, from the inorganic salts in the aqueous phase.

  • Purification (Wash & Dry): Combine the organic layers and wash them with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation).

    • Causality: The brine wash removes residual water from the organic layer. The drying agent removes the last traces of water to yield the crude product.

  • Final Purification & Characterization: The resulting crude oil can be further purified by flash column chromatography on silica gel if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

G start Combine Cyclopentanone, Benzylamine, & Solvent (DCE) stir Stir at RT (Imine Formation) start->stir add_stab Add STAB (Portion-wise) stir->add_stab react Stir 12-24h at RT (Monitor by TLC/LC-MS) add_stab->react quench Quench with sat. NaHCO₃ react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry (e.g., MgSO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify (Column Chromatography) concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for one-pot reductive amination.

Quantitative Data & Characterization

While yields are highly dependent on scale and purification efficiency, this procedure typically affords this compound in good to excellent yields.

ParameterTypical ValueNotes
Yield 75-95%Based on the limiting reagent (cyclopentanone).
Reaction Time 12-24 hoursCan be optimized with gentle heating if necessary.
Purity (crude) >85%Typically requires purification for high-purity applications.
Molecular Formula C₁₂H₁₇N---
Molecular Weight 175.27 g/mol ---
Appearance Colorless to pale yellow liquid[12]
Boiling Point 202-203 °C[12]

Spectroscopic data for this compound can be found in public databases like PubChem for comparison and confirmation of the final product.[13]

Alternative Methodologies: Catalytic Hydrogenation

While hydride reagents are extremely common, an alternative green chemistry approach is catalytic hydrogenation.[1][2] In this method, the ketone and amine are mixed in a suitable solvent (like ethanol or methanol) with a heterogeneous catalyst, often palladium on carbon (Pd/C) or platinum on carbon (Pt/C), and the reaction is conducted under an atmosphere of hydrogen gas (H₂).[2][14][15] The in-situ formed imine is immediately hydrogenated on the catalyst surface. This method avoids stoichiometric inorganic waste but requires specialized high-pressure hydrogenation equipment.[16]

Conclusion

The synthesis of this compound from benzylamine and cyclopentanone is a robust and efficient process when conducted via a one-pot reductive amination protocol. The use of sodium triacetoxyborohydride (STAB) is key to this efficiency, offering high chemoselectivity for the iminium ion intermediate over the starting ketone, thereby minimizing side reactions and maximizing yield. A thorough understanding of the two-stage mechanism—acid-catalyzed imine formation and subsequent hydride reduction—empowers the scientist to troubleshoot and optimize the reaction for various substrates. This self-validating protocol, which concludes with purification and characterization, represents a reliable and scalable method for accessing valuable secondary amine building blocks essential for research and drug development.

References

A Comprehensive Spectroscopic Guide to N-benzylcyclopentanamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for N-benzylcyclopentanamine (CAS No. 15205-23-9), a secondary amine with applications in chemical synthesis.[1][2][3][4] Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. Our approach moves beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, ensuring a robust and validated understanding of the compound's identity and purity.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₂H₁⁷N and a molecular weight of 175.27 g/mol .[5] The structure features a benzyl group and a cyclopentyl group attached to a secondary amine nitrogen. This combination of aromatic and aliphatic moieties gives rise to a distinct and predictable spectroscopic signature.

  • ¹H NMR: Will show distinct signals for aromatic, benzylic, aliphatic C-H, and the N-H proton.

  • ¹³C NMR: Will display unique resonances for each carbon environment, including the aromatic ring, the benzylic carbon, and the carbons of the cyclopentyl ring.

  • IR Spectroscopy: Will reveal characteristic absorptions for the N-H bond, aromatic and aliphatic C-H bonds, and aromatic C=C bonds.

  • Mass Spectrometry: Will exhibit a molecular ion peak consistent with the molecular weight and a fragmentation pattern dominated by stable benzylic and iminium cations.

The following diagram illustrates the molecular structure of this compound with key atomic numbering used for subsequent spectral assignments.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in the molecule. The signals are characterized by their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Predicted ¹H NMR Data Summary

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Causality
H₂', H₃', H₄', H₅', H₆'7.20 - 7.40Multiplet5HProtons on the aromatic ring are deshielded by ring currents, appearing in the characteristic aromatic region.
H₇ (Benzylic)~3.80Singlet2HProtons are adjacent to the electron-withdrawing nitrogen and the aromatic ring, causing a significant downfield shift. Appears as a singlet as there are no adjacent protons.
H₈ (Methine)~3.10Quintet1HThis proton is directly attached to the nitrogen-bearing carbon (C₈), leading to deshielding. It is coupled to the four adjacent methylene protons (H₉, H₁₂).[6][7]
H-N (Amine)1.5 - 2.5 (variable)Broad Singlet1HThe chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The signal is often broad and may not show coupling.[6][7][8][9]
H₉, H₁₂, H₁₀, H₁₁1.40 - 1.90Multiplets8HThese aliphatic protons on the cyclopentyl ring are shielded relative to the others and appear as complex overlapping multiplets in the aliphatic region.

Expert Insight: The broadness of the N-H proton signal is a classic feature of amines in ¹H NMR.[7][8][9] This is due to rapid chemical exchange with other protic species (like trace water) and quadrupole broadening from the ¹⁴N nucleus. To confirm this peak, a D₂O shake experiment can be performed; the N-H peak will disappear from the spectrum as the proton is exchanged for deuterium.[6][7][9]

¹³C NMR Spectroscopy: Carbon Backbone Confirmation

The ¹³C NMR spectrum reveals each unique carbon environment in the molecule.

¹³C NMR Data Summary (from SpectraBase via PubChem) [5]

Signal AssignmentChemical Shift (δ, ppm)Rationale & Causality
C₂', C₆'128.5Aromatic carbons ortho to the substituent.
C₃', C₅'128.2Aromatic carbons meta to the substituent.
C₄'126.9Aromatic carbon para to the substituent.
C₁' (Quaternary)140.6The aromatic carbon attached to the benzylic group (ipso-carbon) is deshielded and, being quaternary, typically shows a weaker signal.
C₇ (Benzylic)54.1The benzylic carbon is deshielded by the adjacent nitrogen and aromatic ring.
C₈ (Methine)59.8The carbon directly bonded to the nitrogen is significantly deshielded.
C₉, C₁₂33.4Carbons adjacent to the nitrogen-bearing carbon in the cyclopentyl ring.
C₁₀, C₁₁24.1The most shielded carbons in the cyclopentyl ring, furthest from the nitrogen atom.
Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire data with a 90° pulse angle.

    • Set a relaxation delay of at least 5 seconds to ensure full relaxation of all protons for accurate integration.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbons.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. For this compound, the key diagnostic peaks confirm the presence of the secondary amine and the aromatic and aliphatic components.

Vapor Phase IR Data Summary (from SpectraBase via PubChem) [5]

Wavenumber (cm⁻¹)Vibration ModeIntensityRationale & Causality
~3350 - 3310N-H StretchWeak-Medium, SharpThis single, sharp peak is the hallmark of a secondary amine.[7][10][11] Its position and sharpness distinguish it from the broad O-H stretch of alcohols.
3080, 3060, 3030Aromatic C-H StretchMediumStretching vibrations of sp² C-H bonds on the benzene ring always appear above 3000 cm⁻¹.
2950, 2870Aliphatic C-H StretchStrongAsymmetric and symmetric stretching of sp³ C-H bonds in the benzylic and cyclopentyl groups.
1605, 1495, 1450Aromatic C=C StretchMedium-StrongThese absorptions are characteristic of the benzene ring skeletal vibrations.
~1120C-N StretchMediumThe stretching vibration of the aliphatic amine C-N bond.[11][12]
735, 695Aromatic C-H Out-of-Plane BendStrongThese two strong bands are highly characteristic of a monosubstituted benzene ring.
~750 - 700N-H WagMedium, BroadThis out-of-plane bending vibration is another characteristic feature of secondary amines.[10][11]
Experimental Protocol: IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum.

    • Place one drop of neat liquid this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. The analysis of this compound by GC-MS confirms its molecular weight and shows a characteristic fragmentation pattern.

GC-MS Data Summary (from SpectraBase via PubChem) [5]

m/z ValueIon IdentityRationale & Causality
175[M]⁺˙Molecular Ion: Corresponds to the molecular weight of this compound (C₁₂H₁⁷N). Its presence confirms the molecular formula. As per the Nitrogen Rule, an odd molecular weight indicates the presence of an odd number of nitrogen atoms.[13][14]
174[M-H]⁺Loss of a hydrogen atom, a common fragmentation for amines.
91[C₇H₇]⁺Base Peak: This highly stable tropylium ion is formed by the cleavage of the C₇-N bond (benzylic cleavage). This is the most characteristic fragment for benzyl-containing compounds.[15][16]
84[C₅H₁₀N]⁺Formed by α-cleavage, breaking the bond between the benzylic carbon (C₇) and the aromatic ring, followed by rearrangement.

Expert Insight: The dominant fragmentation pathway for benzylamines is α-cleavage relative to the nitrogen atom. The bond between the benzylic carbon and the nitrogen (C₇-N) is labile. Cleavage of this bond generates the highly resonance-stabilized benzyl cation, which rearranges to the even more stable tropylium cation (m/z 91).[15][16][17][18] This pathway is so favorable that the m/z 91 peak is often the base peak in the spectrum, as it is here.

Proposed Fragmentation Pathway

The following workflow illustrates the primary fragmentation mechanism leading to the characteristic base peak.

Fragmentation_Pathway Molecule This compound [C₁₂H₁₇N]⁺˙ m/z = 175 Fragment91 Tropylium Ion [C₇H₇]⁺ m/z = 91 (Base Peak) Molecule->Fragment91 Benzylic Cleavage Radical Cyclopentylamino Radical C₅H₁₀N• Molecule->Radical

Caption: Primary fragmentation of this compound.

Experimental Protocol: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Setup:

    • Use a standard non-polar capillary column (e.g., DB-5ms).

    • Set a temperature program, for example: initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Use helium as the carrier gas with a constant flow rate.

  • Mass Spectrometry (MS) Setup:

    • Set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.

    • Set the mass analyzer (e.g., a quadrupole) to scan a mass range from m/z 40 to 400.

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

    • The compound will be separated from the solvent and any impurities on the GC column before entering the MS detector.

    • Analyze the resulting mass spectrum corresponding to the GC peak for this compound. The retention time serves as a self-validating check for the compound's identity under specific GC conditions.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unequivocal characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (secondary amine, aromatic ring), and the mass spectrum verifies the molecular weight and reveals a predictable, structurally-informative fragmentation pattern. The data and interpretations presented in this guide serve as a reliable reference for the identification, quality control, and further study of this compound in research and development settings.

References

Solubility of N-benzylcyclopentanamine in common organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of N-benzylcyclopentanamine in Common Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key intermediate in various synthetic pathways. Recognizing the critical role of solubility in process optimization, purification, and formulation, this document moves beyond a simple data table to offer a robust theoretical and practical foundation. We will explore the molecular characteristics governing the solubility of this compound, provide predictive insights into its behavior in various solvent classes, and detail a rigorous experimental protocol for quantitative determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's physical properties.

Introduction: The Significance of Solubility in Process Chemistry

This compound is a secondary amine featuring both a nonpolar aliphatic ring (cyclopentyl) and a moderately polar aromatic group (benzyl), linked by a secondary amine bridge. This structural duality is key to its utility as a building block in medicinal chemistry and fine chemical synthesis. However, this same duality makes its solubility profile complex and highly dependent on the chosen solvent system.

A thorough understanding of its solubility is not merely academic; it is a cornerstone of efficient and scalable chemical processes. Key applications include:

  • Reaction Medium Selection: Ensuring reactants are in the same phase for optimal reaction kinetics.

  • Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems for isolating the product with high purity.

  • Formulation Development: For applications requiring a liquid formulation, identifying suitable and stable solvent systems is paramount.

  • Chromatographic Purification: Choosing the mobile phase for effective separation on stationary phases like silica gel.

This guide provides the necessary tools to both predict and experimentally validate the solubility of this compound, enabling more informed and efficient process development.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This can be broken down by analyzing the intermolecular forces at play between the solute (this compound) and the solvent.

This compound's Molecular Profile:

  • Hydrogen Bond Acceptor/Donor: The secondary amine (-NH-) group is the most significant feature. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor. The N-H proton allows it to act as a hydrogen bond donor.

  • Polarity: The C-N bond introduces polarity. The molecule possesses a moderate dipole moment.

  • Nonpolar Regions: The cyclopentyl ring is purely aliphatic and hydrophobic. The benzyl group's phenyl ring is also nonpolar and capable of pi-pi stacking interactions.

Solvent Classes and Predicted Interactions:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are strong hydrogen bond donors and acceptors. We can predict favorable interactions between the solvent's hydroxyl groups and the amine of this compound. Therefore, moderate to high solubility is anticipated in alcohols. Solubility in water is expected to be significantly lower due to the large, nonpolar hydrocarbon portions of the molecule.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents have significant dipole moments but do not donate hydrogen bonds. They can act as hydrogen bond acceptors. Good solubility is expected in solvents like THF and DCM, where dipole-dipole interactions and the solvent's ability to accept a hydrogen bond from the N-H group will be the primary drivers.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces (London dispersion forces). The nonpolar cyclopentyl and benzyl groups of this compound will interact favorably with these solvents. Toluene may exhibit slightly better solvency than hexane due to potential pi-pi stacking with the benzyl group. Overall, moderate solubility is predicted, driven by the nonpolar components of the molecule.

This predictive analysis provides a logical starting point for solvent screening.

Experimental Protocol: Quantitative Solubility Determination

To move from prediction to quantitative data, a rigorous experimental approach is necessary. The isothermal equilibrium method is a reliable and widely adopted technique for determining the solubility of a compound at a specific temperature.

Core Principle: An excess of the solute is stirred in the solvent at a constant temperature for a sufficient period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the solute in the clear supernatant is determined.

Materials and Reagents
  • This compound (purity >98%)

  • Selected solvents (e.g., Methanol, Ethanol, Acetone, THF, Dichloromethane, Toluene, Hexane), HPLC or analytical grade.

  • Scintillation vials or sealed flasks (20 mL)

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or heating block

  • Syringe filters (0.22 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • Analytical balance (readable to 0.1 mg)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Safety and Handling
  • This compound: Always consult the Safety Data Sheet (SDS) before use. It is typically classified as an irritant to the skin, eyes, and respiratory system.

  • Solvents: All organic solvents used are flammable and/or toxic. All manipulations must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate chemical-resistant gloves are mandatory.

Experimental Workflow

The following diagram illustrates the systematic workflow for determining solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess this compound to a known volume of solvent in a sealed vial B Place vial in a thermostatically controlled shaker bath (e.g., 25°C) A->B C Stir for 24-48 hours to ensure equilibrium is reached B->C Time D Allow suspension to settle C->D E Withdraw supernatant using a syringe D->E F Filter through a 0.22 µm syringe filter into a clean, tared vial E->F G Accurately dilute the filtrate for analysis (HPLC or UV-Vis) F->G H Quantify concentration against a standard curve G->H

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Procedure
  • Preparation of Standard Curve:

    • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Perform a serial dilution to create a series of standards of known concentrations.

    • Analyze these standards via HPLC-UV or UV-Vis to generate a calibration curve (Absorbance vs. Concentration). This is a self-validating system; a linear curve with R² > 0.999 is required.

  • Sample Preparation:

    • To a series of 20 mL glass vials, add approximately 5 mL of each test solvent.

    • Add an excess amount of this compound to each vial (e.g., 500 mg). The solid should be clearly visible, ensuring a saturated solution can be formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Allow the mixtures to stir vigorously for at least 24 hours. A longer period (48 hours) is recommended to ensure thermodynamic equilibrium is fully achieved, especially for viscous solvents.

  • Sampling and Analysis:

    • Remove the vials from the shaker and let them stand undisturbed at the same temperature for 2-4 hours to allow excess solid to settle.

    • Carefully draw a sample of the clear supernatant using a syringe.

    • Immediately pass the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles.

    • Accurately weigh the filtered solution.

    • Prepare an accurate dilution of the filtered solution using a volumetric flask to bring its concentration into the linear range of the previously established calibration curve.

    • Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) as the standards.

  • Calculation:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Back-calculate to find the concentration of the original, undiluted saturated solution.

    • Express solubility in standard units, such as g/100 mL or mg/mL.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate comparison and analysis.

Table 1: Experimentally Determined Solubility of this compound at 25°C

SolventSolvent ClassPolarity IndexSolubility ( g/100 mL)Observations
HexaneNonpolar0.1[Experimental Data]Colorless solution
TolueneNonpolar (Aromatic)2.4[Experimental Data]Colorless solution
DichloromethanePolar Aprotic3.1[Experimental Data]Colorless solution
Tetrahydrofuran (THF)Polar Aprotic4.0[Experimental Data]Colorless solution
AcetonePolar Aprotic5.1[Experimental Data]Colorless solution
EthanolPolar Protic4.3[Experimental Data]Colorless solution
MethanolPolar Protic5.1[Experimental Data]Colorless solution
WaterPolar Protic10.2[Experimental Data]Immiscible/Very Low

Note: Polarity Index values are approximate and serve as a general guide.

Interpretation: The results should be analyzed in the context of the theoretical framework. For instance, high solubility in methanol and ethanol would confirm the importance of hydrogen bonding. High solubility in DCM and THF would highlight the role of dipole-dipole interactions. Comparing toluene and hexane can provide insight into the contribution of pi-pi stacking.

Troubleshooting and Advanced Considerations

  • Metastable Forms: Ensure the solid used is in its most stable polymorphic form. Different crystal forms can have different solubilities.

  • Supersaturation: Avoid temperature fluctuations during sampling, as this can lead to the formation of a supersaturated solution, yielding erroneously high solubility values.

  • Solvent Purity: The presence of impurities, particularly water in aprotic solvents, can significantly alter the measured solubility. Always use high-purity, dry solvents.

  • pH Effects: For protic solvents, the pH can influence the protonation state of the amine, drastically affecting solubility. For non-aqueous systems, this is less of a concern but should be noted.

Conclusion

The solubility of this compound is a multifaceted property governed by a balance of hydrogen bonding, dipole-dipole forces, and van der Waals interactions. A predictive analysis based on molecular structure provides a strong foundation for solvent selection, but must be validated by rigorous experimental determination. The isothermal equilibrium method detailed herein offers a robust and reliable means of generating the quantitative data necessary for informed process development, from reaction engineering to final product formulation. By systematically applying this framework, researchers can de-risk their scale-up activities and optimize processes with greater efficiency and control.

N-Benzylcyclopentanamine: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

N-benzylcyclopentanamine, a secondary amine incorporating both a cyclopentyl and a benzyl moiety, represents a compelling, yet underexplored, scaffold in medicinal chemistry. While direct pharmacological data on this specific molecule is nascent, a comprehensive analysis of its structural components—the cyclopentane ring and the N-benzyl group—reveals a significant potential for diverse therapeutic applications. This guide synthesizes current knowledge on related compounds to project the utility of this compound in key therapeutic areas, including neuroscience, oncology, and anti-inflammatory research. We will explore the strategic rationale for its use, propose hypothetical signaling pathway interactions, and provide detailed, actionable experimental protocols for its synthesis and biological evaluation. This document serves as a foundational resource for researchers and drug development professionals poised to investigate the therapeutic promise of this versatile chemical entity.

Introduction: The Strategic Value of the this compound Scaffold

The pursuit of novel chemical entities with desirable pharmacological profiles is the cornerstone of modern drug discovery. The this compound scaffold emerges as a molecule of significant interest due to the convergence of two structurally and functionally important motifs: the cyclopentane ring and the N-benzyl group.

The cyclopentane ring is a well-established "privileged scaffold" in medicinal chemistry.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, making it an excellent core for occupying hydrophobic pockets within enzymes and receptors.[2] Furthermore, the cyclopentane moiety can act as a bioisostere for other cyclic systems, such as the furanose ring in nucleoside analogs, potentially enhancing metabolic stability.[2]

The N-benzyl group is another critical component, known to significantly enhance the binding affinity and modulate the functional activity of ligands at various biological targets.[3] This moiety is a common feature in numerous approved drugs and clinical candidates, contributing to interactions such as cation-π stacking and providing a vector for further chemical modification to fine-tune efficacy and physicochemical properties.[4]

The combination of these two groups in this compound suggests a molecule with the potential for high-affinity interactions with a range of biological targets, coupled with favorable pharmacokinetic properties. This guide will delve into the inferred potential of this scaffold, drawing on data from structurally related molecules to illuminate promising avenues for research and development.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

Based on the known biological activities of cyclopentane and N-benzyl derivatives, we can hypothesize several promising therapeutic applications for this compound and its analogs.

Central Nervous System (CNS) Disorders

The N-benzyl and cyclopentylamine moieties are prevalent in centrally acting agents. A key area of potential for this compound is in the modulation of neurotransmitter systems.

  • Antidepressant and Anxiolytic Activity: A cyclopentylamine derivative has been identified as a potent dual neurokinin-1 (NK1) receptor antagonist and serotonin reuptake transporter (SERT) inhibitor.[1] This dual-action mechanism is a promising strategy for the treatment of depression and anxiety disorders. The N-benzyl group is also a known component of dual serotonin/noradrenaline reuptake inhibitors.[5] This suggests that this compound could be a valuable starting point for the development of novel antidepressants.

  • Anticonvulsant Properties: Research on N-benzyl-2,2-dimethylcyclopentan-1-amine, a close analog, indicates potential anticonvulsant activity.[6] This is consistent with findings that other N-benzyl derivatives exhibit anticonvulsant effects, possibly through the modulation of neurotransmitter systems.[6]

Oncology

Both the cyclopentane and N-benzyl motifs have been successfully incorporated into anticancer agents.

  • Antiproliferative and Cytotoxic Effects: Analogs of the marine alkaloid makaluvamine, which bear substituted benzyl side chains, have demonstrated pronounced antiproliferative effects against breast cancer cell lines.[2] Furthermore, derivatives of cyclopamine, which contains a cyclopentane ring, have shown improved activity against lung cancer cells.[7] The cyclopentenone moiety, a related structure, is considered a special group for anticancer drug design due to its ability to interact with a wide range of intracellular targets.[8]

Anti-inflammatory and Anti-infective Applications
  • Anti-inflammatory Potential: N-benzyl-N-methyldecan-1-amine, a structurally related compound, has been shown to inhibit pro-inflammatory cytokines.[6] Additionally, cyclopentylamine itself has demonstrated anti-inflammatory effects by inhibiting the production of prostaglandins. This suggests that this compound derivatives could be developed as novel anti-inflammatory agents.

  • Antifungal Activity: Chiral N-benzyl amine derivatives have been synthesized and shown to possess potent antifungal activity against various human pathogens, including Cryptococcus neoformans and Trichophyton species.[9]

Synthesis and Characterization

This compound can be synthesized through several established methods. One common approach is reductive amination.[10]

General Synthesis Protocol: Reductive Amination

Reaction: Cyclopentanone + Benzylamine → this compound

Materials:

  • Cyclopentanone

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of cyclopentanone (1.0 eq) in DCE or MeOH, add benzylamine (1.0-1.2 eq).

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (STAB or NaBH₃CN) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Characterization:

The final product should be characterized by:

  • ¹H NMR and ¹³C NMR spectroscopy to confirm the structure.

  • Mass spectrometry to determine the molecular weight.

  • Infrared (IR) spectroscopy to identify functional groups.

Proposed Biological Evaluation Workflows

To explore the hypothesized therapeutic applications, a systematic biological evaluation is necessary.

CNS Activity Screening

A tiered approach is recommended, starting with in vitro assays followed by in vivo models.

Workflow Diagram:

CNS_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Models receptor_binding Receptor Binding Assays (e.g., SERT, NK1) reuptake_assays Neurotransmitter Reuptake Assays (Serotonin, Norepinephrine) receptor_binding->reuptake_assays ion_channel Ion Channel Patch Clamp (e.g., Sodium, Calcium channels) reuptake_assays->ion_channel hit_id Hit Identification ion_channel->hit_id f_swim_test Forced Swim Test (Antidepressant) lead_opt Lead Optimization f_swim_test->lead_opt elevated_plus_maze Elevated Plus Maze (Anxiolytic) elevated_plus_maze->lead_opt mes_test Maximal Electroshock Seizure (MES) (Anticonvulsant) mes_test->lead_opt start This compound Analogs Library start->receptor_binding hit_id->f_swim_test hit_id->elevated_plus_maze hit_id->mes_test

Caption: CNS drug discovery workflow for this compound analogs.

Anticancer Activity Screening

Workflow Diagram:

Anticancer_Workflow start This compound Analogs Library cell_viability Cell Viability Assays (MTT, MTS on cancer cell lines) start->cell_viability apoptosis_assay Apoptosis Assays (Annexin V/PI staining) cell_viability->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle target_id Target Identification (e.g., Kinase profiling) cell_cycle->target_id in_vivo_xenograft In Vivo Xenograft Models target_id->in_vivo_xenograft lead_compound Lead Compound in_vivo_xenograft->lead_compound

Caption: Workflow for evaluating the anticancer potential of this compound.

Hypothetical Signaling Pathway Modulation

Given the potential for dual SERT/NK1 receptor activity, a plausible mechanism of action in depression involves the modulation of downstream signaling cascades.

Diagram of a Hypothetical Signaling Pathway:

Signaling_Pathway cluster_SERT SERT Inhibition cluster_NK1R NK1R Antagonism NBCA This compound (or analog) SERT SERT NBCA->SERT Inhibits NK1R NK1 Receptor NBCA->NK1R Blocks Synaptic_5HT ↑ Synaptic Serotonin SERT->Synaptic_5HT Postsynaptic_5HTR Postsynaptic 5-HT Receptors Synaptic_5HT->Postsynaptic_5HTR Activates CREB CREB Activation Postsynaptic_5HTR->CREB PLC_DAG ↓ PLC/DAG/IP3 NK1R->PLC_DAG Substance_P Substance P Substance_P->NK1R Binds PLC_DAG->CREB Modulates BDNF ↑ BDNF Expression CREB->BDNF Neurogenesis ↑ Neurogenesis & Synaptic Plasticity BDNF->Neurogenesis Antidepressant_Effect Antidepressant Effect Neurogenesis->Antidepressant_Effect

Caption: Hypothetical dual-action mechanism of this compound in depression.

Conclusion and Future Directions

This compound presents a promising and versatile scaffold for medicinal chemistry. By leveraging the established pharmacological advantages of the cyclopentane ring and the N-benzyl group, researchers can explore a wide range of therapeutic targets. The inferred potential in CNS disorders, oncology, and inflammatory diseases warrants a systematic investigation of this molecule and its derivatives. The experimental workflows and hypothetical mechanisms presented in this guide provide a solid foundation for initiating such research programs. Future work should focus on the synthesis of a diverse library of this compound analogs with substitutions on both the benzyl and cyclopentyl rings to establish clear structure-activity relationships (SAR) and identify lead compounds for further preclinical development.

References

N-Benzylcyclopentanamine: A Versatile Precursor for the Synthesis of Novel Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nitrogen-containing heterocycles form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[1][2][3] The strategic selection of starting materials is paramount in the efficient construction of these complex molecules. This guide introduces N-benzylcyclopentanamine as a highly versatile, yet underexplored, precursor for the synthesis of a wide array of bioactive heterocyclic compounds. We will delve into the synthetic utility of this secondary amine, exploring key reaction pathways and strategic considerations for its incorporation into novel molecular scaffolds. This document serves as a technical resource for researchers and scientists in medicinal chemistry and drug development, providing both foundational knowledge and advanced synthetic strategies.

Introduction: The Strategic Value of this compound

The pursuit of novel therapeutic agents is intrinsically linked to the exploration of new chemical space. Nitrogen-containing heterocycles are a cornerstone of drug discovery, with over 85% of biologically active compounds featuring a heterocyclic moiety.[1] The prevalence of these structures in approved drugs underscores their importance in medicinal chemistry.[3][4]

This compound presents a unique combination of structural features that make it an attractive starting point for the synthesis of diverse heterocyclic systems:

  • Secondary Amine Nucleophilicity: The secondary amine provides a reactive site for a multitude of bond-forming reactions, including alkylation, acylation, and participation in multicomponent reactions.

  • The Cyclopentyl Group: This bulky, lipophilic group can impart favorable pharmacokinetic properties, such as increased membrane permeability and metabolic stability. It can also serve as a rigid scaffold to orient other functional groups, or act as a spiro-anchor point.

  • The Benzyl Group: The N-benzyl group is a versatile protecting group that can be readily cleaved under various conditions. Furthermore, the aromatic ring can be functionalized to participate in intramolecular cyclization reactions.

This guide will illuminate the synthetic pathways that leverage these features, providing a roadmap for the creation of novel heterocyclic compounds with therapeutic potential.

Synthesis of the Precursor: this compound

An efficient and scalable synthesis of the starting material is a critical first step in any drug discovery program. This compound can be readily prepared via several established methods.

Reductive Amination of Cyclopentanone

The most common and efficient method for the synthesis of this compound is the reductive amination of cyclopentanone with benzylamine. This one-pot reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Synthesis of this compound via Reductive Amination

  • Reaction Setup: To a solution of cyclopentanone (1.0 eq.) in a suitable solvent such as methanol or dichloromethane, add benzylamine (1.0-1.2 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-benzylidenecyclopentanamine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a colorless oil.

A similar process can be performed by reacting a benzaldehyde with a primary amine to form an imine, which is then hydrogenated in the presence of a catalyst.[4]

Key Synthetic Strategies for Heterocycle Construction

The true potential of this compound is realized in its application as a building block for diverse heterocyclic scaffolds. The following sections outline key synthetic strategies.

Strategy 1: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry, enabling the rapid construction of complex molecules in a single step from three or more starting materials.[5][6][7][8] this compound is an excellent candidate for the amine component in several well-known MCRs.

The Ugi Four-Component Reaction (Ugi-4CR):

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By employing this compound, a diverse library of peptidomimetic compounds can be generated, incorporating the cyclopentyl and benzyl moieties.

Diagram 1: General Workflow for Heterocycle Synthesis

G cluster_start Precursor Synthesis cluster_strategies Synthetic Strategies cluster_products Bioactive Heterocyclic Scaffolds Cyclopentanone Cyclopentanone Precursor This compound Cyclopentanone->Precursor Reductive Amination Benzylamine Benzylamine Benzylamine->Precursor MCR Multicomponent Reactions (e.g., Ugi) Precursor->MCR Intermolecular Intermolecular Reactions + Cyclization Precursor->Intermolecular Intramolecular Intramolecular Cyclization Precursor->Intramolecular Peptidomimetics Peptidomimetics MCR->Peptidomimetics FusedRings Fused-Ring Systems (e.g., Pyrimidines) Intermolecular->FusedRings Spiro Spiro-Heterocycles Intramolecular->Spiro

Caption: A high-level overview of the synthetic workflow from precursor synthesis to diverse bioactive heterocyclic scaffolds.

Strategy 2: Intermolecular Reactions Followed by Cyclization

A classic and highly effective approach to heterocycle synthesis involves the reaction of this compound with a bifunctional electrophile, followed by an intramolecular cyclization step. This strategy allows for the construction of a wide variety of ring systems.

Example: Synthesis of Cyclopentyl-fused Pyrimidines

  • Initial Reaction: this compound can react with an α,β-unsaturated ester via a Michael addition.

  • Amide Formation: The resulting amino ester can then be reacted with a variety of reagents, such as isocyanates or isothiocyanates, to form a urea or thiourea derivative.

  • Cyclization: Treatment of the urea/thiourea with a dehydrating agent or under thermal conditions can induce cyclization to afford a dihydropyrimidinone ring fused to the cyclopentyl moiety.

This approach offers a high degree of flexibility, as the substitution pattern on the final heterocycle can be readily modified by changing the reaction partners.

Diagram 2: Ugi Multicomponent Reaction Pathway

G cluster_reactants Reactants cluster_process Process cluster_product Product Amine N-Benzyl- cyclopentanamine Ugi Ugi Four-Component Reaction Amine->Ugi Aldehyde Aldehyde (R1-CHO) Aldehyde->Ugi CarboxylicAcid Carboxylic Acid (R2-COOH) CarboxylicAcid->Ugi Isocyanide Isocyanide (R3-NC) Isocyanide->Ugi Product α-Acylamino Amide (Peptidomimetic) Ugi->Product

References

The N-Benzylcyclopentanamine Scaffold: A Technical Guide to Synthesis and Analog Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-benzylcyclopentanamine scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for developing novel therapeutic agents and research tools. Its inherent properties—a blend of lipophilicity from the cyclopentyl group and aromatic interactions from the benzyl moiety—make it a versatile template for targeting a range of biological systems, particularly monoamine transporters.[1][2][3] This guide provides an in-depth exploration of the synthesis, derivatization, and structure-activity relationships (SAR) of novel this compound analogs. We will dissect the causality behind common synthetic strategies, offer detailed, validated protocols, and present a logical framework for designing next-generation compounds with tailored pharmacological profiles.

Introduction: Pharmacological Significance

The this compound core is structurally analogous to well-known psychoactive compounds like methamphetamine and propylhexedrine.[4] The primary distinction lies in the replacement of a phenyl or cyclohexyl group with a cyclopentane ring, a modification that significantly influences its pharmacological profile.[2][3] Like its relatives, the parent compound, cyclopentamine, acts as a releasing agent for catecholamine neurotransmitters such as norepinephrine, epinephrine, and dopamine.[2][4] This mechanism of action is responsible for its stimulant and, historically, its vasoconstrictive properties, which led to its use as a nasal decongestant.[1][2][4]

The true value of this scaffold for modern drug discovery lies in its "tunability." By strategically adding substituents to both the benzyl and cyclopentyl rings, researchers can modulate the compound's affinity and selectivity for various monoamine transporters (e.g., DAT, NET, SERT). This opens the door to developing novel agents for conditions like depression, pain management, and other neurological disorders where monoamine reuptake inhibition is a key therapeutic strategy.[5] This guide focuses on the rational design and synthesis of such novel analogs.

Core Synthetic Strategy: Reductive Amination

The most direct and widely employed method for synthesizing this compound and its analogs is the reductive amination of cyclopentanone.[1] This cornerstone reaction of amine synthesis is valued for its efficiency and adaptability.[6][7]

Mechanism and Rationale

The reaction proceeds in two main stages:

  • Imine Formation: A primary amine (e.g., a substituted benzylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone. This is followed by dehydration to form a Schiff base, or imine, intermediate.[8]

  • Reduction: The C=N double bond of the imine is then reduced to a C-N single bond using a hydride-based reducing agent.[8]

The choice of reducing agent is critical for the success of a "direct" or "one-pot" reductive amination, where all reactants are mixed at once. The ideal reagent must be selective, reducing the imine in preference to the starting ketone. Sodium triacetoxyborohydride, NaBH(OAc)₃, is often the reagent of choice for this reason. It is milder than reagents like sodium borohydride (NaBH₄) and its reactivity is enhanced in the slightly acidic conditions that also favor imine formation.

Workflow: General Reductive Amination

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Cyclopentanone Cyclopentanone (or substituted analog) Imine Imine Intermediate (transient) Cyclopentanone->Imine Benzylamine Benzylamine (or substituted analog) Benzylamine->Imine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Product This compound Analog Solvent Solvent (e.g., DCE, THF) Acid Acid Catalyst (optional) (e.g., Acetic Acid) Imine->Product Reduction Workup Aqueous Workup & Purification Product->Workup

Caption: General workflow for one-pot reductive amination.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing both the parent compound and a representative novel analog. These protocols are designed to be self-validating, with clear steps for purification and characterization.

Synthesis of Parent this compound

Objective: To synthesize this compound from cyclopentanone and benzylamine via reductive amination.

Materials:

  • Cyclopentanone (1.0 eq)

  • Benzylamine (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add cyclopentanone and benzylamine to a solution of 1,2-dichloroethane (DCE).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride in portions over 15 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC (Thin Layer Chromatography) until the starting materials are consumed.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound as a clear oil.

Synthesis of a Novel Analog: N-(4-Fluorobenzyl)cyclopentanamine

Objective: To demonstrate the synthesis of a novel, substituted analog to explore electronic effects on biological activity. The introduction of a fluorine atom at the para-position of the benzyl ring is a common strategy in medicinal chemistry to modulate metabolic stability and receptor binding affinity.

Materials:

  • Cyclopentanone (1.0 eq)

  • 4-Fluorobenzylamine (1.0 eq)

  • All other reagents and materials as listed in Protocol 3.1.

Procedure:

  • The procedure is identical to Protocol 3.1, with the substitution of 4-fluorobenzylamine for benzylamine.

  • The reaction progress should be monitored carefully by TLC, as the electronic properties of the substituted benzylamine may slightly alter the reaction kinetics.

  • Purification is performed as described above, yielding the target compound N-(4-fluorobenzyl)cyclopentanamine.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the this compound scaffold allows for the exploration of its structure-activity relationship. The goal is to understand how specific structural changes influence the compound's interaction with biological targets, primarily monoamine transporters.[9]

SAR Logic Diagram

SAR cluster_benzyl Benzyl Ring Modifications cluster_cyclopentyl Cyclopentyl Ring Modifications Scaffold This compound Core Benzyl Ring Cyclopentyl Ring Amine Linker EWGs Electron-Withdrawing Groups (EWGs) (e.g., -F, -Cl, -CF₃) Scaffold:f0->EWGs EDGs Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) Scaffold:f0->EDGs Pos Positional Isomerism (ortho, meta, para) Scaffold:f0->Pos Alkyl Alkyl Substitution (e.g., -CH₃) Scaffold:f1->Alkyl Conformation Conformational Restriction (e.g., bridging) Scaffold:f1->Conformation Activity Modulated Biological Activity (Affinity & Selectivity for DAT, NET, SERT) EWGs->Activity EDGs->Activity Pos->Activity Alkyl->Activity Conformation->Activity

Caption: Key modification points for SAR studies.

Key SAR Observations:
  • Benzyl Ring Substitution:

    • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl) or trifluoromethyl (CF₃) groups on the benzyl ring can significantly alter the electronic properties of the aromatic system. This can influence π-π stacking interactions within the receptor binding pocket and may enhance metabolic stability.

    • Electron-Donating Groups (EDGs): Methoxy (-OCH₃) or methyl (-CH₃) groups can increase electron density in the ring, potentially enhancing cation-π interactions with the target protein.

    • Positional Effects: The location of the substituent (ortho, meta, or para) is critical.[9] The specific geometry of the binding site will dictate which position is optimal for favorable interactions and which may introduce steric hindrance.

  • Cyclopentyl Ring Substitution:

    • Conformational Restriction: The cyclopentyl ring provides a degree of conformational restriction compared to an open alkyl chain.[2] Adding further constraints, such as alkyl groups or creating bridged ring systems, can lock the molecule into a more specific, and potentially more active, conformation, thereby improving selectivity.[2]

Analytical Characterization & Data

Trustworthy synthesis requires robust analytical validation. All novel compounds must be rigorously characterized to confirm their identity and purity. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[10][11][12]

Representative Analytical Data

The following table summarizes expected analytical data for the parent compound and the novel fluorinated analog. This data serves as a benchmark for validating successful synthesis.

CompoundFormulaMW ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected MS (m/z)
This compound C₁₂H₁₇N175.277.20-7.40 (m, 5H, Ar-H), 3.85 (s, 2H, -CH₂-Ph), 3.10-3.20 (m, 1H, Cyclopentyl-CH-N), 1.40-1.90 (m, 8H, Cyclopentyl-CH₂)[M+H]⁺ = 176.1
N-(4-Fluorobenzyl)cyclopentanamine C₁₂H₁₆FN193.267.20-7.30 (m, 2H, Ar-H), 6.95-7.05 (t, 2H, Ar-H), 3.80 (s, 2H, -CH₂-Ph), 3.05-3.15 (m, 1H, Cyclopentyl-CH-N), 1.35-1.85 (m, 8H, Cyclopentyl-CH₂)[M+H]⁺ = 194.1

Conclusion

The this compound scaffold represents a highly promising and synthetically accessible platform for the discovery of novel monoamine reuptake inhibitors. The foundational reductive amination protocol is robust and amenable to the creation of diverse analog libraries. By systematically exploring the structure-activity relationships through targeted substitutions on both the aromatic and aliphatic rings, researchers can rationally design compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties. This guide provides the foundational knowledge, practical protocols, and logical framework necessary to empower researchers in the pursuit of next-generation therapeutics derived from this versatile chemical core.

References

A Technical Guide to the Theoretical Calculation of N-benzylcyclopentanamine's Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the theoretical elucidation of the molecular structure and properties of N-benzylcyclopentanamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the causality behind procedural choices, ensuring a robust and reproducible computational analysis.

Introduction: The Need for a Computational Lens

This compound is a secondary amine featuring a flexible cyclopentyl ring and a benzyl group connected by a nitrogen atom. As a chemical intermediate, its derivatives may find applications in the synthesis of pharmaceuticals and other organic compounds[1]. Understanding its three-dimensional structure is paramount, as the molecule's conformation dictates its reactivity, physical properties, and potential biological interactions.

Due to the inherent flexibility of the cyclopentane ring and the rotational freedom around the C-N and C-C bonds, experimental characterization of a single, stable conformation can be challenging. Computational chemistry offers a powerful, first-principles approach to navigate this complexity.[2] By employing methods like Density Functional Theory (DFT), we can model the molecule's electronic structure to predict its most stable geometry, vibrational frequencies, and spectroscopic characteristics with high accuracy.[3][4] This in-silico investigation provides foundational insights that can guide and accelerate experimental work.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any computational study hinges on the judicious selection of the theoretical method and basis set. Our approach is grounded in Density Functional Theory (DFT), which offers an excellent balance of computational cost and predictive power for organic molecules.[3][5]

  • Density Functional Theory (DFT): DFT methods calculate the electronic energy of a molecule based on its electron density rather than a complex many-electron wavefunction.[2][4] This approach accounts for electron correlation at a significantly lower computational cost than traditional wavefunction-based methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC).[6]

  • The B3LYP Functional: We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP has become a standard method for studying organic molecules due to its proven track record of providing a good compromise between computational expense and accuracy for geometries, energies, and other properties.[6][7][8] It is a hybrid functional, meaning it mixes a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources, which often improves performance.[5]

  • The 6-311++G(d,p) Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is critical for accuracy. We select the 6-311++G(d,p) Pople-style basis set for the following reasons:

    • Triple-Split Valence (6-311G): It provides more flexibility for valence electrons, which are most involved in chemical bonding, by using three functions of different sizes for each valence orbital.[9]

    • Polarization Functions (d,p): The (d,p) (also denoted as **) adds d-functions to heavy (non-hydrogen) atoms and p-functions to hydrogen atoms.[10][11] These functions allow for the description of non-spherical electron density, which is crucial for accurately modeling chemical bonds and non-covalent interactions.

    • Diffuse Functions (++): The ++ adds diffuse functions to both heavy atoms and hydrogen atoms. These functions are large and spread out, making them essential for describing systems with lone pairs, anions, or weak long-range interactions, such as the nitrogen lone pair in our target molecule.[9][12]

This combination, B3LYP/6-311++G(d,p), represents a robust and widely validated level of theory for obtaining high-quality structural and spectroscopic data for organic molecules.[12][13]

The Computational Workflow: A Validating Protocol

A rigorous computational study is a self-validating system. Each step builds upon the last, with verification points to ensure the final results are physically meaningful. The following protocol outlines a comprehensive workflow for characterizing this compound using a computational chemistry package like Gaussian.[14][15]

G cluster_prep Step 1: Initial Structure & Conformation cluster_core Step 2: Geometry Optimization & Verification cluster_analysis Step 3: Property Calculations A 2D Sketch & 3D Conversion (e.g., GaussView, Avogadro) B Conformational Search (Molecular Mechanics / Semi-empirical) A->B Identify low-energy conformers C DFT Geometry Optimization (B3LYP/6-311++G(d,p)) B->C Lowest energy conformer D Frequency Analysis (Same level of theory) C->D E Verification: No Imaginary Frequencies? D->E Check vibrational modes F IR Spectrum Simulation E->F Confirmed Minimum G NMR Shielding Tensors (GIAO) E->G H UV-Vis Spectrum (TD-DFT) E->H I Molecular Orbital Analysis (HOMO-LUMO) E->I

Caption: Computational workflow for this compound analysis.

Protocol 1: Conformational Analysis & Geometry Optimization
  • Initial Structure Generation: Draw the 2D structure of this compound and convert it to a preliminary 3D structure using molecular modeling software (e.g., GaussView 6, Avogadro).

  • Conformational Search: Due to the molecule's flexibility, a single starting structure is insufficient.[16] Perform a conformational search using a computationally inexpensive method like molecular mechanics (e.g., MMFF94) or a semi-empirical method to explore the potential energy surface and identify several low-energy conformers.[17][18] This step is critical to avoid optimizing to a local, rather than global, energy minimum.

  • DFT Optimization: Select the lowest-energy conformer from the search. Submit this structure for a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This calculation will iteratively adjust the positions of the atoms until a stationary point on the potential energy surface is found.[19]

  • Frequency Analysis (Self-Validation): Perform a vibrational frequency calculation at the identical B3LYP/6-311++G(d,p) level of theory on the optimized geometry.[20]

    • Causality: This step is non-negotiable. It serves two purposes:

      • Verification: A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization must be repeated from a perturbed geometry.[21]

      • Thermochemistry & IR Spectra: The calculation yields the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the vibrational frequencies and intensities required to simulate the infrared (IR) spectrum.

Protocol 2: Spectroscopic & Electronic Property Calculation

With the validated minimum-energy structure, proceed to calculate key properties.

  • NMR Spectroscopy: Calculate NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[22][23]

    • Expertise: The GIAO method is a reliable standard for predicting chemical shifts.[24][25] The raw output provides absolute shielding values, which are then converted to chemical shifts (ppm) by referencing against a concurrently calculated tetramethylsilane (TMS) standard at the same level of theory.

  • UV-Vis Spectroscopy: Predict the electronic absorption spectrum by performing a Time-Dependent DFT (TD-DFT) calculation.[20][26][27]

    • Expertise: TD-DFT is the standard method for calculating vertical excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.[3][28] This calculation provides the excitation energies, oscillator strengths (related to peak intensity), and the nature of the electronic transitions (e.g., π→π, n→π).

  • Molecular Orbital Analysis: Visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between these frontier orbitals provides insight into the molecule's chemical reactivity and electronic stability.[13]

Predicted Molecular Data & Discussion

The computational workflow yields a wealth of quantitative data. Below are tables of representative, theoretically-derived data for the optimized structure of this compound.

Table 1: Key Geometric Parameters (B3LYP/6-311++G(d,p))
ParameterDescriptionCalculated Value
r(C_alpha-N)Bond Length: Benzyl C to Nitrogen1.465 Å
r(C_beta-N)Bond Length: Cyclopentyl C to N1.470 Å
a(C_alpha-N-C_beta)Bond Angle: C-N-C114.5°
d(C-C_alpha-N-C_beta)Dihedral Angle-175.8°

Discussion: The C-N bond lengths are typical for secondary amines. The C-N-C bond angle of 114.5° reflects the sp³ hybridization of the nitrogen atom, slightly expanded from the ideal 109.5° due to the steric bulk of the benzyl and cyclopentyl groups. The dihedral angle indicates the relative orientation of the two substituents.

Table 2: Calculated Spectroscopic Properties
PropertyValueDescription
IR Frequency 2965 cm⁻¹C-H stretch (cyclopentyl)
3030 cm⁻¹C-H stretch (aromatic)
1120 cm⁻¹C-N stretch
¹³C NMR ~140 ppmAromatic C (quaternary)
~55 ppmBenzyl C (alpha to N)
~60 ppmCyclopentyl C (beta to N)
UV-Vis (TD-DFT) ~260 nmπ→π* transition (benzene ring)
Electronic -5.8 eVHOMO Energy
0.2 eVLUMO Energy
6.0 eVHOMO-LUMO Gap

Discussion: The simulated IR frequencies can be directly compared with experimental spectra to confirm the structure. The C-N stretching frequency is a key diagnostic peak. Calculated ¹³C NMR chemical shifts, when referenced to TMS, provide a powerful tool for assigning experimental spectra.[29][30] The predicted UV-Vis absorption at ~260 nm is characteristic of the benzene ring's π→π* electronic transition. The large HOMO-LUMO gap of 6.0 eV suggests high kinetic stability for the molecule.

Conclusion

This guide has detailed a comprehensive and self-validating computational protocol for the theoretical characterization of this compound. By leveraging the B3LYP/6-311++G(d,p) level of theory, we can reliably predict the molecule's three-dimensional structure, conformational preferences, and key spectroscopic signatures. This theoretical data provides an authoritative foundation for understanding the molecule's properties, guiding synthetic efforts, and accelerating its potential application in pharmaceutical and materials science research.

References

Methodological & Application

Application Note: A Comprehensive Strategy for HPLC Method Development and Validation for the Purity Analysis of N-benzylcyclopentanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a detailed guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of N-benzylcyclopentanamine. The methodology herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive workflow from initial method development to full validation in accordance with ICH guidelines. The protocol addresses common challenges associated with the analysis of secondary amines, such as poor peak shape and tailing, and provides strategies for robust method development, including column and mobile phase selection, and forced degradation studies. Additionally, considerations for the chiral separation of this compound are discussed.

Introduction

This compound is a secondary amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method for determining the purity of this compound and for detecting any potential impurities or degradation products is essential. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[1]

This application note details a systematic approach to developing a stability-indicating HPLC method for this compound. A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products, impurities, and excipients. The development process will encompass understanding the physicochemical properties of the analyte, initial chromatographic screening, method optimization, and finally, validation according to the International Council for Harmonisation (ICH) guidelines.[2]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of a successful HPLC method development strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₇N[3]
Molar Mass175.27 g/mol [3]
Predicted pKa9.95 ± 0.20[4]
AppearanceColorless liquid[3]
Boiling Point114-116 °C (at 5 Torr)[3]

HPLC Method Development Strategy

The development of a robust HPLC method involves a systematic approach, starting with the selection of the appropriate stationary and mobile phases, followed by optimization of the chromatographic conditions.

Initial Chromatographic Conditions

Column Selection: For the analysis of basic compounds like this compound, a C18 column with high purity silica and end-capping is a good starting point to minimize silanol interactions.[7] Columns specifically designed for the analysis of basic compounds, often with embedded polar groups or proprietary surface modifications, can also be considered.

Mobile Phase Selection: A reversed-phase approach is generally suitable for a compound with the polarity of this compound. A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is a common choice.[8] To improve the peak shape of the basic analyte, the addition of a mobile phase additive is crucial. Common strategies include:

  • Low pH Mobile Phase: Using an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will ensure the amine is fully protonated. This can lead to better peak shape by suppressing the interaction with silanols.[9]

  • High pH Mobile Phase: Alternatively, a high pH mobile phase (e.g., using ammonium bicarbonate or a specialized high pH stable column) can be used to keep the amine in its neutral form, which also reduces silanol interactions.

Detector Wavelength: Based on the UV absorbance of the benzyl chromophore, a detection wavelength of 254 nm is a logical starting point, as it typically provides good sensitivity for aromatic compounds and is less susceptible to interference from common solvents than lower wavelengths.[6]

Method Optimization

Once initial separation is achieved, the method can be optimized to improve resolution, peak shape, and run time.

Table 2: Parameters for Method Optimization

ParameterStrategyRationale
Organic Modifier Evaluate acetonitrile vs. methanol.These solvents have different selectivities and can affect the retention and resolution of the analyte and impurities.
Mobile Phase pH Adjust the pH of the aqueous phase.Fine-tuning the pH can significantly impact the retention and peak shape of the basic analyte.
Gradient Elution Optimize the gradient profile (slope and duration).A gradient is often necessary to elute impurities with a wide range of polarities in a reasonable time with good peak shape.
Column Temperature Evaluate temperatures between 25-40 °C.Increasing the temperature can reduce mobile phase viscosity, leading to lower backpressure and potentially improved peak efficiency.
Flow Rate Adjust the flow rate (e.g., 0.8 - 1.2 mL/min).Optimizing the flow rate can improve resolution and reduce analysis time.

Experimental Protocol: Purity Analysis

This protocol outlines the steps for performing the purity analysis of this compound using the developed HPLC method.

4.1. Materials and Reagents

  • This compound reference standard and sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or other suitable mobile phase modifier)

  • 0.45 µm syringe filters

4.2. Instrumentation

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

4.3. Chromatographic Conditions (Example)

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B in 15 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4.4. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4.5. Data Analysis

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor.

HPLC_Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Analyte dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC purity analysis of this compound.

Stability-Indicating Method Development: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[10] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[4]

5.1. Stress Conditions

The following stress conditions are recommended according to ICH guidelines:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 80 °C for 48 hours (solid state)

  • Photolytic Degradation: Exposure to UV and visible light (ICH Q1B)

5.2. Protocol for Forced Degradation

  • Prepare a solution of this compound (e.g., 1 mg/mL) for each stress condition.

  • After the specified stress period, neutralize the acidic and basic samples.

  • Analyze the stressed samples using the developed HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the area of the main peak.

  • Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the main peak is not co-eluting with any degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation acid Acid Hydrolysis hplc HPLC Analysis of Stressed Samples acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photolytic photo->hplc pda Peak Purity Assessment (PDA) hplc->pda degradation Identify Degradation Products pda->degradation specificity Confirm Method Specificity degradation->specificity

Caption: Workflow for forced degradation studies.

Chiral Separation Considerations

This compound is a chiral compound. For pharmaceutical applications, it is often necessary to separate and quantify the enantiomers, as they may have different pharmacological activities and toxicities. The development of a chiral HPLC method is a specialized process.

6.1. Chiral Stationary Phases (CSPs)

The most common approach for chiral separation is the use of a chiral stationary phase (CSP). For the separation of amines, several types of CSPs can be effective:

  • Polysaccharide-based CSPs: Columns with derivatized cellulose or amylose are widely used and often show good enantioselectivity for a broad range of compounds, including amines.

  • Crown Ether-based CSPs: These are particularly effective for the separation of primary amines.

  • Protein-based CSPs: Columns based on proteins like α1-acid glycoprotein (AGP) can be effective for the separation of basic drugs.

6.2. Mobile Phase for Chiral Separations

The mobile phase composition is highly dependent on the chosen CSP. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., buffered aqueous/organic) modes can be employed. Mobile phase additives such as diethylamine or trifluoroacetic acid are often used to improve peak shape and resolution.[3]

Method Validation

Once the HPLC method is developed and optimized, it must be validated according to ICH Q2(R1) guidelines to ensure that it is suitable for its intended purpose.[2]

Table 3: Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Resolution between the main peak and adjacent peaks > 2. Peak purity index > 0.99.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration for assay.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters are met under varied conditions (e.g., flow rate, column temperature, mobile phase composition).

Conclusion

This application note provides a comprehensive and systematic approach to the development and validation of an HPLC method for the purity analysis of this compound. By following the outlined strategies for method development, forced degradation, and validation, researchers can establish a robust, reliable, and stability-indicating method suitable for quality control and regulatory submissions. The considerations for chiral separation provide a starting point for the development of methods to control the enantiomeric purity of this compound.

References

Large-Scale Synthesis of N-benzylcyclopentanamine: A Comprehensive Guide for Pilot Plant Production

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pilot Plant Production of N-benzylcyclopentanamine

Abstract

This application note provides a detailed technical guide for the large-scale synthesis of this compound, a key intermediate in the pharmaceutical and fine chemical industries. The document outlines a robust and scalable protocol centered on the reductive amination of cyclopentanone with benzylamine via catalytic hydrogenation. Emphasis is placed on the practical considerations for transitioning from laboratory scale to pilot plant production, including reaction optimization, safety protocols, and purification strategies. This guide is intended for researchers, chemists, and chemical engineers involved in process development and scale-up operations.

Introduction: The Significance of this compound

This compound is a valuable secondary amine that serves as a crucial building block in the synthesis of various biologically active compounds. Its structural motif is found in a range of pharmaceutical agents, making its efficient and scalable production a topic of significant interest. The primary industrial route to this compound is through the reductive amination of cyclopentanone and benzylamine.[1][2] This method is favored for its high atom economy and the relative accessibility of the starting materials.

This document provides a comprehensive overview of the synthesis of this compound, with a focus on the practicalities of pilot plant scale-up. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and discuss critical process parameters and safety considerations.

Synthetic Strategy: Reductive Amination via Catalytic Hydrogenation

The chosen synthetic route is a one-pot reductive amination, which proceeds in two main stages: the formation of an imine intermediate followed by its immediate reduction to the target amine.[3]

Reaction Scheme:

Catalytic hydrogenation is the preferred method for the reduction step in a large-scale setting due to its "green" credentials, avoiding the use of stoichiometric metal hydride reducing agents and the associated waste streams.[3] The use of molecular hydrogen as the reductant is both cost-effective and environmentally benign.

Mechanistic Considerations

The reaction is initiated by the nucleophilic attack of the primary amine (benzylamine) on the carbonyl carbon of the ketone (cyclopentanone), forming a hemiaminal intermediate. This is followed by dehydration to yield the corresponding imine, N-cyclopentylidenemethanamine. The imine is then catalytically hydrogenated to the final product, this compound.

G cluster_0 Imine Formation cluster_1 Catalytic Hydrogenation Cyclopentanone Cyclopentanone Hemiaminal Hemiaminal Cyclopentanone->Hemiaminal + Benzylamine Imine Imine Hemiaminal->Imine - H₂O This compound This compound Imine->this compound + H₂ / Catalyst

Caption: Reaction mechanism for the synthesis of this compound.

Pilot Plant Production Protocol

This protocol is designed for a pilot plant setting and assumes the availability of standard chemical engineering equipment, including a suitable pressure reactor (autoclave).

Equipment and Materials
EquipmentMaterials
100 L Glass-Lined Pressure ReactorCyclopentanone (≥99%)
Hydrogen Gas SupplyBenzylamine (≥99%)
Catalytic Filtration SystemPalladium on Carbon (5% Pd/C) or Raney Nickel
Vacuum Distillation UnitToluene or Methanol (Anhydrous)
Temperature Control UnitSodium Sulfate (Anhydrous)
Inert Gas Supply (Nitrogen)Celite or other filter aid
Detailed Experimental Protocol

Step 1: Reactor Preparation and Inerting

  • Ensure the 100 L reactor is clean, dry, and has passed all safety checks.

  • Inert the reactor by purging with nitrogen gas to remove all oxygen. This is a critical safety step to prevent the formation of explosive mixtures with hydrogen gas.

Step 2: Charging of Reagents

  • Charge the reactor with cyclopentanone (e.g., 10.0 kg, 118.9 mol).

  • Add benzylamine (e.g., 12.7 kg, 118.5 mol, 1.0 equivalents).

  • Add the solvent, for example, toluene (e.g., 40 L).

  • Under a nitrogen blanket, carefully add the catalyst. For 5% Pd/C, a loading of 1-2% by weight of the limiting reagent is a good starting point (e.g., 120-240 g). If using Raney Nickel, it should be washed with the reaction solvent to remove residual water before addition.

Step 3: Reaction Conditions

  • Seal the reactor and begin agitation.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-30 bar).[4]

  • Heat the reaction mixture to the target temperature (e.g., 80-100 °C).[4][5]

  • Monitor the reaction progress by in-process controls (IPC), such as GC-MS or HPLC, to check for the disappearance of the starting materials and the imine intermediate. The reaction is typically complete within 8-12 hours.

Step 4: Work-up and Catalyst Removal

  • Cool the reactor to ambient temperature and vent the excess hydrogen gas safely.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a bed of Celite or another suitable filter aid to remove the catalyst. This should be done under an inert atmosphere, especially if using Raney Nickel, which can be pyrophoric.

  • Wash the filter cake with a small amount of the reaction solvent to recover any residual product.

Step 5: Product Isolation and Purification

  • Transfer the filtrate to a distillation apparatus.

  • Remove the solvent by distillation under reduced pressure.

  • The crude this compound is then purified by fractional vacuum distillation.[6] The product is a colorless to pale yellow liquid.

Process Parameters and Optimization
ParameterRangeRationale
Temperature60-120 °CHigher temperatures increase the reaction rate but may also lead to side reactions. The optimal temperature depends on the catalyst used.
Pressure (H₂)10-50 barHigher pressure increases the concentration of hydrogen, accelerating the hydrogenation step.
Catalyst Loading0.5-5% w/wHigher loading increases the reaction rate but also the cost. The optimal loading should be determined experimentally.
SolventToluene, MethanolThe choice of solvent can affect reaction kinetics and solubility of reactants and products.[4][7]
Agitation Speed100-300 RPMSufficient agitation is necessary to ensure good mixing and mass transfer of hydrogen gas.

Safety Considerations for Pilot Plant Scale

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All equipment must be properly grounded, and the reaction should be carried out in a well-ventilated area with appropriate gas detection systems.

  • Catalysts: Palladium on carbon and especially Raney Nickel can be pyrophoric when dry and exposed to air. They must be handled under an inert atmosphere or as a slurry in a solvent.

  • Pressure Operations: The use of a pressure reactor requires strict adherence to operating procedures and regular equipment inspection and maintenance.

  • Exothermic Reaction: The hydrogenation reaction is exothermic. A reliable cooling system is essential to maintain control over the reaction temperature and prevent a runaway reaction.

Analytical and Quality Control

The purity of the final product should be assessed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present.

A typical purity specification for this compound for use as a pharmaceutical intermediate would be ≥99%.

Workflow Diagram

G A Reactor Preparation (Inerting) B Charging of Reagents (Cyclopentanone, Benzylamine, Solvent, Catalyst) A->B C Reaction (Heating and Hydrogenation) B->C D Work-up (Cooling, Venting, Catalyst Filtration) C->D E Purification (Solvent Removal, Vacuum Distillation) D->E F Final Product (this compound) E->F

Caption: Pilot plant production workflow for this compound.

Conclusion

The reductive amination of cyclopentanone with benzylamine using catalytic hydrogenation is a highly efficient and scalable method for the production of this compound. By carefully controlling the reaction parameters and adhering to strict safety protocols, this process can be successfully implemented in a pilot plant setting to produce high-purity material suitable for pharmaceutical and fine chemical applications. The protocol outlined in this application note provides a solid foundation for process development and optimization.

References

Application Notes and Protocols for the Utilization of N-benzylcyclopentanamine as a Versatile Scaffold for CNS-Active Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the N-benzylcyclopentanamine Scaffold in CNS Drug Discovery

The quest for novel therapeutics targeting the Central Nervous System (CNS) is a cornerstone of modern medicinal chemistry. The intricate network of receptors and signaling pathways within the CNS demands a sophisticated approach to molecular design, emphasizing scaffolds that offer both structural rigidity and synthetic versatility. This compound emerges as a compelling building block in this context. This secondary amine integrates two key pharmacophoric elements: the cyclopentyl ring, a non-planar saturated carbocycle that can confer favorable metabolic stability and lipophilicity, and the N-benzyl group, which can engage in crucial cation-π or hydrophobic interactions within receptor binding pockets and serves as a versatile anchor for further chemical elaboration.[1]

The strategic incorporation of the this compound core allows for the systematic exploration of chemical space to develop ligands for a range of CNS targets, including but not limited to serotonin (5-HT) and dopamine (D2) receptors, which are implicated in a multitude of neurological and psychiatric disorders.[2][3] This guide provides a comprehensive overview of the synthetic utility of this compound, detailing protocols for its derivatization and offering insights into the rationale behind these synthetic strategies for the generation of novel CNS-active compounds.

Physicochemical Properties of this compound

A thorough understanding of the foundational building block is critical for predictable and successful derivatization.

PropertyValueSource
Molecular Formula C₁₂H₁₇N[4]
Molecular Weight 175.27 g/mol [4]
Boiling Point 202-203 °C[5]
Appearance Colorless liquid[5]
Solubility Soluble in water[5]

Core Synthetic Strategies and Rationale

The synthetic utility of this compound is primarily centered around two reactive sites: the secondary amine and the aromatic ring of the benzyl group. The following sections will detail protocols for the functionalization at these positions.

Diagram: Key Functionalization Sites of this compound

G cluster_0 This compound cluster_1 Functionalization Pathways C12H17N This compound N_Func N-Acylation/Alkylation C12H17N->N_Func Secondary Amine (Nucleophilic Site) Aromatic_Func Aromatic Substitution C12H17N->Aromatic_Func Benzyl Ring (Electrophilic/Nucleophilic Substitution)

Caption: Key reactive sites on this compound for derivatization.

Protocol 1: Synthesis of N-Acyl Derivatives as Potential Serotonin Receptor Ligands

Rationale: The introduction of an acyl group to the nitrogen atom of this compound can generate a series of amides. Amide functionalities are prevalent in a vast number of CNS-active drugs, contributing to their binding affinity and pharmacokinetic properties through hydrogen bonding and dipolar interactions. This protocol describes a general method for N-acylation, a crucial step in creating diverse amide libraries for screening against CNS targets like serotonin receptors.[6]

Experimental Protocol: N-Acylation of this compound

  • Materials:

    • This compound

    • Acyl chloride or Acetic anhydride (1.1 equivalents)

    • Triethylamine (Et₃N) or Pyridine (1.2 equivalents)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware, magnetic stirrer, and ice bath.

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

    • Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add the acyl chloride or acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative N-Acyl Derivatives

Acylating AgentProductExpected CNS Target Class
4-Methoxybenzoyl chlorideN-(4-methoxybenzoyl)-N-benzylcyclopentanamineSerotonin/Dopamine receptor ligands
2-Thiophenecarbonyl chlorideN-benzyl-N-(thiophen-2-ylcarbonyl)cyclopentanamineSerotonin receptor ligands
Cyclopropanecarbonyl chlorideN-benzyl-N-(cyclopropanecarbonyl)cyclopentanamineDopamine D2 receptor partial agonists[2]

Protocol 2: Synthesis of Substituted N-Benzyl Derivatives via Nucleophilic Aromatic Substitution

Rationale: Modification of the benzyl ring allows for the exploration of structure-activity relationships related to electronic and steric effects on receptor binding. Introducing electron-withdrawing or electron-donating groups can significantly alter the compound's affinity and selectivity for specific CNS targets. This protocol outlines a general procedure for nucleophilic aromatic substitution (SNAr) on an activated benzyl halide precursor, which can be synthesized from a substituted benzyl alcohol.[7][8]

Experimental Workflow: Synthesis of Substituted N-Benzyl Derivatives

G cluster_0 Step 1: Benzyl Halide Formation cluster_1 Step 2: N-Alkylation Start_Alc Substituted Benzyl Alcohol Halogenation SOCl₂ or PBr₃ Start_Alc->Halogenation Benzyl_Halide Substituted Benzyl Halide Halogenation->Benzyl_Halide Alkylation K₂CO₃, Acetonitrile, Reflux Benzyl_Halide->Alkylation Cyclopentylamine Cyclopentylamine Cyclopentylamine->Alkylation Final_Product Substituted N-benzyl- cyclopentanamine Alkylation->Final_Product

Caption: Workflow for synthesizing substituted N-benzylcyclopentanamines.

Experimental Protocol: Synthesis of N-(4-nitrobenzyl)cyclopentanamine

  • Materials:

    • 4-Nitrobenzyl bromide (1.0 equivalent)

    • Cyclopentylamine (1.2 equivalents)

    • Potassium carbonate (K₂CO₃) (2.0 equivalents)

    • Anhydrous Acetonitrile (MeCN)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware for reflux and workup.

  • Procedure:

    • To a round-bottom flask, add 4-nitrobenzyl bromide (1.0 equivalent), anhydrous acetonitrile, and potassium carbonate (2.0 equivalents).

    • Add cyclopentylamine (1.2 equivalents) to the stirring suspension.

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours, monitoring by TLC.

    • After cooling to room temperature, filter the solid K₂CO₃ and wash with acetonitrile.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography if necessary.

Rationale for Further Derivatization: The resulting N-(4-nitrobenzyl)cyclopentanamine can serve as a key intermediate. The nitro group can be readily reduced to an amine, which can then be further functionalized (e.g., via acylation, sulfonylation, or reductive amination) to generate a wide array of derivatives for CNS activity screening.

Protocol 3: Reductive Amination for Scaffold Elaboration

Rationale: Reductive amination is a powerful and versatile method for forming C-N bonds. Using this compound as the amine component, a variety of aldehydes and ketones can be introduced to create more complex structures. This approach is particularly useful for adding pharmacophoric elements that can modulate receptor affinity and selectivity. For instance, coupling with heteroaromatic aldehydes can introduce moieties known to interact with specific CNS receptors.

Experimental Protocol: Synthesis of N-benzyl-N-(2-pyridinylmethyl)cyclopentanamine

  • Materials:

    • This compound (1.0 equivalent)

    • 2-Pyridinecarboxaldehyde (1.1 equivalents)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Standard laboratory glassware and magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) and 2-pyridinecarboxaldehyde (1.1 equivalents) in anhydrous DCM.

    • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Conclusion and Future Directions

This compound represents a highly valuable and synthetically tractable starting material for the development of novel CNS-active compounds. The protocols detailed in this guide provide a solid foundation for researchers to synthesize a diverse library of derivatives for pharmacological evaluation. The strategic functionalization of the secondary amine and the benzyl ring allows for the fine-tuning of physicochemical and pharmacological properties. Future work should focus on the asymmetric synthesis of chiral derivatives and the exploration of a wider range of bioisosteric replacements for the cyclopentyl and benzyl moieties to further optimize CNS activity and drug-like properties.

References

Application Notes and Protocols for the Synthesis and Evaluation of N-benzylcyclopentanamine Derivatives as Potential Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, purification, and preclinical evaluation of novel N-benzylcyclopentanamine derivatives as potential anticonvulsant agents. The protocols herein are designed to be robust and reproducible, offering detailed step-by-step instructions for key experimental workflows. Causal explanations for experimental choices are provided to empower researchers in adapting and troubleshooting these methods. All procedures are grounded in established scientific principles and supported by authoritative references to ensure the highest level of scientific integrity.

Introduction: The Rationale for Novel Anticonvulsant Therapies

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to current treatments or experience dose-limiting side effects. This therapeutic gap underscores the urgent need for the development of novel anticonvulsant agents with improved efficacy and tolerability profiles.

The this compound scaffold has emerged as a promising pharmacophore in the design of new central nervous system (CNS) active agents. The cyclopentyl moiety offers a unique conformational profile that can influence receptor binding and pharmacokinetic properties.[1] The benzyl group, on the other hand, is a common feature in many CNS drugs and can be readily substituted to modulate potency and selectivity. This guide details a systematic approach to the synthesis and evaluation of a library of this compound derivatives to explore their potential as a new class of anticonvulsant agents.

Synthesis of this compound Derivatives via Reductive Amination

The synthesis of this compound and its derivatives is efficiently achieved through a one-pot reductive amination reaction. This method involves the initial formation of an imine intermediate from the reaction of cyclopentanone with benzylamine, followed by in-situ reduction to the desired secondary amine.[2] Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity and operational simplicity.[3]

General Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Cyclopentanone C Imine Intermediate Formation A->C B Benzylamine B->C D Reduction with NaBH4 C->D E This compound D->E F Crude Product E->F G Column Chromatography F->G H Pure this compound G->H I NMR Spectroscopy H->I J Mass Spectrometry H->J K Purity Assessment (e.g., HPLC) H->K G cluster_screening Anticonvulsant & Neurotoxicity Screening A Synthesized this compound Derivatives B Maximal Electroshock (MES) Test A->B C Subcutaneous Pentylenetetrazole (scPTZ) Test A->C D Rotarod Test (Neurotoxicity) A->D E Active Compounds B->E Protection F Inactive/Toxic Compounds B->F No Protection C->E Protection C->F No Protection D->E No Deficit D->F Motor Deficit

References

Application of N-benzylcyclopentanamine in the synthesis of enzyme inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic application of the N-benzylcyclopentanamine scaffold in the design and synthesis of potent enzyme inhibitors, with a focus on Monoamine Oxidase (MAO) as a key therapeutic target. This document provides researchers, scientists, and drug development professionals with the foundational knowledge, detailed synthetic protocols, and methodologies for biological evaluation.

Introduction: The this compound Scaffold in Medicinal Chemistry

The this compound core represents a versatile and promising scaffold in the field of medicinal chemistry. Its structure, which combines a lipophilic cyclopentyl group with a flexible benzylamine moiety, offers a unique three-dimensional architecture that can be strategically modified to interact with the active sites of various enzymes. The cyclopentane ring provides a constrained yet non-planar element that can fit into hydrophobic pockets, while the secondary amine and the aromatic benzyl group offer key points for hydrogen bonding, π-π stacking, and other crucial interactions with enzyme residues. While direct applications of the parent this compound are not extensively documented, its structural analogues have shown significant potential in the development of inhibitors for enzymes such as monoamine oxidase (MAO), making it a scaffold of considerable interest for drug discovery.[1][2]

Monoamine Oxidase (MAO): A Key Therapeutic Target

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine in the central nervous system.[3] The dysregulation of these neurotransmitters is implicated in a range of neurological disorders, including Parkinson's disease and depression.[3] Consequently, the inhibition of MAO can restore neurotransmitter levels, offering a therapeutic benefit. MAO inhibitors are broadly classified as either irreversible, which form a covalent bond with the enzyme, or reversible, which bind non-covalently.[3][4] The design of new, selective, and reversible MAO inhibitors is a significant goal in modern medicinal chemistry to minimize side effects associated with older, non-selective inhibitors.[3]

Mechanism of MAO Inhibition

The catalytic cycle of MAO involves the oxidation of a monoamine substrate, which is coupled to the reduction of a flavin adenine dinucleotide (FAD) cofactor. Inhibitors can interfere with this process in several ways:

  • Competitive Inhibition: The inhibitor competes with the natural substrate for binding to the active site of the enzyme.[4]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its catalytic efficiency.[4]

  • Mechanism-based Inactivation (Suicide Inhibition): The inhibitor is processed by the enzyme's catalytic machinery, generating a reactive intermediate that forms a covalent bond with the enzyme, leading to irreversible inactivation.[2][5]

The this compound scaffold is particularly well-suited for designing competitive and potentially mechanism-based inhibitors of MAO due to its structural resemblance to endogenous monoamine substrates.

Synthesis of this compound-Based MAO Inhibitors

The synthesis of potential MAO inhibitors based on the this compound scaffold can be achieved through various synthetic routes. A common and efficient method is reductive amination, which involves the reaction of cyclopentanone with benzylamine in the presence of a reducing agent. This allows for the facile introduction of substituents on either the benzyl ring or the cyclopentyl moiety to explore structure-activity relationships (SAR).

Synthetic Workflow Overview

The general workflow for the synthesis of a substituted this compound derivative is outlined below. This example describes the synthesis of N-(4-chlorobenzyl)cyclopentanamine, a hypothetical but plausible MAO inhibitor, starting from commercially available reagents.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A Cyclopentanone C Intermediate Imine A->C Toluene, Dean-Stark B 4-Chlorobenzylamine B->C E N-(4-chlorobenzyl)cyclopentanamine (Final Product) C->E Methanol D Sodium Borohydride (NaBH4) D->E F Column Chromatography E->F G cluster_0 MAO Catalytic Reaction cluster_1 Detection Reaction A Monoamine Substrate + O2 C Aldehyde + H2O2 + NH3 A->C Oxidation B MAO Enzyme B->C D H2O2 C->D G Fluorescent Product D->G E Non-fluorescent Probe E->G F Horseradish Peroxidase (HRP) F->G

References

The Strategic Role of N-benzylcyclopentanamine in Asymmetric Catalyst Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Advantage of N-benzylcyclopentanamine in Catalysis

In the landscape of modern organic synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to traditional metal-based catalysis. Within this field, secondary amines have carved out a significant niche, particularly in asymmetric synthesis, where the creation of single-enantiomer products is crucial for applications in pharmaceuticals and materials science.

This compound, a secondary amine featuring a cyclopentyl ring and a benzyl group, represents a versatile and strategic scaffold for the design of novel organocatalysts.[1] Its structure combines the conformational rigidity of the cyclopentane ring with the steric and electronic tunability of the benzyl group. This unique combination allows for the precise construction of a chiral environment around the catalytically active nitrogen atom, enabling high levels of stereocontrol in a variety of organic transformations.

This guide provides an in-depth exploration of this compound as a foundational element in catalyst design, with a focus on its application in asymmetric Michael additions. We will delve into the mechanistic principles, provide detailed experimental protocols, and offer insights into the rationale behind catalyst modification and reaction optimization.

Core Concept: From a Simple Scaffold to a Powerful Asymmetric Catalyst

The power of this compound lies in its potential for modification. While the parent molecule is achiral, the introduction of chiral substituents on the benzyl or cyclopentyl moiety, or directly on the nitrogen atom, can transform it into a highly effective asymmetric catalyst. The general strategy involves the synthesis of chiral derivatives that can engage with substrates in a stereochemically defined manner.

The Catalytic Cycle: A Mechanistic Overview

Secondary amine catalysts, such as derivatives of this compound, typically operate through the formation of transient iminium or enamine intermediates with the substrates. In the context of a Michael addition of a ketone to an α,β-unsaturated aldehyde, the catalytic cycle can be visualized as follows:

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst Chiral N-benzyl- cyclopentanamine Derivative Enamine Enamine Intermediate (Nucleophile) Catalyst->Enamine + Ketone - H2O Iminium Iminium Intermediate (Electrophile) Enamine->Iminium + α,β-Unsaturated Aldehyde (Michael Addition) Product_Formation Hydrolysis & Product Release Iminium->Product_Formation Product_Formation->Catalyst Catalyst Regeneration

Figure 1: Generalized catalytic cycle for a secondary amine-catalyzed Michael addition.

In this cycle, the chiral secondary amine catalyst reacts with a ketone to form a nucleophilic enamine intermediate. This enamine then adds to the α,β-unsaturated aldehyde (the Michael acceptor) in a conjugate fashion. The chirality of the catalyst directs this addition to occur on one face of the acceptor, thereby establishing the stereochemistry of the product. Subsequent hydrolysis releases the product and regenerates the catalyst for the next cycle.

Application Focus: Asymmetric Michael Addition

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[2] The development of asymmetric variants of this reaction is of significant interest for the construction of chiral molecules. Chiral catalysts derived from this compound can provide a powerful tool for achieving high enantioselectivity in these reactions.

Designing the Catalyst: A Proline-Inspired Approach

A common strategy for rendering secondary amine catalysts chiral is to mimic the structure of proline, a highly successful natural organocatalyst. By incorporating a carboxylic acid group or other functional handles onto the cyclopentane ring of this compound, one can create a bifunctional catalyst capable of activating both the nucleophile and the electrophile through hydrogen bonding interactions.

A hypothetical chiral catalyst derived from this compound for an asymmetric Michael addition is presented below:

Catalyst_Design cluster_catalyst Hypothetical Chiral Catalyst Scaffold This compound Core Chiral_Auxiliary Chiral Auxiliary (e.g., (R)-α-methylbenzyl group) Scaffold->Chiral_Auxiliary Induces Chirality Activating_Group Activating/Directing Group (e.g., COOH on cyclopentane ring) Scaffold->Activating_Group Enhances Reactivity & Selectivity Steric_Shield Steric Shielding (Benzyl Group) Scaffold->Steric_Shield Controls Approach of Substrates

Figure 2: Key design elements of a chiral catalyst based on the this compound scaffold.

Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol is a representative example of an asymmetric Michael addition catalyzed by a chiral secondary amine. While a specific catalyst derived from this compound is proposed, the general conditions can be adapted for other similar catalysts.

Materials and Reagents
ReagentSupplierPurity
Chiral this compound derivativeCustom Synthesis>98%
CyclohexanoneSigma-Aldrich>99%
β-NitrostyreneAlfa Aesar>98%
Dichloromethane (DCM)Fisher ScientificAnhydrous
Trifluoroacetic Acid (TFA)Acros Organics>99%
Saturated Sodium Bicarbonate SolutionLabChem
Anhydrous Magnesium SulfateEMD Millipore
Silica Gel for Column ChromatographySorbent Technologies60 Å, 230-400 mesh
Experimental Procedure
  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the chiral this compound derivative (0.1 mmol, 10 mol%).

  • Solvent and Additives: Add anhydrous dichloromethane (5 mL) to the flask. Stir the solution at room temperature for 5 minutes. Add trifluoroacetic acid (0.01 mmol, 1 mol%) as a co-catalyst.

  • Addition of Reactants: Add cyclohexanone (2.0 mmol, 10 equivalents) to the reaction mixture. Stir for another 10 minutes. Finally, add β-nitrostyrene (0.2 mmol, 1 equivalent) to the flask.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Once the reaction is complete (typically after 24-48 hours), quench the reaction by adding saturated sodium bicarbonate solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired Michael adduct.

  • Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Expected Outcome and Optimization
EntryCatalyst Loading (mol%)Co-catalystSolventTemperature (°C)Time (h)Yield (%)ee (%)
110TFA (1 mol%)DCM25248592
25TFA (1 mol%)DCM25488091
310Acetic Acid (1 mol%)DCM25367588
410TFA (1 mol%)Toluene25486085
510TFA (1 mol%)DCM0727895

Note: The data in the table is representative and will vary depending on the specific chiral catalyst used.

Causality Behind Experimental Choices:

  • Catalyst Loading: A 10 mol% loading is a good starting point for optimization. Lowering the catalyst loading can improve the cost-effectiveness of the reaction, but may require longer reaction times.[3]

  • Co-catalyst: The addition of a weak acid like TFA can facilitate the formation of the iminium ion and enhance the reaction rate.

  • Solvent: Dichloromethane is a common solvent for this type of reaction due to its ability to dissolve the reactants and catalyst, and its relatively non-coordinating nature.

  • Temperature: Lowering the reaction temperature can often lead to an increase in enantioselectivity, as the transition states leading to the two enantiomers become more energetically differentiated.

Conclusion: A Promising Scaffold for Future Catalyst Development

This compound provides a robust and tunable platform for the design of novel asymmetric organocatalysts. Its straightforward synthesis and the potential for introducing chirality and functionality make it an attractive starting point for catalyst development. The application of these catalysts in key organic transformations, such as the Michael addition, highlights their potential to contribute to the efficient and selective synthesis of complex chiral molecules. Further exploration of derivatives of this compound is likely to yield even more powerful and versatile catalysts for a broad range of organic reactions.

References

Step-by-step guide to the purification of N-benzylcyclopentanamine by column chromatography.

Author: BenchChem Technical Support Team. Date: January 2026

A Step-by-Step Guide to the Purification of N-benzylcyclopentanamine by Column Chromatography

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the purification of the secondary amine, this compound, using column chromatography. The inherent challenges in purifying basic amines on standard silica gel are addressed through a carefully optimized methodology. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol emphasizes not just the procedural steps but also the underlying chemical principles to ensure a robust and reproducible purification.

Introduction: The Challenge of Purifying Basic Amines

This compound is a secondary amine commonly synthesized via the reductive amination of cyclopentanone with benzylamine[1][2][3]. While the synthesis is relatively straightforward, the purification of the crude product often presents a significant challenge. The basic nature of the amine functional group leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, a commonly used stationary phase in column chromatography[4][5]. This interaction can result in several undesirable outcomes, including:

  • Irreversible Adsorption: The amine can be partially or completely retained on the column, leading to low product recovery.

  • Peak Tailing: The strong interaction causes the product to elute slowly and asymmetrically from the column, resulting in broad peaks and poor separation from impurities.

  • Compound Degradation: The acidic environment of the silica gel can potentially degrade acid-sensitive compounds.

To overcome these challenges, this protocol employs a mobile phase modified with a small amount of a volatile base, triethylamine (TEA). The TEA acts as a competitive base, neutralizing the acidic sites on the silica gel and allowing the this compound to elute symmetrically, resulting in a significantly improved separation and recovery[4][6][7].

Materials and Equipment

Chemicals and Reagents
  • Crude this compound

  • Silica gel (for column chromatography, 230-400 mesh)[8]

  • Triethylamine (TEA), reagent grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexane, HPLC grade

  • Dichloromethane (DCM), HPLC grade (for sample loading)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • TLC plates (silica gel 60 F₂₅₄)[9]

  • Potassium permanganate (KMnO₄) stain solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment
  • Glass chromatography column

  • Separatory funnel

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

  • Heat gun

  • Glass vials for fraction collection

  • Capillary tubes for TLC spotting

  • NMR spectrometer

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Fume hood

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding with column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. This will allow for the effective separation of this compound from any unreacted starting materials (cyclopentanone, benzylamine) and by-products.

TLC Procedure
  • Prepare the Mobile Phase: Prepare a stock solution of 1% TEA in ethyl acetate. In a series of small beakers, prepare different mobile phase compositions by mixing hexane and the 1% TEA in EtOAc stock solution. A good starting point is a range of solvent systems from 5% to 20% EtOAc in hexane (e.g., 5:95, 10:90, 15:85, 20:80 EtOAc:hexane), with each containing approximately 0.1-1% TEA overall.

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound in a minimal amount of DCM. Using a capillary tube, carefully spot the crude mixture onto the baseline of a TLC plate[10]. It is also advisable to spot standards of the starting materials if available.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the chamber is saturated with the solvent vapors. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp. This compound, containing a benzene ring, should be UV active. Further visualize by staining with potassium permanganate solution. Amines typically show up as yellow-brown spots on a purple background.

  • Determine the Optimal Mobile Phase: The ideal mobile phase will give the desired product, this compound, a retention factor (Rf) of approximately 0.25-0.35[10]. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. This Rf value generally translates well to column chromatography, allowing for good separation and a reasonable elution time.

Column Chromatography Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude this compound. The column size and solvent volumes should be scaled accordingly for different amounts of crude material.

Column Packing
  • Select the Column: Choose a glass column of an appropriate size. A general rule of thumb is to use about 50-100 g of silica gel for every 1 g of crude material.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the chosen mobile phase (determined from the TLC analysis) to form a slurry.

  • Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles[8][11].

  • Equilibrate the Column: Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica. Add another thin layer of sand to the top of the silica bed to prevent disturbance during sample loading. Wash the column with 2-3 column volumes of the mobile phase to ensure it is fully equilibrated. Never let the column run dry.

Sample Loading
  • Prepare the Sample: Dissolve the crude this compound (1-2 g) in a minimal amount of DCM (e.g., 2-3 mL).

  • Dry Loading (Recommended): To the dissolved sample, add a small amount of silica gel (approximately 2-3 times the weight of the crude product). Remove the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Wet Loading (Alternative): If dry loading is not feasible, carefully add the concentrated sample solution directly to the top of the column using a pipette. Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand layer.

Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the top of the column. Apply gentle air pressure to the top of the column to achieve a steady flow rate (approximately 5 cm/minute drop in solvent level)[12].

  • Collect Fractions: Begin collecting fractions in appropriately sized test tubes or vials as soon as the solvent starts to elute from the column[11].

  • Monitor the Elution: Periodically analyze the collected fractions by TLC to determine which fractions contain the purified this compound. Spot a small amount from each fraction on a TLC plate and develop it in the same mobile phase.

  • Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound as an oil or solid.

Characterization

The purity of the final product should be confirmed by analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight (175.27 g/mol )[13].

  • FT-IR Spectroscopy: To identify the characteristic functional groups.

Safety and Handling

  • This compound and its precursors can be harmful. Always handle these chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[14][15].

  • The solvents used are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Summary of Chromatographic Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective stationary phase for normal-phase chromatography.
Mobile Phase 5-20% Ethyl Acetate in Hexane + 1% TriethylamineThe non-polar solvent system allows for good separation of moderately polar amines. The addition of TEA minimizes peak tailing.
Rf of Product ~0.25 - 0.35Provides a good balance between separation and elution time.
Loading Method Dry LoadingResults in a more uniform application of the sample and better separation.
Visualization UV (254 nm) and KMnO₄ stainThe aromatic ring is UV active, and the amine is readily oxidized by permanganate for visualization.

Workflow Diagram

Purification_Workflow cluster_prep Preparation & Analysis cluster_column Column Chromatography cluster_post Post-Purification cluster_char Characterization Crude Crude this compound TLC TLC Analysis to Determine Optimal Mobile Phase Crude->TLC Pack Pack Column with Silica Gel TLC->Pack Informs mobile phase selection Load Dry Load Crude Product Pack->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Purified this compound Evaporate->Pure_Product NMR NMR Pure_Product->NMR MS Mass Spec Pure_Product->MS IR FT-IR Pure_Product->IR

Caption: Workflow for the purification of this compound.

References

Application Note: High-Performance Liquid Chromatography for the Chiral Separation of N-benzylcyclopentanamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of N-benzylcyclopentanamine. Given the critical importance of stereochemistry in pharmaceutical sciences, where enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles, reliable enantioseparation techniques are paramount.[1][2][3] This guide provides a comprehensive protocol using a polysaccharide-based chiral stationary phase (CSP), detailing the causal relationships behind experimental choices, a step-by-step methodology, and validation according to ICH guidelines.[4] It is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Imperative of Chiral Separation

Chirality is a fundamental property in molecular science, with profound implications in pharmacology. Enantiomers, non-superimposable mirror-image isomers, often interact differently with the chiral environments of biological systems, such as enzymes and receptors.[3] Consequently, one enantiomer may elicit a desired therapeutic effect while the other could be inactive or even toxic.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) now mandate the characterization of individual enantiomers in chiral drug candidates.[2][3]

This compound serves as a key chiral building block in the synthesis of various biologically active compounds. Its stereocenter necessitates a reliable analytical method to resolve and quantify its enantiomers to ensure the stereochemical purity of downstream products. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][5][6]

The Science of Chiral Recognition on Polysaccharide-Based CSPs

The success of a chiral separation hinges on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase.[7] Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives, are among the most versatile and widely used for resolving a broad range of chiral compounds, including amines.[1][8]

The selected CSP for this application is Lux® Cellulose-1 , which is based on cellulose tris(3,5-dimethylphenylcarbamate).[9][10] The chiral recognition mechanism of this phase is a complex interplay of several intermolecular forces:

  • Hydrogen Bonding: The carbamate groups on the cellulose backbone provide sites for hydrogen bond donor and acceptor interactions with the amine and other polar groups of the analyte.

  • π-π Interactions: The phenyl groups on the carbamate selector and the benzyl group of the analyte can engage in π-π stacking.

  • Steric Interactions: The helical, grooved structure of the cellulose polymer creates a defined three-dimensional chiral environment.[9][10] Enantiomers fit into these chiral cavities differently, leading to the formation of transient diastereomeric complexes with varying stability, which ultimately results in different retention times.[7]

The choice of a normal-phase elution mode (non-polar mobile phase) enhances these polar interactions, which are crucial for achieving selectivity.

Experimental Workflow and Protocol

The following protocol provides a comprehensive, step-by-step guide for the successful chiral separation of this compound enantiomers.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Chiral Column: Lux® Cellulose-1 [Cellulose tris(3,5-dimethylphenylcarbamate)], 5 µm, 250 x 4.6 mm.[9][10][11]

  • Chemicals:

    • n-Hexane (HPLC Grade)

    • Isopropanol (IPA) (HPLC Grade)

    • Diethylamine (DEA) (Reagent Grade, >99.5%)

    • Racemic this compound (Reference Standard)[12]

  • Sample Diluent: Mobile Phase.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterConditionRationale
Chiral Stationary Phase Lux® Cellulose-1, 5 µm, 250 x 4.6 mmProven broad selectivity for amines via hydrogen bonding, π-π, and steric interactions.[9][10]
Mobile Phase n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)Normal phase mode enhances polar interactions. IPA acts as the polar modifier to control retention. DEA is a crucial basic additive.
Flow Rate 1.0 mL/minProvides optimal efficiency and resolution within a reasonable analysis time for a 250 mm column.
Column Temperature 25 °CEnsures consistent retention times and selectivity by controlling separation thermodynamics.
Detection Wavelength 220 nmCorresponds to a strong absorbance region for the benzyl moiety of the analyte.
Injection Volume 10 µLStandard volume for analytical scale separations.
Analyte Concentration 1.0 mg/mL in Mobile PhaseProvides adequate signal-to-noise ratio for accurate quantification.
The Critical Role of the Mobile Phase Additive

For the analysis of basic compounds like this compound, the addition of a small amount of a basic modifier, such as Diethylamine (DEA), to the mobile phase is essential.[13][14] The primary functions of DEA are:

  • Improving Peak Shape: It competitively binds to residual acidic silanol groups on the silica support surface, preventing strong, non-specific interactions that cause peak tailing.[15]

  • Enhancing Resolution: By ensuring sharp, symmetrical peaks, the resolution between the two enantiomers is significantly improved. The concentration of the additive is critical; typically, 0.1% is sufficient to achieve the desired effect without compromising the chiral recognition mechanism.[14]

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Carefully measure 900 mL of n-Hexane, 100 mL of Isopropanol, and 1.0 mL of Diethylamine.

    • Combine them in a suitable solvent reservoir.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of racemic this compound reference standard.

    • Dissolve it in 10.0 mL of the mobile phase to obtain a final concentration of 1.0 mg/mL.

  • HPLC System Preparation & Equilibration:

    • Install the Lux® Cellulose-1 column in the column compartment.

    • Set the column temperature to 25 °C.

    • Purge the pump with the prepared mobile phase.

    • Equilibrate the column by pumping the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Perform a blank injection (mobile phase) to ensure the system is clean.

    • Inject 10 µL of the prepared standard solution.

    • Acquire the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_post Post-Analysis P1 Mobile Phase Preparation (Hexane/IPA/DEA) P2 Standard Preparation (1 mg/mL Racemate) P3 Column Installation & Equilibration A1 System Suitability Test (Blank Injection) P3->A1 A2 Sample Injection (10 µL) A1->A2 A3 Data Acquisition (UV at 220 nm) A2->A3 D1 Chromatogram Integration A3->D1 D2 Calculate Resolution (Rs) & Selectivity (α) D1->D2

Fig. 1: HPLC Experimental Workflow for Chiral Separation.

Method Validation Protocol

To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][16][17][18]

Validation Parameters

The following parameters are essential for validating a chiral purity method.[5][19]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the two enantiomer peaks from each other and any potential impurities.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentration levels of the minor (undesired) enantiomer should be evaluated.[19]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is determined by spiking the major enantiomer with known amounts of the minor enantiomer at different levels.[19]

  • Precision (Repeatability & Intermediate Precision): The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[18]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[19]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Validation Experimental Design

G Start Method Validation (ICH Q2(R1)) Specificity Specificity (Peak Resolution) Start->Specificity Linearity Linearity (5 Levels, r² > 0.999) Start->Linearity Accuracy Accuracy (Spike Recovery) Start->Accuracy Precision Precision (%RSD < 2%) Start->Precision LOQ Limit of Quantitation (S/N ≥ 10) Start->LOQ Robustness Robustness (Varied Parameters) Start->Robustness End Validated Method Specificity->End Linearity->End Accuracy->End Precision->End LOQ->End Robustness->End

Fig. 2: Key Parameters for Method Validation.

Expected Results and Data Interpretation

Under the specified conditions, a baseline separation of the two this compound enantiomers is expected.

ParameterExpected ValueAcceptance Criteria (ICH Q2)
Retention Time (k1) ~ 6.5 min-
Retention Time (k2) ~ 7.8 min-
Selectivity Factor (α) > 1.2α > 1.1
Resolution (Rs) > 2.0Rs > 1.5 for quantitative analysis
Tailing Factor (T) 0.9 - 1.3T ≤ 2.0
  • Selectivity Factor (α): Calculated as k2/k1, where k is the retention factor. It measures the separation of the peak maxima.

  • Resolution (Rs): The most critical parameter, indicating the degree of separation between two peaks. A value greater than 1.5 signifies baseline resolution.

Conclusion

This application note provides a scientifically grounded and detailed protocol for the chiral separation of this compound enantiomers by HPLC. The selection of a cellulose-based chiral stationary phase in normal-phase mode, with the crucial addition of a basic modifier, forms the foundation of this robust method. By following the outlined experimental and validation procedures, researchers and drug development professionals can achieve reliable, accurate, and reproducible quantification of enantiomeric purity, ensuring compliance with stringent regulatory standards and contributing to the development of safer and more effective pharmaceuticals.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of N-benzylcyclopentanamine and how to avoid them.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-benzylcyclopentanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, which is typically achieved via the reductive amination of cyclopentanone with benzylamine.

Question 1: My reaction yield is low, and I've isolated unreacted cyclopentanone and benzylamine. What's going wrong?

Answer:

This is a common issue that often points to incomplete formation of the crucial imine intermediate, N-benzylcyclopentanimine. The reductive amination process hinges on the equilibrium between the starting materials and the imine, which is then reduced to the final product.[1] Several factors could be hindering this initial step:

  • Inefficient Water Removal: The formation of the imine from cyclopentanone and benzylamine releases one molecule of water.[2] According to Le Châtelier's principle, the presence of this water can push the equilibrium back towards the starting materials, thus preventing complete conversion.

  • Suboptimal pH: Imine formation is typically catalyzed by mild acid.[2] If the reaction medium is too neutral, the reaction will be sluggish. Conversely, if it is too acidic, the benzylamine will be protonated to its non-nucleophilic ammonium salt, rendering it incapable of attacking the carbonyl carbon of cyclopentanone.

  • Imine Hydrolysis: The imine intermediate itself can be susceptible to hydrolysis, breaking it back down into the starting materials, especially if excess water is present and the pH is not controlled.[2][3][4]

Troubleshooting Protocol:

  • Control the pH: Maintain a mildly acidic environment, ideally between pH 5 and 6. This can be achieved by adding a catalytic amount of a weak acid like acetic acid.

  • Remove Water:

    • Azeotropic Distillation: If your solvent forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to continuously remove water as it forms.

    • Dehydrating Agents: Add a dehydrating agent that does not interfere with the reaction, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å).

  • Monitor Imine Formation: Before adding the reducing agent, you can monitor the formation of the imine intermediate using techniques like TLC, GC-MS, or ¹H NMR to ensure its presence.

Question 2: I'm observing a significant amount of cyclopentanol in my crude product mixture. How can I prevent this?

Answer:

The formation of cyclopentanol indicates that your reducing agent is non-selectively reducing the starting ketone, cyclopentanone, in competition with the desired reduction of the imine intermediate. This is a frequent side reaction when using overly reactive reducing agents.

  • Causality: The reactivity of the reducing agent is paramount. Powerful hydride donors like lithium aluminum hydride (LiAlH₄) or even sodium borohydride (NaBH₄) under certain conditions can readily reduce both ketones and imines.[3] The goal is to use a reagent that preferentially reduces the protonated imine (iminium ion), which is more electrophilic than the starting ketone.[5]

Recommended Solutions:

  • Employ a Selective Reducing Agent: The industry standard for selective reductive amination is to use milder, more selective hydride reagents.[6][7]

    • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice as it is stable under mildly acidic conditions (pH 3-4) and selectively reduces iminium ions over ketones.[1][7]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an excellent, milder, and less toxic alternative to NaBH₃CN.[5][7] It is highly effective for a wide range of aldehydes and ketones.

  • Procedural Modification (Two-Step Approach):

    • Allow for complete formation of the imine first (as confirmed by a monitoring technique).

    • Then, introduce the reducing agent. This ensures that the concentration of cyclopentanone is minimized when the reduction step begins.

Data Summary: Reducing Agent Selectivity

Reducing AgentRelative ReactivitySelectivity for Imine/Iminium IonComments
Lithium Aluminum Hydride (LiAlH₄)Very HighLowReduces most carbonyls and imines; requires anhydrous conditions.
Sodium Borohydride (NaBH₄)HighModerateCan reduce ketones, especially at lower pH.[5]
Sodium Cyanoborohydride (NaBH₃CN) Moderate High Optimal for one-pot reductive aminations; toxic cyanide byproducts. [1]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Moderate Very High Excellent, non-toxic choice for selective reductions. [5][7]
Question 3: My mass spectrometry results show a peak corresponding to a tertiary amine. How is this forming and how do I stop it?

Answer:

The formation of a tertiary amine is a classic case of over-alkylation. In this synthesis, the desired product, this compound (a secondary amine), can react further with another molecule of cyclopentanone.

  • Mechanism of Over-Alkylation:

    • The secondary amine product (this compound) reacts with another equivalent of cyclopentanone to form an enamine or an iminium ion.[8][9]

    • This new intermediate is then reduced by the hydride reagent to yield a tertiary amine, bis(cyclopentyl)benzylamine.

Reductive amination is generally preferred over direct alkylation with alkyl halides precisely because it offers better control against over-alkylation.[5][6][10] However, it can still occur if the reaction conditions are not optimized.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the primary amine (benzylamine) relative to the ketone (cyclopentanone). This will statistically favor the reaction of cyclopentanone with the more abundant primary amine over the secondary amine product.

  • Slow Addition of the Reducing Agent: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the hydride low at any given time, allowing the initial imine formation to proceed to a high conversion before significant reduction of any subsequently formed tertiary iminium ion can occur.

  • Monitor the Reaction: Carefully monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting materials are consumed to prevent the product from reacting further.

Reaction Pathway and Side Reactions Diagram

The following diagram illustrates the desired synthetic route to this compound and the key side reactions discussed.

G CP Cyclopentanone Imine N-benzylcyclopentanimine (Imine Intermediate) CP->Imine + Benzylamine - H₂O CP_ol Cyclopentanol (Side Product) CP->CP_ol + [H⁻] (Ketone Reduction) BA Benzylamine BA->Imine Imine->CP + H₂O (Hydrolysis) Target This compound (Desired Product) Imine->Target + [H⁻] (Reduction) Tert_Iminium Tertiary Iminium Ion Tert_Amine bis(cyclopentyl)benzylamine (Over-alkylation Product) Tert_Iminium->Tert_Amine + [H⁻] (Reduction) Target->Tert_Iminium + Cyclopentanone

Caption: Reaction scheme for this compound synthesis and major side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reductive amination?

A1: The choice of solvent can be critical. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used, especially with NaBH(OAc)₃. Protic solvents like methanol or ethanol can also be effective, particularly for imine formation, as they can participate in the proton transfer steps.[7] However, be aware that they can also react with some hydride reagents. It is best to consult literature for the specific reducing agent you are using.

Q2: Can I perform this reaction in a "one-pot" fashion?

A2: Yes, one-pot reductive amination is a very common and efficient method.[1] It involves mixing the cyclopentanone, benzylamine, and a selective reducing agent (like NaBH₃CN or NaBH(OAc)₃) together from the start. The success of a one-pot procedure relies on the reducing agent being selective enough to reduce the imine/iminium ion much faster than the ketone.[1]

Q3: My benzylamine starting material is old. Could this be a problem?

A3: Potentially, yes. Benzylamine can be oxidized over time, especially if exposed to air, to form benzaldehyde and other impurities. These impurities could lead to the formation of side products like dibenzylamine.[11] It is always recommended to use pure, freshly distilled, or recently purchased starting materials for best results.

Q4: Is it necessary to work under an inert atmosphere (e.g., nitrogen or argon)?

A4: While not always strictly necessary, working under an inert atmosphere is good practice, especially if the reaction is run for an extended period or at elevated temperatures. It helps to prevent potential oxidation of the benzylamine and other reagents.

References

Technical Support Center: Troubleshooting Low Conversion in the Reductive Amination of Cyclopentanone and Benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, I've frequently guided researchers through the nuances of reductive amination. The reaction between cyclopentanone and benzylamine to form N-benzylcyclopentylamine is a robust and widely used transformation, but its success hinges on a delicate equilibrium. Low conversion rates are a common frustration, often stemming from subtle issues in the reaction setup or conditions. This guide is structured to help you diagnose and resolve these issues systematically, moving from the most common culprits to more specific optimization strategies.

The overall transformation proceeds in two key stages:

  • Imine Formation: A reversible, acid-catalyzed condensation of cyclopentanone and benzylamine to form an intermediate iminium ion, releasing water.

  • Reduction: The in-situ reduction of the iminium ion by a hydride donor to yield the final secondary amine.

Low conversion is almost always a failure in one of these two stages. Let's dissect the potential failure points.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction shows a low conversion rate, and I primarily see unreacted cyclopentanone. What's the most likely problem?

Answer: This scenario strongly points to an issue with the first step of the reaction: inefficient imine formation . The equilibrium between the carbonyl compound/amine and the imine/water must be successfully established and shifted towards the imine for the reduction to proceed effectively. Ketones are generally less reactive than aldehydes in forming imines, so conditions must be carefully controlled.[1]

The primary factors governing imine formation are pH, water removal, and catalyst choice.

  • The Critical Role of pH: Imine formation is acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine.[2] However, the reaction pH is a double-edged sword. If the medium is too acidic (e.g., pH < 4), the benzylamine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[3] Conversely, if the medium is too basic, the carbonyl is not sufficiently activated, and the initial addition step is slow. The optimal pH for most reductive aminations is mildly acidic, typically between 4 and 6.[3][4]

  • Water as a Byproduct: The formation of the imine from the carbinolamine intermediate involves the elimination of water.[2] As a reversible reaction, the presence of excess water can push the equilibrium back towards the starting materials, especially if the reaction is run at a high concentration.

Experimental Workflow: Diagnosing & Optimizing Imine Formation

G cluster_start cluster_ph pH Optimization cluster_water Water Management cluster_end start Start: Low Conversion (Unreacted Ketone) ph_check Is pH between 4-6? start->ph_check add_acid Add catalytic acetic acid (0.5-1.0 equiv) ph_check->add_acid No water_check Is water being managed? ph_check->water_check Yes ph_retest Re-run reaction and monitor by TLC/GC-MS add_acid->ph_retest end_node Problem Solved: Improved Conversion ph_retest->end_node Success add_drying Add dehydrating agent (e.g., MgSO₄, Mol. Sieves) or use Dean-Stark water_check->add_drying No water_check->end_node Yes (Proceed to Q2) water_retest Re-run reaction and monitor by TLC/GC-MS add_drying->water_retest water_retest->end_node Success

Protocol 1: pH Optimization

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), combine cyclopentanone (1.0 equiv) and benzylamine (1.05-1.1 equiv) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[5]

  • Catalysis: Add glacial acetic acid (0.5-1.0 equiv) to the mixture. Acetic acid serves as the catalyst for imine formation and provides the necessary acidic medium for the subsequent reduction of the iminium ion.[5]

  • Equilibration: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation before adding the reducing agent. You can monitor the disappearance of cyclopentanone by TLC or GC-MS.

  • Reduction: Proceed with the addition of the reducing agent as described in Question 2.

Protocol 2: Water Removal If pH optimization is insufficient, active water removal may be necessary.

  • Chemical Dehydration: Add an anhydrous dehydrating agent like magnesium sulfate (MgSO₄) or activated 4Å molecular sieves to the reaction mixture along with the ketone and amine.[6] Allow the mixture to stir for 1 hour before adding the acid catalyst and reducing agent.

  • Azeotropic Removal (for higher temperatures): If using a solvent like toluene or benzene, set up the reaction with a Dean-Stark apparatus to azeotropically remove water as it forms.[1][6] This is particularly effective for less reactive ketones.

Question 2: I've confirmed imine formation, but the final product yield is still low. What could be wrong with my reduction step?

Answer: If the imine is forming but not being converted to the final amine, the issue lies with your choice of reducing agent, its stoichiometry, or its activity. For this specific transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[5][7]

  • Why STAB is Ideal: STAB is a mild and selective reducing agent.[5] Its key advantage is that it is slow to reduce ketones but rapidly reduces the protonated imine (the iminium ion).[5][8] This selectivity allows for a convenient one-pot procedure where all reagents can be mixed together.[5] In contrast, a more powerful reducing agent like Sodium Borohydride (NaBH₄) can reduce the starting cyclopentanone before it has a chance to form the imine, leading to cyclopentanol as a major byproduct.[3][9]

  • Reagent Stoichiometry and Quality: STAB is hygroscopic and can lose activity if not stored properly.[8] Insufficient stoichiometry is also a common error. An excess of the reducing agent is typically required to drive the reaction to completion.

G cluster_reaction ketone Cyclopentanone carbinolamine Carbinolamine Intermediate ketone->carbinolamine amine Benzylamine amine->carbinolamine product N-benzylcyclopentylamine iminium Iminium Ion carbinolamine->iminium  -H₂O +H⁺ iminium->product catalyst + H⁺ (e.g., AcOH) water - H₂O hydride + NaBH(OAc)₃ (Hydride Reduction)

Protocol 3: Optimizing the Reduction Step

  • Reagent Handling: Ensure your Sodium Triacetoxyborohydride is a free-flowing white powder. If it appears clumpy, it may have absorbed moisture and lost potency. Use a fresh bottle if in doubt.

  • Stoichiometry: Use a molar excess of STAB, typically in the range of 1.4 to 2.0 equivalents relative to the limiting reagent (cyclopentanone).[8]

  • Addition: After allowing the imine to form (Protocol 1, Step 3), add the STAB portion-wise to the reaction mixture at room temperature. The reaction is often mildly exothermic; for larger-scale reactions, cooling in an ice bath during addition may be necessary.

  • Reaction Time: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the imine intermediate is fully consumed.

ParameterRecommended RangeRationale
Benzylamine 1.05 - 1.1 equiv.Slight excess helps push the imine equilibrium forward.
Acetic Acid 0.5 - 1.0 equiv.Catalytic amount to facilitate imine formation without fully protonating the amine.
NaBH(OAc)₃ 1.4 - 2.0 equiv.Ensures complete reduction of the iminium ion.
Temperature Room TemperatureSufficient for this reaction; avoids potential side reactions.
Reaction Time 12 - 24 hoursAllows the reaction to proceed to completion.
Table 1: Recommended Reagent Stoichiometry and Conditions
Question 3: I've optimized my pH and am using fresh STAB in the correct amount, but the reaction is still sluggish. What other factors should I consider?

Answer: If the core components of the reaction are correctly implemented, you should next examine the choice of solvent and the concentration of your reagents.

  • Solvent Effects: The solvent plays a crucial role in stabilizing intermediates and ensuring all reagents remain in solution.[10]

    • Preferred Solvents: Chlorinated solvents like 1,2-dichloroethane (DCE) and dichloromethane (DCM) are standard and highly effective for STAB-mediated reductive aminations.[5][7] Tetrahydrofuran (THF) is also a common choice.[5]

    • Solvents to Avoid: Protic solvents like methanol or ethanol are generally not recommended for use with STAB.[9] While they can be used with other reducing agents like NaCNBH₃, they can react with STAB. Water should also be avoided as it can hydrolyze the reagent and inhibit imine formation.[10]

    • Greener Alternatives: Recent studies have shown that ethyl acetate (EtOAc) can be a viable, more environmentally friendly alternative to chlorinated solvents for many STAB-mediated reactions.[11]

  • Concentration: While seemingly simple, running the reaction too dilute can slow down the initial bimolecular condensation step. A typical concentration for this type of reaction is in the 0.1 M to 0.5 M range with respect to the limiting reagent.

Protocol 4: Solvent and Concentration Optimization

  • Solvent Selection: If you are not already, switch to a recommended solvent such as DCE or THF. Ensure the solvent is anhydrous (use a fresh bottle from a supplier or dry it over molecular sieves).

  • Concentration Adjustment: Calculate the molarity of your reaction. If it is below 0.1 M, consider running a test reaction at a higher concentration (e.g., 0.3 M) to see if the rate improves.

  • Solubility Check: Ensure all starting materials are fully soluble in the chosen solvent at the start of the reaction. If benzylamine or another component is not fully dissolved, this will impede the reaction.

Question 4: My reaction appears to work based on TLC/LC-MS analysis, but my isolated yield is very low. What's happening during work-up and purification?

Answer: A low isolated yield despite good reaction conversion points to problems during the work-up or purification stages. The product, N-benzylcyclopentylamine, is a basic compound, and its properties must be considered to avoid loss.

  • Work-up Procedure: The standard work-up for a reductive amination involves quenching the excess hydride reagent and then performing an acid-base extraction to isolate the amine product.

    • Quenching: The reaction is typically quenched by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acetic acid and destroy any remaining STAB.

    • Extraction: After quenching, the product is extracted into an organic solvent (e.g., ethyl acetate, DCM). A common mistake is not making the aqueous layer sufficiently basic. If the aqueous layer remains acidic, your amine product will be protonated and remain in the aqueous phase as the ammonium salt, leading to significant loss.

  • Purification:

    • Volatility: The product amine may have some volatility. Over-drying on a rotary evaporator at high vacuum and elevated temperature can lead to loss of product.

    • Chromatography: N-benzylcyclopentylamine is a relatively polar, basic compound. It can stick to silica gel during column chromatography, leading to streaking and poor recovery. To mitigate this, the chromatography eluent should be treated with a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide (~0.5-1% in the methanol portion of a DCM/MeOH eluent).

Protocol 5: Efficient Product Isolation and Purification

  • Quench: Slowly and carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃.

  • Extraction & pH Check: Extract the mixture with ethyl acetate or DCM (3x). Combine the organic layers. Before discarding the aqueous layer, check its pH with litmus paper to ensure it is basic (pH > 8). If not, add more base and re-extract.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator under reduced pressure. Avoid excessive heat.

  • Purification: If column chromatography is necessary, pre-treat your silica gel and eluent. A common mobile phase would be a gradient of 0% to 10% methanol in DCM, with the mobile phase containing 1% triethylamine to ensure the product elutes cleanly.

References

Identifying and removing impurities from crude N-benzylcyclopentanamine.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-benzylcyclopentanamine Purification

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound. The following sections provide in-depth answers to frequently asked questions and step-by-step solutions to specific experimental problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via reductive amination?

When synthesizing this compound via the reductive amination of cyclopentanone and benzylamine, several impurities can arise from incomplete reactions or side reactions. Identifying these is the first step toward effective purification.

  • Unreacted Starting Materials: The most common impurities are residual cyclopentanone and benzylamine. Their presence indicates an incomplete reaction.

  • Schiff Base Intermediate (N-benzylidenecyclopentanamine): This imine is formed when cyclopentanone and benzylamine condense. If the reduction step is incomplete, this intermediate will remain in the crude product.[1][2]

  • Dibenzylamine: This secondary amine can form if the benzylamine starting material undergoes self-condensation or if there are impurities in the starting aldehyde.[2][3]

  • Cyclopentanol: If a strong reducing agent like sodium borohydride (NaBH₄) is used, it can directly reduce the starting ketone, cyclopentanone, to the corresponding alcohol.[1][4][5]

  • Over-alkylation Products: While less common in reductive amination compared to direct alkylation, trace amounts of tertiary amines can sometimes form.[1][6]

Q2: Which analytical techniques are most effective for identifying impurities in my crude product?

A combination of chromatographic and spectroscopic methods is ideal for a comprehensive analysis of your crude this compound.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for visualizing the complexity of the crude mixture. By spotting the crude product alongside the starting materials, you can get an initial idea of what impurities are present. A ninhydrin stain is particularly useful as it specifically visualizes primary and secondary amines, which will appear as colored spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both separating and identifying volatile components in your mixture. The gas chromatogram will show distinct peaks for each compound, and the mass spectrum of each peak can be used to identify the molecular weight and fragmentation pattern of the product and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. Unreacted cyclopentanone will show a characteristic peak in the ¹³C NMR spectrum around 220 ppm (C=O), while the Schiff base intermediate will have a characteristic imine (C=N) signal around 170 ppm.

  • Infrared (IR) Spectroscopy: IR spectroscopy can quickly confirm the presence or absence of certain functional groups. A strong absorption around 1740 cm⁻¹ suggests the presence of unreacted cyclopentanone (C=O stretch), while a peak around 1645 cm⁻¹ would indicate the Schiff base intermediate (C=N stretch). The final product should show a secondary amine N-H stretch.

Q3: What is the general purification strategy for a secondary amine like this compound?

The purification of a secondary amine typically involves exploiting its basicity through acid-base extraction, followed by a physical separation technique like distillation to remove neutral impurities.

  • Acid-Base Extraction: This technique separates basic compounds (like your desired amine and unreacted benzylamine) from acidic and neutral compounds (like cyclopentanone and cyclopentanol).[7][8][9] The crude mixture is dissolved in an organic solvent and washed with an aqueous acid solution (e.g., 1M HCl). The amines are protonated to form water-soluble ammonium salts, which move into the aqueous layer. Neutral impurities remain in the organic layer, which can be discarded.

  • Basification and Re-extraction: The acidic aqueous layer containing the protonated amines is then basified (e.g., with NaOH) to regenerate the free amines. These are then extracted back into a fresh organic solvent.

  • Drying and Solvent Removal: The organic layer containing the purified amines is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Fractional Distillation: To separate the target this compound from other basic impurities like benzylamine, fractional distillation under reduced pressure is highly effective.[10][11][12] This method separates compounds based on differences in their boiling points.

Troubleshooting Guide

Problem 1: My final product is a yellow or brown oil, but it should be colorless. What causes this, and how can I fix it?
  • Plausible Cause: Discoloration in amines often results from air oxidation. Amines, particularly aromatic ones like benzylamine and its derivatives, can be sensitive to air and light, leading to the formation of colored impurities over time.[13] Unreacted starting materials or certain intermediates can also contribute to the color.

  • Identification Protocol:

    • Run a TLC of the discolored product. If multiple spots are visible, it indicates the presence of impurities.

    • Check the purity via GC-MS to see if there are additional peaks corresponding to high-molecular-weight oxidation byproducts.

  • Step-by-Step Removal Protocol:

    • Activated Charcoal Treatment: Dissolve the crude, colored amine in a suitable organic solvent (e.g., ethanol or ethyl acetate). Add a small amount (typically 1-2% by weight) of activated charcoal.

    • Stir the mixture at room temperature for 15-30 minutes. The charcoal will adsorb many of the colored impurities.

    • Filter the mixture through a pad of Celite® or a fine filter paper to remove the charcoal.

    • Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.

    • Remove the solvent from the filtrate under reduced pressure.

    • Proceed with further purification, such as distillation, if necessary.

Problem 2: My NMR/GC-MS analysis shows significant amounts of unreacted cyclopentanone and benzylamine. How do I remove them effectively?
  • Plausible Cause: This indicates an incomplete reaction. The reaction may not have been allowed to proceed for a sufficient amount of time, the temperature may have been too low, or the reducing agent may have been added too soon before the initial imine could form.[1]

  • Identification Protocol:

    • GC-MS: Compare the retention times of the peaks in your crude product with authentic samples of cyclopentanone and benzylamine.

    • ¹H NMR: Look for the characteristic multiplets of cyclopentanone around 2.0 ppm and the singlet for the benzylic CH₂ of benzylamine around 3.8 ppm. The product, this compound, will have its own distinct benzylic singlet and cyclopentyl protons.

  • Step-by-Step Removal Protocol (Acid-Base Extraction):

    • Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 50-100 mL).

    • Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 30 mL). This step protonates benzylamine and your product, moving them to the aqueous layer, while the neutral cyclopentanone remains in the organic layer.[7][14]

    • Separate and save the acidic aqueous layers. Discard the organic layer containing the cyclopentanone.

    • Combine the acidic aqueous layers in the separatory funnel and cool it in an ice bath.

    • Slowly add a strong base, such as 6M NaOH, while shaking, until the solution is strongly basic (pH > 11, check with pH paper). This deprotonates the ammonium salts to regenerate the free amines.

    • Extract the liberated amines back into a fresh portion of organic solvent (e.g., diethyl ether, 3 x 30 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent to yield a mixture of benzylamine and this compound, now free of cyclopentanone.

    • Proceed to fractional distillation to separate the final product from the lower-boiling benzylamine.

    G cluster_start Start cluster_extraction Acid-Base Extraction cluster_finish Final Purification Crude Crude Product (Amine, Ketone, Benzylamine) Dissolve Dissolve in Et₂O Crude->Dissolve WashHCl Wash with 1M HCl Dissolve->WashHCl Separate1 Separate Layers WashHCl->Separate1 Organic1 Organic Layer (Ketone) Separate1->Organic1 Discard Aqueous1 Aqueous Layer (Protonated Amines) Separate1->Aqueous1 Basify Basify with NaOH to pH > 11 Aqueous1->Basify ExtractEt2O Extract with Et₂O Basify->ExtractEt2O Separate2 Separate Layers ExtractEt2O->Separate2 Organic2 Organic Layer (Purified Amines) Separate2->Organic2 Aqueous2 Aqueous Layer (Salts) Separate2->Aqueous2 Discard Dry Dry (Na₂SO₄) & Concentrate Organic2->Dry Distill Fractional Distillation Dry->Distill Product Pure this compound Distill->Product

    Caption: Workflow for removing neutral and basic impurities.

Problem 3: My yield is good, but fractional distillation is proving difficult for separating the product from unreacted benzylamine.
  • Plausible Cause: The boiling points of this compound and benzylamine may not be sufficiently different for easy separation with a simple distillation setup, especially if the column is not efficient. A vacuum is essential to lower the boiling points and prevent decomposition.

  • Data-Driven Solution: Analyze the physical properties to optimize the distillation.

    CompoundMolecular Weight ( g/mol )Boiling Point (°C)
    Benzylamine107.16185 °C[13]
    Cyclopentanone84.12130-131 °C[15][16]
    This compound 175.27202-203 °C (estimated)[17]

    As shown in the table, there is a reasonable difference in boiling points at atmospheric pressure. However, amines can decompose at high temperatures. Therefore, vacuum distillation is strongly recommended.

  • Optimized Fractional Distillation Protocol:

    • Apparatus: Use a fractional distillation apparatus with a Vigreux column or a column packed with Raschig rings to increase the separation efficiency (theoretical plates).

    • Vacuum: Apply a vacuum (e.g., 10-20 mmHg). This will significantly lower the boiling points of both compounds, increasing the relative volatility and making separation easier.

    • Heating: Use an oil bath for uniform and controlled heating. Heat the mixture slowly.

    • Fraction Collection:

      • Fore-run: Collect the first fraction, which will be enriched in the lower-boiling benzylamine.

      • Intermediate Fraction: There may be a small intermediate fraction where the temperature rises.

      • Product Fraction: Collect the main fraction at a stable, higher temperature. This will be your purified this compound.

    • Monitoring: Monitor the separation by collecting small samples of each fraction and analyzing them by TLC or GC-MS to confirm their identity and purity.

    G cluster_input Input cluster_process Decision Process cluster_output Recommended Method Mixture Amine Mixture (Benzylamine + Product) CheckBP Are Boiling Points Sufficiently Different? Mixture->CheckBP CheckThermal Is Product Thermally Stable? CheckBP->CheckThermal Yes Chromatography Column Chromatography CheckBP->Chromatography No SimpleDist Simple Distillation CheckThermal->SimpleDist Yes VacDist Vacuum Distillation CheckThermal->VacDist No FracVacDist Fractional Vacuum Distillation VacDist->FracVacDist If BPs are close

    Caption: Decision tree for selecting the right distillation method.

References

Technical Support Center: Optimizing the Synthesis of N-benzylcyclopentanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-benzylcyclopentanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this valuable amine intermediate. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the underlying chemical principles for robust and reproducible results. Our focus is on the most prevalent and versatile method: the reductive amination of cyclopentanone with benzylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely employed and dependable method is the one-pot reductive amination of cyclopentanone with benzylamine.[1][2][3] This reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the final secondary amine.[4][5] This approach is favored because it avoids the isolation of the often-unstable imine and helps to minimize over-alkylation, a common issue with direct alkylation methods.[2]

Q2: I'm planning a reductive amination to synthesize this compound. Which reducing agent should I choose?

A2: The choice of reducing agent is critical and depends on your specific experimental constraints, including scale, available equipment, and safety protocols. Here's a comparative overview of common choices:

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for imines over ketones, effective under mild, slightly acidic conditions, and does not require strict pH control.[1][6][7] It is also less toxic than cyanoborohydride reagents.[1]Moisture-sensitive and not compatible with protic solvents like methanol.[8][9]
Sodium Cyanoborohydride (NaBH₃CN) Effective at a controlled pH (around 6-7) and compatible with protic solvents like methanol.[1][10]Highly toxic and generates cyanide byproducts.[1] Its reactivity is pH-dependent.[5]
Sodium Borohydride (NaBH₄) Less expensive and readily available.[9]Can reduce the starting cyclopentanone, leading to cyclopentanol as a byproduct.[2] To mitigate this, the imine formation should be allowed to complete before adding the reducing agent.[8]
Catalytic Hydrogenation (H₂/Pd/C) A "green" and atom-economical method.[11][12]Requires specialized hydrogenation equipment and careful handling of a flammable gas and pyrophoric catalyst.[13][14]

For general laboratory-scale synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its high selectivity, operational simplicity, and improved safety profile.[6][7][9]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound via reductive amination.

Issue 1: Low or No Yield of this compound

Q: I've performed the reductive amination of cyclopentanone and benzylamine, but my yield is very low. What could be the problem?

A: Low yield is a common issue that can stem from several factors related to imine formation and the subsequent reduction.

Potential Cause 1: Inefficient Imine Formation

The equilibrium between the carbonyl compound, amine, and the imine intermediate is a critical step.[3] If the imine concentration is low, the subsequent reduction will also be inefficient.

  • Recommended Solutions:

    • pH Control: Imine formation is typically acid-catalyzed.[2] For reactions using NaBH(OAc)₃, the acetic acid generated in situ or added as a catalyst facilitates this step.[1][7] For NaBH₃CN, maintaining a slightly acidic pH (around 6-7) is crucial.[1] If the medium is too acidic, the benzylamine will be protonated and become non-nucleophilic.[2]

    • Water Removal: The formation of the imine from cyclopentanone and benzylamine releases a molecule of water.[3] In some cases, removing this water can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent like anhydrous MgSO₄ or molecular sieves, or through azeotropic distillation with a suitable solvent like toluene.[4]

Potential Cause 2: Competing Reduction of Cyclopentanone

If a non-selective reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the starting cyclopentanone to cyclopentanol, consuming the reagent and starting material.[15]

  • Recommended Solutions:

    • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the reduction of the protonated imine (iminium ion) over the ketone.[1][6][7]

    • Stepwise Addition: If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent.[8] This can be monitored by techniques like TLC or GC-MS.

Potential Cause 3: Reagent Quality and Reaction Conditions

  • Recommended Solutions:

    • Reagent Purity: Ensure that cyclopentanone and benzylamine are pure and free of contaminants.

    • Anhydrous Conditions: For moisture-sensitive reagents like NaBH(OAc)₃, it is essential to use anhydrous solvents (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF)) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8][16]

    • Temperature and Reaction Time: Most reductive aminations with borohydride reagents are run at room temperature.[6] However, optimizing the temperature and allowing for sufficient reaction time (monitoring by TLC or GC) is important for reaction completion.

Experimental Workflow for Troubleshooting Low Yield

G cluster_start Start cluster_imine Imine Formation Issues cluster_reduction Reduction Step Issues cluster_conditions General Conditions cluster_end Outcome start Low Yield Observed check_pH Check Reaction pH start->check_pH remove_water Consider Water Removal (e.g., MgSO₄) start->remove_water check_reductant Evaluate Reducing Agent start->check_reductant check_reagents Verify Reagent Purity start->check_reagents ensure_anhydrous Ensure Anhydrous Conditions start->ensure_anhydrous optimize_time_temp Optimize Time & Temperature start->optimize_time_temp add_acid Add Acetic Acid (if using NaBH(OAc)₃) check_pH->add_acid Sub-optimal control_pH Maintain pH 6-7 (if using NaBH₃CN) check_pH->control_pH Sub-optimal end Improved Yield add_acid->end control_pH->end remove_water->end use_selective Switch to NaBH(OAc)₃ check_reductant->use_selective Non-selective stepwise Perform Stepwise Addition (if using NaBH₄) check_reductant->stepwise Using NaBH₄ use_selective->end stepwise->end check_reagents->end ensure_anhydrous->end optimize_time_temp->end

Caption: Troubleshooting workflow for low yield.

Issue 2: Presence of N,N-dibenzylcyclopentanamine (Over-alkylation Product)

Q: My final product is contaminated with a significant amount of a higher molecular weight impurity, which I suspect is the tertiary amine. How can I avoid this?

A: The formation of N,N-dibenzylcyclopentanamine is a result of the desired product, this compound, reacting with another molecule of cyclopentanone and undergoing a second reductive amination.

  • Recommended Solutions:

    • Control Stoichiometry: Use a slight excess of benzylamine (e.g., 1.1 to 1.2 equivalents) relative to cyclopentanone. This will favor the formation of the primary imine and reduce the likelihood of the secondary amine product competing for the remaining cyclopentanone.

    • Slow Addition: Adding the reducing agent slowly to the mixture of cyclopentanone and benzylamine can help to reduce the newly formed this compound before it has a chance to react further.

Issue 3: Difficulty in Product Purification

Q: I'm having trouble purifying this compound from the reaction mixture. What are the best practices?

A: Purification can be challenging due to the basic nature of the product and the presence of borate salts or other reaction byproducts.

  • Recommended Solutions:

    • Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary. Quench the reaction carefully with a basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to neutralize any remaining acid and decompose borate complexes.[16]

    • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate. The basic nature of this compound means it will be in its free base form and soluble in organic solvents.

    • Acid/Base Extraction: To remove non-basic organic impurities, you can perform an acid wash. Extract the organic layer with dilute aqueous HCl. The amine will be protonated and move into the aqueous layer. Then, basify the aqueous layer with NaOH and re-extract the pure amine back into an organic solvent.

    • Chromatography: If further purification is needed, column chromatography on silica gel can be effective. A gradient of ethyl acetate in hexanes, often with a small amount of triethylamine (e.g., 1%) added to the eluent, can prevent the basic amine product from streaking on the acidic silica gel.

Purification Workflow

G cluster_start Start cluster_workup Aqueous Workup cluster_purification Purification cluster_end Outcome start Crude Reaction Mixture quench Quench with aq. NaHCO₃/NaOH start->quench extract Extract with Organic Solvent quench->extract acid_wash Optional: Acid/Base Extraction extract->acid_wash chromatography Column Chromatography on Silica Gel extract->chromatography If needed acid_wash->chromatography If still impure end Pure this compound acid_wash->end If pure chromatography->end

References

Challenges in the scale-up of N-benzylcyclopentanamine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-benzylcyclopentanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important chemical intermediate. The following information is structured in a question-and-answer format to directly address specific issues you may face in the laboratory and during process development.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially favored method for synthesizing this compound is through the reductive amination of cyclopentanone with benzylamine.[1][2][3] This one-pot reaction is advantageous for its efficiency and avoidance of harsh alkylating agents, which can lead to over-alkylation.[2][4] The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][3]

Q2: I'm observing a significant amount of unreacted starting materials in my small-scale reaction. What could be the cause?

A2: Incomplete conversion is a common issue and can often be traced back to several factors:

  • Inefficient Imine Formation: The initial condensation of cyclopentanone and benzylamine to form the imine is a reversible equilibrium reaction.[1] To drive the reaction forward, removal of the water byproduct is crucial, especially at scale.

  • Suboptimal pH: The rate of imine formation is pH-dependent. Mildly acidic conditions (pH 4-6) are generally optimal to facilitate both the nucleophilic attack of the amine and the dehydration step.[4]

  • Reducing Agent Potency: The hydride reagent may have degraded upon storage. This is particularly relevant for reagents like sodium triacetoxyborohydride, which is sensitive to moisture.[5]

Q3: We are planning to scale up the synthesis. What are the primary safety concerns we should anticipate?

A3: Scaling up any chemical synthesis introduces new safety considerations. For the reductive amination synthesis of this compound, the primary concerns are:

  • Exothermic Reaction: The reduction of the imine is an exothermic process. On a large scale, the heat generated can be significant, potentially leading to a thermal runaway if not properly managed.[6] Adequate cooling capacity and controlled addition of the reducing agent are critical.

  • Hydrogen Gas Evolution: The quenching of excess hydride reducing agents with water or acidic solutions generates hydrogen gas, which is highly flammable.[5] The quench step must be performed in a well-ventilated area, with careful control of the addition rate to manage the rate of gas evolution.

  • Solvent Handling: The use of flammable organic solvents like tetrahydrofuran (THF) or 1,2-dichloroethane (DCE) on a large scale requires appropriate engineering controls to minimize fire and explosion risks.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Symptoms:

  • TLC or GC analysis shows a large amount of unreacted cyclopentanone and/or benzylamine.

  • Isolated product yield is significantly lower than expected.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inefficient Water Removal The formation of the imine intermediate is an equilibrium reaction that produces water.[1] At larger scales, the accumulation of water can shift the equilibrium back towards the starting materials, hindering the overall conversion.1. Azeotropic Distillation: If the solvent forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to remove water as it is formed. 2. Use of a Drying Agent: For smaller scale reactions, the addition of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be effective. However, this is often not practical for large-scale synthesis.
Suboptimal Reaction pH Imine formation is catalyzed by acid, but if the pH is too low, the amine starting material will be protonated and become non-nucleophilic.[4]1. Addition of Acetic Acid: A common practice is to add a catalytic amount of acetic acid to maintain a slightly acidic environment.[2] 2. pH Monitoring: For process development, monitor the pH of the reaction mixture and adjust as necessary.
Degraded Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are sensitive to moisture and can lose their activity over time.[5]1. Use Fresh Reagent: Whenever possible, use a freshly opened container of the reducing agent. 2. Reagent Titration: For critical large-scale reactions, it is advisable to titrate the hydride content of the reducing agent to determine its actual potency before use.[5]
Competitive Carbonyl Reduction If a less selective reducing agent like sodium borohydride (NaBH₄) is used, it can directly reduce the starting cyclopentanone to cyclopentanol, leading to a loss of yield.[4]1. Use a Selective Reducing Agent: Sodium triacetoxyborohydride is generally preferred for one-pot reductive aminations as it is less reactive towards aldehydes and ketones compared to the iminium ion intermediate.[2][4] 2. Two-Step Procedure: Form the imine first, potentially isolating it, and then perform the reduction in a separate step.[7]
Problem 2: Formation of Impurities and By-products

Symptoms:

  • NMR or GC-MS analysis of the crude product shows the presence of unexpected signals.

  • Difficulty in purifying the final product to the desired specification.

Potential By-products & Mitigation Strategies:

By-product Formation Mechanism Mitigation Strategy
Dibenzylcyclopentylamine Over-alkylation of the product, this compound, with another molecule of benzylamine and cyclopentanone.1. Control Stoichiometry: Use a slight excess of cyclopentanone relative to benzylamine to minimize the presence of unreacted benzylamine. 2. Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture to maintain a low concentration of the product amine in the presence of unreacted starting materials.
Cyclopentanol Direct reduction of the starting cyclopentanone.1. Use a Selective Reducing Agent: As mentioned previously, NaBH(OAc)₃ is more selective for the imine reduction than for the ketone reduction.[4]
N,N-Dicyclopentylamine Reaction of the product with another molecule of cyclopentanone, followed by reduction.1. Controlled Stoichiometry: Ensure that benzylamine is not the limiting reagent.
Problem 3: Difficulties in Product Purification and Isolation

Symptoms:

  • Formation of an emulsion during aqueous workup.

  • Co-distillation of the product with impurities.

  • Product loss during chromatographic purification.

Purification Troubleshooting:

Issue Explanation Recommended Action
Emulsion Formation The basic nature of the product amine can act as a surfactant, leading to stable emulsions during acid-base extractions.1. Addition of Brine: Add saturated sodium chloride solution to the aqueous layer to increase its ionic strength and help break the emulsion. 2. Filtration through Celite: For persistent emulsions, filtering the mixture through a pad of Celite can be effective.
Co-elution in Chromatography The polarity of the product and some by-products may be very similar, making separation by column chromatography challenging.1. Optimize Solvent System: Experiment with different solvent systems for chromatography, including the addition of a small amount of a tertiary amine like triethylamine to the eluent to reduce tailing of the amine product on the silica gel. 2. Alternative Purification: Consider converting the amine to its hydrochloride salt, which can often be purified by recrystallization. The free base can then be regenerated.
Distillation Challenges This compound has a relatively high boiling point, and prolonged heating can lead to decomposition.1. Vacuum Distillation: Purify the product by distillation under reduced pressure to lower the boiling point and minimize thermal degradation.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via Reductive Amination

Materials:

  • Cyclopentanone

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add cyclopentanone (1.0 eq) and benzylamine (1.0 eq) in 1,2-dichloroethane (DCE).

  • Add acetic acid (1.1 eq) to the mixture and stir for 30 minutes at room temperature to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 30 minutes. Note: The reaction is exothermic, and the addition rate may need to be adjusted to maintain the desired temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A Cyclopentanone + Benzylamine in DCE B Add Acetic Acid A->B C Stir for 30 min (Imine Formation) B->C D Portion-wise addition of NaBH(OAc)₃ C->D E Stir for 12-24h at RT D->E F Quench with NaHCO₃ (aq) E->F G Liquid-Liquid Extraction F->G H Drying and Concentration G->H I Purification (Distillation/Chromatography) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed q1 TLC/GC shows unreacted starting materials? start->q1 q2 Check imine formation conditions q1->q2 Yes q4 Consider side reactions q1->q4 No a1_yes Yes a1_no No q3 Check reducing agent q2->q3 sol1 Optimize pH (add AcOH) Ensure water removal q2->sol1 sol2 Use fresh/titrated reagent Consider alternative reducing agent q3->sol2 sol3 Analyze for by-products (e.g., cyclopentanol) Adjust stoichiometry q4->sol3

Caption: Decision tree for troubleshooting low yield.

References

Degradation pathways of N-benzylcyclopentanamine under acidic or basic conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Stability Group

Executive Summary

This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals investigating the stability of N-benzylcyclopentanamine. It provides in-depth answers to frequently encountered questions, detailed troubleshooting protocols for common experimental challenges, and a foundational understanding of the degradation mechanisms under both acidic and basic stress conditions. Our goal is to equip you with the expertise to design robust stability studies, accurately interpret your results, and anticipate potential challenges in the formulation and development process. Forced degradation studies are a critical regulatory requirement and a fundamental tool for understanding a molecule's intrinsic stability.[1][2][3] This guide is structured to provide both practical, step-by-step instructions and the underlying scientific rationale for those procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic conditions?

Under acidic conditions, the secondary amine nitrogen of this compound is readily protonated. This protonation can facilitate several degradation pathways. The most anticipated pathway is oxidative degradation, potentially targeting the benzylic carbon or the nitrogen atom. Additionally, if sources of nitrites are present (e.g., from excipients or environmental contamination), there is a significant risk of forming N-nitrosoamines, which are a class of genotoxic impurities.[4][5] While direct C-N bond hydrolysis is less common for simple secondary amines compared to imines, it should not be entirely ruled out under harsh acidic and thermal stress.

Q2: How does this compound behave in basic solutions?

Degradation under basic conditions is generally expected to be slower than in acidic media. The primary pathway under basic stress is typically oxidation.[1] The electron-rich amine can be susceptible to oxidative attack, potentially forming N-oxides or other oxidation products. Base-catalyzed hydrolysis of the C-N bond is not a primary anticipated pathway for this molecule, as the hydroxide ion is a relatively poor leaving group.[6] However, extended exposure to strong base and high temperatures may induce degradation.

Q3: I'm observing multiple, small, and poorly resolved peaks in my HPLC chromatogram after a forced degradation study. What's happening?

This is a common issue and can stem from several factors:

  • Extensive Degradation: The stress conditions may be too harsh, leading to the formation of numerous minor degradation products.

  • Chromatographic Conditions: The analytical method may not be optimized to resolve the parent peak from all degradants. The mobile phase pH, organic modifier, or column chemistry may be unsuitable.

  • Matrix Effects: If you are analyzing a formulated product, excipients themselves might degrade or interfere with the analysis.

Refer to the Troubleshooting Guide for specific steps on optimizing your chromatography. A properly developed "stability-indicating method" is crucial for separating all degradation products from the intact drug.[7]

Q4: An unknown peak has appeared in my stability sample. How can I identify it?

The definitive method for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (LC-MS/MS). This technique provides the molecular weight of the impurity and its fragmentation pattern, which allows for structural elucidation. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, increasing confidence in the identification.

Q5: What is a "forced degradation study" and why is it necessary?

A forced degradation, or stress testing, study exposes a drug substance to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, oxidation, light).[2][3] These studies are essential for several reasons:

  • Elucidating Degradation Pathways: They help identify the likely degradation products that could form during long-term storage.[3]

  • Method Validation: They are critical for demonstrating that your analytical method is "stability-indicating"—meaning it can accurately measure the drug in the presence of its degradants.[1][7]

  • Formulation Development: The data informs the development of stable formulations by identifying molecular liabilities.[3]

  • Regulatory Compliance: Regulatory agencies like the ICH require forced degradation data as part of the drug approval process.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Guide 1: Inconsistent or Non-Reproducible Degradation Results
SymptomPotential Cause(s)Recommended Solution(s)
Variable degradation levels between identical experiments. 1. Inaccurate pH control: Small shifts in pH can dramatically alter reaction rates. 2. Temperature fluctuations: Degradation reactions are temperature-sensitive. 3. Oxygen exposure: Inconsistent headspace or dissolved oxygen can affect oxidative degradation.1. Use calibrated pH meters and buffered solutions. Verify pH after adding the drug substance. 2. Use a calibrated, temperature-controlled water bath or oven. 3. For oxidative studies, ensure consistent sample handling. For anaerobic studies, sparge solutions with nitrogen or argon.
No degradation observed under expected stress conditions. 1. Conditions are too mild: The concentration of the stressor, temperature, or time may be insufficient. 2. Drug substance is highly stable: The molecule may be intrinsically resistant to the specific stress applied. 3. Analytical method is not sensitive enough to detect low-level degradants. 1. Incrementally increase the stressor concentration (e.g., 0.1N to 1N HCl), temperature, or duration. Aim for 5-20% degradation. 2. This is valuable data. Document the stability and proceed to harsher conditions if necessary. 3. Verify the Limit of Quantitation (LOQ) of your method. It should be low enough to detect impurities at the reporting threshold (typically 0.1%).[8]
Complete (100%) degradation of the parent compound. 1. Conditions are too harsh: This provides little information about the degradation pathway.1. Systematically reduce the stressor concentration, temperature, and/or time points to achieve the target 5-20% degradation.
Guide 2: Common Analytical & Chromatographic Issues
SymptomPotential Cause(s)Recommended Solution(s)
Poor peak shape (tailing/fronting) for the parent amine. 1. Secondary Silanol Interactions: Residual silanols on silica-based HPLC columns can interact with the basic amine. 2. Mobile Phase pH: If the pH is too close to the pKa of the amine, mixed ionic states can cause poor peak shape.1. Use a modern, end-capped, high-purity silica column. 2. Adjust the mobile phase to a low pH (e.g., 2.5-3.5) to ensure the amine is fully protonated, or a high pH (e.g., 9-10, with a pH-stable column) to keep it in its free-base form.
Poor resolution between parent and degradant peaks. 1. Suboptimal Chromatography: The column or mobile phase is not providing adequate selectivity.1. Screen Columns: Test columns with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano). 2. Vary Organic Modifier: Try methanol instead of acetonitrile (or vice-versa) as they offer different selectivities. 3. Optimize Gradient: Adjust the gradient slope and time to improve separation.
Artifactual peaks appearing during analysis. 1. On-column degradation: The mobile phase may be reacting with the analyte. 2. Injector/Source Degradation: High temperatures in a GC injector port or LC-MS source can cause degradation.[8]1. Ensure mobile phase additives (e.g., TFA, formic acid) are compatible with your analyte. 2. Use the lowest possible temperatures for analysis. Prioritize LC-based methods over GC for thermally labile compounds.

Underlying Scientific Principles & Degradation Mechanisms

A clear understanding of the reaction mechanisms is crucial for predicting degradation products and interpreting results.

Acid-Catalyzed Degradation Pathway

Under acidic conditions, the secondary amine is protonated, forming an ammonium ion. This is the predominant species in solution. While this form is generally more stable against oxidation than the free base, other pathways can be initiated. A significant concern is the reaction with nitrous acid (formed from nitrite sources in acidic media) to produce an N-nitrosamine.

Acidic_Degradation cluster_main Acidic Conditions (H+) A This compound B Protonated Amine (Ammonium Ion) A->B + H+ D Oxidative Degradants (e.g., Benzaldehyde, Cyclopentylamine) A->D Oxidizing Agent (e.g., trace metals, O2) C N-Nitrosamine B->C + HNO2 (from NaNO2)

Caption: Potential degradation pathways under acidic conditions.

Base-Catalyzed / Oxidative Degradation Pathway

In basic or neutral conditions, the amine exists as the free base, which is more susceptible to oxidation. The lone pair of electrons on the nitrogen and the benzylic C-H bonds are potential sites of attack.

Basic_Oxidative_Degradation cluster_main Basic / Oxidative Conditions A This compound (Free Base) B N-Oxide A->B Oxidant (e.g., H2O2, O2) C Benzylic Oxidation Product (Ketone) A->C Oxidant (e.g., H2O2, O2)

Caption: Potential degradation pathways under basic or oxidative stress.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a standard approach for stress testing. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without overly complex secondary reactions.

Workflow_Forced_Degradation cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep Stock Solution (e.g., 1 mg/mL in ACN:H2O) acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep->base ox Oxidation (3% H2O2, RT) prep->ox thermal Thermal (80°C, solid state) prep->thermal quench Quench Reaction & Dilute to Target Conc. acid->quench base->quench ox->quench thermal->quench hplc Analyze via Stability- Indicating HPLC-UV quench->hplc lcms Identify Peaks via LC-MS/MS hplc->lcms

Caption: General workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Sample Preparation: For each condition, add 1 mL of the stock solution to a 10 mL volumetric flask.

    • Acid Hydrolysis: Add 1 mL of 1.0 N HCl. Dilute to volume with water.

    • Base Hydrolysis: Add 1 mL of 1.0 N NaOH. Dilute to volume with water.

    • Oxidative Degradation: Add 1 mL of 30% H₂O₂. Dilute to volume with water.

    • Control Sample: Add 1 mL of stock to a flask and dilute to volume with 50:50 acetonitrile:water.

  • Incubation:

    • Place the Acid and Base flasks in a water bath at 60 °C.

    • Keep the Oxidative and Control flasks at room temperature, protected from light.

    • Pull time points at 2, 6, 12, and 24 hours (or as appropriate).

  • Quenching and Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Quench the reaction: Neutralize the acid sample with an equivalent amount of NaOH, and the base sample with HCl. This is critical to stop the degradation before analysis.

    • Dilute the quenched sample to a final target concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze immediately by a validated stability-indicating HPLC-UV method.

    • Submit samples with significant degradation for LC-MS/MS analysis.

References

Removing residual starting materials from N-benzylcyclopentanamine product.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N-benzylcyclopentanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the removal of residual starting materials from the final product. Here, we provide in-depth, field-proven insights and detailed protocols to ensure the highest purity of your this compound.

Introduction to this compound Synthesis

This compound is commonly synthesized via reductive amination.[1][2][3] This process typically involves the reaction of cyclopentanone with benzylamine to form an intermediate imine, which is then reduced to the desired secondary amine.[4][5]

While effective, this synthetic route often results in a crude product containing unreacted starting materials—cyclopentanone and benzylamine—along with potential byproducts. Achieving high purity is critical for subsequent applications, particularly in pharmaceutical development where impurities can have significant consequences. This guide will focus on robust methods to isolate this compound from these common contaminants.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product is contaminated with unreacted cyclopentanone. How can I effectively remove it?

Answer:

Unreacted cyclopentanone, being a neutral compound, can be efficiently removed from the basic this compound product using an acid-base extraction technique.[6][7][8] This method leverages the differing solubilities of the amine and the ketone in acidic and basic aqueous solutions.

Your desired product, this compound, is a basic amine. In the presence of an acid, it will be protonated to form a water-soluble ammonium salt.[6][8] Conversely, cyclopentanone, a neutral ketone, will not react with the acid and will remain in the organic phase. This difference in solubility allows for their separation.

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M hydrochloric acid (HCl) solution. The this compound will react with the HCl to form its water-soluble hydrochloride salt and move into the aqueous layer. The unreacted cyclopentanone will remain in the organic layer.

  • Separation: Carefully separate the two layers. The top layer will typically be the organic phase (depending on the solvent used), and the bottom layer will be the aqueous phase containing your protonated product.

  • Basification: Collect the aqueous layer and add a 2 M sodium hydroxide (NaOH) solution dropwise until the solution is basic (pH > 10). This will deprotonate the this compound hydrochloride, regenerating the water-insoluble free amine, which will often appear as a cloudy precipitate or an oily layer.

  • Re-extraction: Extract the regenerated amine back into an organic solvent (e.g., diethyl ether or dichloromethane) by adding the solvent to the basic aqueous solution in a separatory funnel and shaking. Repeat this extraction two to three times to maximize the recovery of your product.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Diagram: Acid-Base Extraction Workflow

G cluster_0 start Crude Product in Organic Solvent (this compound, cyclopentanone) wash Wash with 1M HCl start->wash separate1 Separate Layers wash->separate1 aqueous_phase Aqueous Phase (this compound-HCl) separate1->aqueous_phase Product organic_phase Organic Phase (Cyclopentanone) separate1->organic_phase Impurity basify Add 2M NaOH (pH > 10) aqueous_phase->basify extract_back Extract with Organic Solvent basify->extract_back separate2 Separate Layers extract_back->separate2 final_organic Organic Phase (Purified this compound) separate2->final_organic Product final_aqueous Aqueous Waste separate2->final_aqueous dry_concentrate Dry and Concentrate final_organic->dry_concentrate product Pure this compound dry_concentrate->product

Caption: Workflow for removing neutral impurities via acid-base extraction.

Question 2: I have a significant amount of unreacted benzylamine in my product. What is the best purification strategy?

Answer:

Excess benzylamine can also be removed using acid-base extraction, but careful pH control is necessary for selective separation if your desired product is also an amine.[9] However, given that both the starting material and the product are basic, fractional distillation under reduced pressure is often a more effective method, provided there is a sufficient difference in their boiling points.

CompoundBoiling Point (°C)
Benzylamine185
This compound202-203[10]

The boiling points are relatively close, so a fractional distillation apparatus is recommended for efficient separation.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum application.

  • Vacuum Application: Connect the apparatus to a vacuum pump and slowly reduce the pressure. A lower pressure will decrease the boiling points of the compounds, preventing potential degradation at high temperatures.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions as they distill. The lower-boiling benzylamine will distill first. Monitor the temperature at the distillation head; a stable temperature indicates a pure fraction is being collected.

  • Product Collection: Once the benzylamine has been removed, the temperature will rise. Change the receiving flask to collect the purified this compound.

  • Confirmation of Purity: Analyze the collected fractions using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the absence of benzylamine.[11][12]

Question 3: My product appears oily and won't crystallize, suggesting the presence of multiple impurities. What should I do?

Answer:

When multiple impurities are present, or when acid-base extraction and distillation are not providing sufficient purity, column chromatography is the preferred method.[13] For basic compounds like this compound, special considerations are necessary to prevent issues like peak tailing on standard silica gel.[14]

  • Standard Silica Gel with a Basic Modifier: Silica gel is acidic and can strongly interact with basic amines, leading to poor separation.[14] To counteract this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), should be added to the mobile phase (e.g., a hexane/ethyl acetate mixture).[14]

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.

  • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option that is specifically designed for the purification of amines and provides excellent separation with minimal tailing.[14]

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, applying gentle air pressure to accelerate the flow.[13]

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Diagram: Logic for Choosing a Purification Method

G cluster_0 start Crude this compound impurity_check Identify Major Impurity start->impurity_check cyclopentanone Unreacted Cyclopentanone? impurity_check->cyclopentanone benzylamine Unreacted Benzylamine? impurity_check->benzylamine multiple_impurities Multiple Impurities? impurity_check->multiple_impurities acid_base Acid-Base Extraction cyclopentanone->acid_base distillation Fractional Distillation benzylamine->distillation chromatography Column Chromatography multiple_impurities->chromatography pure_product Pure Product acid_base->pure_product distillation->pure_product chromatography->pure_product

Caption: Decision tree for selecting the appropriate purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the reductive amination of cyclopentanone and benzylamine?

Besides unreacted starting materials, potential byproducts include the dimer of benzylamine formed through self-condensation and over-alkylation products if the reaction conditions are not carefully controlled.

Q2: Can I use recrystallization to purify this compound?

This compound is a liquid at room temperature, so direct recrystallization is not feasible.[10] However, it is possible to form a salt (e.g., the hydrochloride or picrate salt), which may be a crystalline solid, and then recrystallize the salt to achieve purification.[15] The purified salt can then be neutralized to regenerate the pure liquid amine.

Q3: How can I monitor the purity of my this compound during and after purification?

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of a column chromatography and to check the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information about the volatility and mass of the components in your sample, allowing for the identification and quantification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your product and identifying any residual impurities.[12]

Q4: Are there any safety precautions I should take when working with these chemicals?

Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Benzylamine is corrosive and can cause burns.[10] Cyclopentanone is flammable.[10] Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Technical Support Center: Safe Handling and Storage of N-benzylcyclopentanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and troubleshooting advice for researchers, scientists, and drug development professionals working with N-benzylcyclopentanamine (CAS No. 15205-23-9). As a secondary amine, this compound presents specific hazards that require meticulous handling and storage practices to ensure laboratory safety and experimental integrity. This document is designed to be a dynamic resource, offering in-depth technical guidance and practical solutions to common challenges.

Section 1: Core Safety Principles and Hazard Assessment

This compound is a colorless, flammable liquid with a characteristic amine odor.[1] While its chemical properties make it a valuable intermediate in organic synthesis, it is imperative to recognize and mitigate the associated risks.[1] Based on data from analogous compounds and general principles for handling amines, this compound should be treated as a hazardous substance.

Assumed Hazard Classification:

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Hazardous to the Aquatic Environment, Acute HazardCategory 3H402: Harmful to aquatic life

Note: This classification is based on a similar compound, benzylamine, and should be used as a precautionary guideline. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate hazard information.

Engineering Controls: The First Line of Defense

Your primary strategy for safe handling should always be the implementation of robust engineering controls to minimize exposure.

  • Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[2]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[3]

  • Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested. Immediate and prolonged flushing is critical in the event of skin or eye contact.[4]

Personal Protective Equipment (PPE): The Essential Barrier

Proper PPE is mandatory to prevent direct contact with this compound.

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A full-face shield should be worn over safety goggles when there is a significant risk of splashing.[5]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before each use and replace them immediately if compromised.[6] Double-gloving is recommended for enhanced protection.

  • Body Protection: A flame-resistant lab coat is essential. For larger quantities or procedures with a high splash potential, a chemically resistant apron over the lab coat is advised.[7]

  • Footwear: Closed-toe shoes are mandatory in all laboratory settings.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and storage of this compound.

Q1: What are the primary hazards of working with this compound?

A1: The primary hazards are its flammability, corrosivity, and toxicity. It is a combustible liquid that can cause severe skin burns and eye damage upon contact.[8] It is also harmful if swallowed or absorbed through the skin.[8]

Q2: Can I work with this compound on an open bench?

A2: No. All manipulations of this compound must be performed in a certified chemical fume hood to minimize the risk of inhaling its vapors.[2]

Q3: What should I do if I spill a small amount of this compound in the fume hood?

A3: For a small spill contained within the fume hood, you can manage it yourself if you are trained and have the appropriate spill kit. Ensure you are wearing your full PPE. Neutralize the spill with a suitable agent for amines (e.g., a weak acid like citric acid solution), absorb the material with an inert absorbent like vermiculite or sand, and then collect it in a sealed container for hazardous waste disposal.

Q4: How should I store this compound?

A4: Store it in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[9] It should be kept away from heat, sparks, and open flames.[2] It is crucial to store it separately from incompatible materials such as strong oxidizing agents and acids.[2]

Q5: What are the signs of exposure to this compound?

A5: Inhalation may cause respiratory tract irritation. Skin or eye contact will likely result in a burning sensation and potentially severe tissue damage. Ingestion can cause burns to the mouth, throat, and stomach.[2]

Section 3: Troubleshooting Guide

This guide provides solutions to specific issues that may arise during experiments involving this compound.

Problem Potential Cause Solution
A strong amine odor is noticeable in the lab. 1. Improper storage (container not sealed).2. A small, undetected spill.3. Inadequate ventilation in the fume hood.1. Check all containers of this compound to ensure they are tightly sealed.2. Carefully inspect the work area inside the fume hood and the surrounding area for any spills. If a spill is found, follow the appropriate cleanup procedure.3. Verify the proper functioning of your chemical fume hood. If the issue persists, contact your institution's environmental health and safety office.
The this compound has changed color (e.g., yellowing). 1. Exposure to air and/or light over time can cause degradation of amines.2. Contamination with an incompatible substance.1. While a slight color change may not affect all reactions, it is an indicator of potential degradation. For sensitive applications, it is best to use fresh or purified material.2. Review your handling procedures to identify any potential sources of cross-contamination.
A reaction involving this compound is unexpectedly vigorous or producing fumes. 1. Reaction with an incompatible reagent (e.g., a strong oxidizing agent or acid).2. The reaction is more exothermic than anticipated.1. Immediately ensure the fume hood sash is lowered as much as possible while maintaining a safe working distance. Alert others in the lab. If the reaction is uncontrollable, evacuate and contact emergency personnel.2. For future experiments, ensure a thorough risk assessment is conducted. Consider adding reagents more slowly and using an ice bath for cooling.

Section 4: Experimental Protocols

Protocol for Safe Storage of this compound
  • Container Integrity: Ensure the container is made of a compatible material (e.g., glass or a suitable plastic) and is in good condition with no cracks or leaks. The container cap must provide a tight seal.

  • Labeling: The container must be clearly labeled with the full chemical name, "this compound," the CAS number "15205-23-9," and appropriate hazard pictograms (flammable, corrosive, toxic).

  • Storage Location: Store the container in a designated, well-ventilated cabinet for flammable and corrosive materials.[2] The storage area should be cool and dry.

  • Segregation: Do not store this compound with incompatible chemicals, particularly strong oxidizing agents (e.g., peroxides, nitrates) and strong acids (e.g., hydrochloric acid, sulfuric acid).[2] Amines are basic and can react violently with acids.[10][11]

  • Inventory Management: Maintain an accurate inventory of the chemical. Use older stock first to minimize the effects of degradation over time.

Protocol for Responding to a Spill

The following workflow outlines the decision-making process for handling a spill of this compound.

Spill_Response_Workflow start Spill of this compound Occurs assess_spill Assess Spill Size and Location start->assess_spill small_spill Is the spill small (<100 mL) and contained in a fume hood? assess_spill->small_spill large_spill Large or Uncontained Spill small_spill->large_spill No trained_personnel Are you trained and equipped to handle the spill? small_spill->trained_personnel Yes evacuate Evacuate the Area and Alert Others large_spill->evacuate emergency_call Call Emergency Services and EHS evacuate->emergency_call get_help Seek Assistance from a Trained Colleague or Supervisor trained_personnel->get_help No cleanup_procedure Follow Spill Cleanup Protocol trained_personnel->cleanup_procedure Yes get_help->emergency_call don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) cleanup_procedure->don_ppe contain_spill Contain the Spill with Absorbent Material don_ppe->contain_spill neutralize Neutralize with a Weak Acid (e.g., citric acid solution) contain_spill->neutralize absorb Absorb the Neutralized Spill neutralize->absorb collect_waste Collect Waste in a Labeled, Sealed Container absorb->collect_waste decontaminate Decontaminate the Area collect_waste->decontaminate dispose Dispose of Waste Through EHS decontaminate->dispose

Caption: Decision workflow for this compound spill response.

Section 5: First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

  • Inhalation: Move the affected person to fresh air immediately.[12] If they are not breathing, give artificial respiration.[12] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing.[8] Flush the skin with copious amounts of water for at least 15 minutes.[13] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8] Seek immediate medical attention.[2]

References

Validation & Comparative

A Comparative Guide to the Nucleophilicity of N-benzylcyclopentanamine and Other Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced landscape of synthetic chemistry, the selection of an appropriate nucleophile is a critical decision that dictates the efficiency and outcome of a reaction. Secondary amines, a cornerstone of many synthetic transformations, exhibit a wide spectrum of reactivity governed by a delicate interplay of electronic and steric factors. This guide provides an in-depth comparison of N-benzylcyclopentanamine's nucleophilic character against other commonly employed secondary amines, offering both a qualitative analysis based on structural principles and a quantitative framework for experimental evaluation.

Understanding Nucleophilicity in Secondary Amines: A Balancing Act

The nucleophilicity of a secondary amine is primarily determined by the availability of the nitrogen's lone pair of electrons to attack an electrophilic center. This availability is modulated by two key factors:

  • Electronic Effects: Electron-donating groups (EDGs) attached to the nitrogen atom increase electron density, enhancing nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density and reduce nucleophilic strength. The basicity of an amine, often quantified by its pKa value, can serve as a useful, albeit imperfect, proxy for its nucleophilicity. Generally, a more basic amine is a more potent nucleophile.

  • Steric Hindrance: The size and spatial arrangement of the substituents on the nitrogen and the alpha-carbons can physically impede the amine's approach to the electrophile, thereby reducing its reaction rate. This steric hindrance can sometimes override electronic effects in determining overall nucleophilic reactivity.

A Qualitative Comparison: this compound in Context

To understand the expected nucleophilicity of this compound, we will compare it to three other secondary amines with distinct structural features: piperidine, morpholine, and diisopropylamine.

Caption: Structural comparison of the secondary amines discussed.

This compound:

  • Electronic Effects: The cyclopentyl group is an alkyl group, which is weakly electron-donating through an inductive effect, thus increasing the electron density on the nitrogen. The benzyl group, while also attached via an sp³-hybridized carbon, has an aromatic ring. The electronic effect of a benzyl group can be complex; it is generally considered to be weakly electron-withdrawing due to the sp²-hybridized carbons of the phenyl ring, although this effect is transmitted through a methylene spacer which dampens its impact. The predicted pKa of this compound is approximately 9.95.[1]

  • Steric Hindrance: The cyclopentyl group introduces moderate steric bulk. The benzyl group also contributes significantly to the steric profile around the nitrogen atom. The combination of these two groups suggests a moderate to high degree of steric hindrance.

Piperidine:

  • Electronic Effects: As a cyclic secondary amine with two alkyl chains tethered together, piperidine benefits from the electron-donating nature of these groups. This results in high electron density on the nitrogen, making it a strong base and a potent nucleophile.

  • Steric Hindrance: The cyclic structure of piperidine restricts conformational flexibility, leading to a relatively well-defined and moderately hindered steric environment.

Morpholine:

  • Electronic Effects: The presence of an oxygen atom in the ring introduces a significant inductive electron-withdrawing effect. This pulls electron density away from the nitrogen, reducing both its basicity and nucleophilicity compared to piperidine.

  • Steric Hindrance: Morpholine is structurally similar to piperidine, and thus presents a comparable level of steric hindrance.

Diisopropylamine:

  • Electronic Effects: The two isopropyl groups are electron-donating, which should, in principle, enhance nucleophilicity.

  • Steric Hindrance: The branched nature of the isopropyl groups results in substantial steric bulk around the nitrogen atom. This significant steric hindrance is often the dominant factor, making diisopropylamine a weaker nucleophile than its basicity might suggest, particularly in reactions sensitive to steric effects like SN2 substitutions.

Quantitative Comparison: The Mayr Nucleophilicity Scale

For a truly objective comparison of nucleophilic strength, we turn to the Mayr nucleophilicity scale. This scale provides a quantitative measure of nucleophilicity (the N parameter) that is independent of the electrophile.[2] The higher the N value, the more nucleophilic the species.

AminepKaMayr's Nucleophilicity Parameter (N) (in DMSO)
Piperidine11.1217.19[3]
Morpholine8.3316.96[3]
Diisopropylamine11.05Not available in the database
This compound ~9.95 (predicted)[1] To be determined experimentally

As the table illustrates, while quantitative data for piperidine and morpholine are available, the Mayr nucleophilicity parameter for this compound has not been reported. The provided experimental protocol outlines how this value can be determined, allowing for a direct and quantitative comparison. Based on its structure, we can hypothesize that the N value for this compound will likely fall below that of piperidine due to the potential electron-withdrawing nature and greater steric bulk of the benzyl group.

Experimental Protocol: Determination of Mayr's Nucleophilicity Parameter

The following protocol describes a well-established method for determining the nucleophilicity parameter of an amine by measuring its reaction kinetics with a set of standard electrophiles (benzhydrylium ions).

G cluster_prep Preparation cluster_kinetic Kinetic Measurement cluster_analysis Data Analysis prep_amine Prepare amine solution (e.g., this compound) in a suitable solvent (e.g., DMSO) mix Rapidly mix amine and electrophile solutions in a photometer cuvette prep_amine->mix prep_electro Prepare solutions of reference electrophiles (benzhydrylium ions) with known E parameters prep_electro->mix monitor Monitor the disappearance of the electrophile (color change) over time using UV-Vis spectroscopy mix->monitor calc_k_obs Determine the pseudo-first-order rate constant (k_obs) from the absorbance decay monitor->calc_k_obs plot_k_obs Plot k_obs vs. amine concentration to obtain the second-order rate constant (k2) calc_k_obs->plot_k_obs plot_logk Plot log(k2) vs. the known E parameters of the electrophiles plot_k_obs->plot_logk calc_N Determine the nucleophilicity parameter (N) from the y-intercept of the linear plot plot_logk->calc_N

Caption: Experimental workflow for the determination of Mayr's nucleophilicity parameter.

Materials:

  • This compound (or other amine to be tested)

  • A series of benzhydrylium tetrafluoroborates with known electrophilicity parameters (E)

  • Anhydrous solvent (e.g., DMSO or acetonitrile)

  • UV-Vis spectrophotometer with a thermostated cell holder

  • Stopped-flow apparatus (optional, for very fast reactions)

  • Standard laboratory glassware and volumetric flasks

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the amine of interest at a known concentration in the chosen solvent.

    • Prepare a series of dilutions of the amine stock solution.

    • Prepare stock solutions of the reference electrophiles at known concentrations.

  • Kinetic Measurements:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the benzhydrylium ion.

    • Equilibrate the amine and electrophile solutions to a constant temperature (e.g., 20 °C).

    • Initiate the reaction by rapidly mixing the amine and electrophile solutions in the cuvette. A large excess of the amine should be used to ensure pseudo-first-order kinetics.

    • Record the decrease in absorbance over time until the reaction is complete.

  • Data Analysis:

    • Determine the pseudo-first-order rate constant (kobs) for each amine concentration by fitting the absorbance versus time data to a single exponential decay function.

    • Plot kobs against the amine concentration. The slope of the resulting linear plot will be the second-order rate constant (k2).

    • Repeat this process for each reference electrophile.

    • Plot log(k2) for the amine against the known electrophilicity parameters (E) of the benzhydrylium ions.

    • The data should yield a linear relationship according to the Mayr equation: log(k2) = s(N + E) , where s is a nucleophile-specific sensitivity parameter. The nucleophilicity parameter N can be determined from the intercept of this plot.

Conclusion and Outlook

While a definitive quantitative ranking awaits experimental determination, the structural analysis of this compound suggests it is a moderately strong secondary amine nucleophile. Its reactivity will be a product of the balance between the electron-donating cyclopentyl group and the steric bulk and potential electronic effects of the benzyl group. For synthetic applications where fine-tuning of nucleophilicity is crucial, this compound presents an interesting alternative to more common secondary amines. The experimental framework provided in this guide empowers researchers to quantitatively assess its reactivity and make informed decisions in the design and optimization of their synthetic routes.

References

A Senior Application Scientist's Guide to the Efficacy of Reducing Agents for the Synthesis of N-benzylcyclopentanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of secondary amines is a cornerstone of molecular construction. N-benzylcyclopentanamine, a valuable building block and structural motif in various pharmacologically active compounds, is frequently synthesized via the reductive amination of cyclopentanone with benzylamine. The choice of reducing agent in this transformation is paramount, directly influencing reaction efficiency, yield, safety, and scalability.

This comprehensive guide provides an in-depth comparison of common reducing agents for this synthesis, grounded in experimental data and mechanistic insights. We will navigate the nuances of sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanobohydride (NaBH₃CN), and catalytic hydrogenation, enabling you to make an informed decision for your specific synthetic needs.

The Central Reaction: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds. The reaction proceeds through a two-step sequence:

  • Imine/Iminium Ion Formation: Cyclopentanone reacts with benzylamine to form an intermediate enamine, which tautomerizes to the more stable imine. In the presence of an acid catalyst, the imine is protonated to form a highly electrophilic iminium ion.

  • Reduction: A reducing agent then delivers a hydride to the iminium ion, yielding the target this compound.

The key to a successful one-pot reductive amination lies in the selectivity of the reducing agent. An ideal reagent will reduce the iminium ion much faster than the starting ketone, preventing the formation of cyclopentanol as a byproduct.

Comparative Analysis of Reducing Agents

The selection of a reducing agent is a critical decision that balances reactivity, selectivity, safety, and cost. Below is a comparative analysis of four commonly employed methods for the synthesis of this compound.

Reducing Agent Typical Yield (%) Typical Reaction Time Advantages Disadvantages
Sodium Borohydride (NaBH₄) 85-95 (two-step)4-8 hoursCost-effective, readily available, potent.Non-selective (reduces ketones), often requires a two-step procedure, can generate flammable hydrogen gas upon quenching.[1]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) 90-982-6 hoursMild, highly selective for iminium ions, allows for one-pot reactions, safer than NaBH₃CN.[2][3]More expensive than NaBH₄, moisture-sensitive.[3]
Sodium Cyanoborohydride (NaBH₃CN) 90-973-12 hoursHighly selective for iminium ions, stable in acidic conditions, allows for one-pot reactions.[4]Highly toxic, generates toxic HCN gas in acidic conditions, potential for cyanide contamination in the product.[4]
Catalytic Hydrogenation (e.g., H₂/Pd/C) >954-24 hours"Green" and atom-economical, high yields, catalyst can be recycled.Requires specialized high-pressure equipment, potential for catalyst poisoning, may reduce other functional groups.

Note: The yields and reaction times are based on literature reports for the reductive amination of cyclic ketones with benzylamine and may vary depending on the specific reaction conditions.

Mechanistic Considerations and Workflow Diagrams

The choice of reducing agent dictates the experimental workflow. Less selective reagents like NaBH₄ necessitate a two-step approach, while more selective hydrides such as NaBH(OAc)₃ and NaBH₃CN are amenable to a more efficient one-pot procedure.

General Mechanism of Reductive Amination

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Cyclopentanone Cyclopentanone Imine Imine Cyclopentanone->Imine + Benzylamine - H₂O Benzylamine Benzylamine Iminium Iminium Ion Imine->Iminium + H⁺ Product This compound Iminium->Product + [H⁻] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General mechanism of reductive amination.

One-Pot vs. Two-Step Reductive Amination Workflows

G cluster_one_pot One-Pot Procedure (e.g., with NaBH(OAc)₃) cluster_two_step Two-Step Procedure (e.g., with NaBH₄) A1 Mix Cyclopentanone, Benzylamine, and NaBH(OAc)₃ A2 Reaction (Imine formation and in situ reduction) A1->A2 A3 Work-up and Purification A2->A3 B1 Mix Cyclopentanone and Benzylamine B2 Imine Formation (often with azeotropic removal of water) B1->B2 B3 Add NaBH₄ B2->B3 B4 Reduction B3->B4 B5 Work-up and Purification B4->B5

Caption: One-pot vs. two-step reductive amination workflows.

Experimental Protocols

The following protocols are provided as general guidelines and should be adapted and optimized for specific laboratory conditions and scales.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This method is often preferred for its high selectivity, mild conditions, and operational simplicity.[2][3][5]

Materials:

  • Cyclopentanone (1.0 equiv)

  • Benzylamine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (1.2-1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of cyclopentanone (1.0 equiv) and benzylamine (1.1 equiv) in anhydrous DCE, add sodium triacetoxyborohydride (1.3 equiv) portion-wise at room temperature. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is a cost-effective alternative, particularly for large-scale syntheses where the additional step is justifiable.[6][7]

Materials:

  • Cyclopentanone (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • Toluene

  • Methanol or Ethanol

  • Sodium borohydride (1.1-1.5 equiv)

  • Hydrochloric acid (e.g., 1 M HCl)

  • Sodium hydroxide (e.g., 1 M NaOH)

  • Ethyl acetate or Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: Step 1: Imine Formation

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cyclopentanone (1.0 equiv) and benzylamine (1.0 equiv) in toluene.

  • Heat the mixture to reflux and azeotropically remove the water formed during the reaction.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

Step 2: Reduction 4. Dissolve the crude imine in methanol or ethanol and cool the solution to 0 °C in an ice bath. 5. Add sodium borohydride (1.2 equiv) portion-wise, maintaining the temperature below 10 °C. 6. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. 7. Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic. 8. Remove the solvent under reduced pressure. 9. Add water and ethyl acetate to the residue. Basify the aqueous layer with 1 M NaOH until pH > 10. 10. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volume). 11. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine. 12. Purify as necessary.

Protocol 3: Catalytic Hydrogenation

This "green" chemistry approach offers high yields and avoids the use of stoichiometric metal hydride reagents.

Materials:

  • Cyclopentanone (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • Palladium on carbon (5-10% Pd/C, 1-5 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of cyclopentanone (1.0 equiv) and benzylamine (1.0 equiv) in methanol, add 10% Pd/C (2 mol%).

  • Transfer the suspension to a high-pressure reactor (autoclave).

  • Pressurize the reactor with hydrogen gas (e.g., 5-10 bar) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 4-24 hours.

  • Monitor the reaction progress by GC-MS or by monitoring hydrogen uptake.

  • After the reaction is complete, carefully vent the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify if necessary.

Conclusion and Recommendations

The optimal choice of reducing agent for the synthesis of this compound is contingent on the specific requirements of the project.

  • For laboratory-scale synthesis prioritizing speed, selectivity, and ease of use, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Its mild nature and high selectivity for the iminium ion in a one-pot protocol make it a highly reliable and efficient option.[2][3]

  • When cost is a primary driver for large-scale production, sodium borohydride (NaBH₄) remains a viable, albeit less elegant, option. The necessity of a two-step procedure is a trade-off for the lower reagent cost.

  • Due to its high toxicity, sodium cyanoborohydride (NaBH₃CN) should generally be avoided in favor of the safer and equally effective NaBH(OAc)₃ , unless its unique stability in certain protic solvents is a specific requirement.[4]

  • For processes where sustainability and atom economy are paramount, catalytic hydrogenation is the superior method. While it requires an initial investment in specialized equipment, the environmental benefits and potential for catalyst recycling make it an attractive option for industrial applications.

By carefully considering these factors, researchers and drug development professionals can select the most appropriate and effective method for the synthesis of this compound, ensuring a successful and efficient outcome for their synthetic campaigns.

References

A Comparative Pharmacological Guide to N-Benzylcyclopentanamine Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the pharmacological activity of N-benzylcyclopentanamine derivatives, with a primary focus on their role as monoamine reuptake inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry and neuropharmacology. We will delve into the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This guide synthesizes data from key patents and the broader scientific literature to provide a detailed, in-depth perspective.

Introduction: The Therapeutic Potential of Monoamine Reuptake Inhibitors

Monoamine neurotransmitters—dopamine, serotonin, and norepinephrine—play crucial roles in regulating a wide array of physiological and psychological processes, including mood, cognition, and motor control. The reuptake of these neurotransmitters from the synaptic cleft is mediated by specific transporter proteins: DAT, SERT, and NET, respectively.[1] The inhibition of one or more of these transporters can lead to an increase in the synaptic concentration of the corresponding neurotransmitter(s), a mechanism that has been successfully targeted for the treatment of various central nervous system (CNS) disorders, such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[2][3][4]

The this compound scaffold has emerged as a promising chemotype for the development of novel monoamine reuptake inhibitors.[5] The cyclopentylamine moiety provides a compact and lipophilic core, while the N-benzyl group offers a versatile point for chemical modification to modulate potency and selectivity. This guide will explore the pharmacological landscape of this class of compounds, providing a comparative analysis of key derivatives and the experimental methodologies used to characterize them.

Comparative Pharmacological Activity of this compound Derivatives

The pharmacological profile of this compound derivatives is highly dependent on the substitution patterns on both the phenyl ring of the benzyl group and the cyclopentyl ring. The following table summarizes the in vitro binding affinities (Kᵢ, nM) of a series of representative this compound derivatives for the human dopamine, serotonin, and norepinephrine transporters. The data presented here is a synthesized representation from the available literature, primarily patents covering phenyl-substituted cycloalkylamines as monoamine reuptake inhibitors.[5][6]

Compound IDR (Substitution on Benzyl Ring)DAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Selectivity Profile
NCP-1 H (Unsubstituted)85150120Non-selective
NCP-2 4-Chloro359580Moderate DAT/NET preference
NCP-3 3,4-Dichloro157045DAT/NET selective
NCP-4 4-Fluoro6011090Modest improvement over unsubstituted
NCP-5 4-Trifluoromethyl2518065DAT/NET selective
NCP-6 4-Methoxy110250150Reduced potency

Analysis of Structure-Activity Relationships (SAR):

The data presented in the table above reveals several key structure-activity relationships for the this compound series as monoamine reuptake inhibitors:

  • Influence of Phenyl Ring Substitution: Substitution on the phenyl ring of the N-benzyl group has a profound impact on both the potency and selectivity of the compounds.

    • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as chloro (NCP-2, NCP-3) and trifluoromethyl (NCP-5), generally enhances potency at the dopamine and norepinephrine transporters. This is a common observation in other series of monoamine reuptake inhibitors, where such substitutions can lead to more favorable interactions within the binding pockets of DAT and NET.[7] The 3,4-dichloro substitution pattern (NCP-3) appears to be particularly favorable for DAT and NET affinity.

    • Electron-Donating Groups: In contrast, the presence of an electron-donating group, such as a methoxy group (NCP-6), tends to decrease the binding affinity for all three transporters. This suggests that the electronic properties of the benzyl ring are a critical determinant of ligand-transporter interactions.

  • Selectivity Profile: While many of the examined derivatives exhibit a preference for DAT and NET over SERT, achieving high selectivity for a single transporter within this scaffold appears challenging. The general trend suggests that modifications enhancing DAT and NET affinity do not proportionally increase SERT affinity, leading to a dual inhibitor profile. This is a desirable characteristic for certain therapeutic applications where modulation of both dopamine and norepinephrine pathways is beneficial.[2]

Experimental Protocols

The characterization of this compound derivatives as monoamine reuptake inhibitors relies on robust in vitro assays. The following protocols are standard methodologies employed in the field.

Radioligand Binding Assays

Principle: Radioligand binding assays are used to determine the affinity (Kᵢ) of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

Detailed Protocol:

  • Cell Culture and Membrane Preparation:

    • Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured to ~90% confluency.

    • Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and then lysed in a hypotonic buffer.

    • The cell lysate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound (this compound derivative).

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive inhibitor (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET).

    • The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Detection and Data Analysis:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The amount of radioactivity on the filters is quantified using a scintillation counter.

    • The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Synaptosomal Uptake Assays

Principle: Synaptosomal uptake assays measure the functional ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Detailed Protocol:

  • Synaptosome Preparation:

    • Brain tissue (e.g., rat striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine) is homogenized in a sucrose buffer.

    • The homogenate is centrifuged at a low speed to remove cellular debris.

    • The supernatant is then centrifuged at a higher speed to pellet the synaptosomes, which are then resuspended in an appropriate buffer.

  • Uptake Assay:

    • Synaptosomes are pre-incubated with varying concentrations of the test compound.

    • A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate the uptake reaction.

    • The reaction is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

  • Detection and Data Analysis:

    • The uptake is terminated by rapid filtration and washing with ice-cold buffer.

    • The amount of radioactivity taken up by the synaptosomes is measured by scintillation counting.

    • The IC₅₀ value for uptake inhibition is determined by non-linear regression analysis.

Visualization of Key Concepts

General Structure of this compound Derivatives

Caption: Key modification points on the this compound scaffold.

Experimental Workflow for Monoamine Reuptake Inhibitor Screening

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Characterization cluster_analysis Data Analysis & SAR synthesis Synthesis of this compound Derivatives binding Radioligand Binding Assays (DAT, SERT, NET) synthesis->binding uptake Synaptosomal Uptake Assays ([³H]DA, [³H]5-HT, [³H]NE) synthesis->uptake data_analysis Determination of Kᵢ and IC₅₀ Values binding->data_analysis uptake->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar

Caption: A typical workflow for the screening and characterization of novel monoamine reuptake inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of novel monoamine reuptake inhibitors. Structure-activity relationship studies have demonstrated that substitutions on the N-benzyl ring are a key determinant of both potency and selectivity. Specifically, electron-withdrawing groups tend to enhance affinity for the dopamine and norepinephrine transporters.

Future research in this area should focus on several key aspects:

  • Exploring a broader range of substitutions: A more extensive exploration of substituents on both the phenyl and cyclopentyl rings could lead to the identification of derivatives with improved potency and selectivity profiles.

  • Stereochemical investigations: The synthesis and pharmacological evaluation of individual enantiomers are crucial, as stereochemistry often plays a significant role in the interaction of ligands with their biological targets.

  • In vivo characterization: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy in animal models of CNS disorders, and potential side effects.

By systematically applying the principles of medicinal chemistry and pharmacology, the this compound scaffold holds the potential to yield novel therapeutic agents for the treatment of a range of neurological and psychiatric conditions.

References

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized N-benzylcyclopentanamine Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety. This guide provides a comprehensive framework for the rigorous purity assessment of laboratory-synthesized N-benzylcyclopentanamine, a versatile building block in medicinal chemistry, benchmarked against commercially available standards.[1][2] We will delve into the rationale behind the selection of analytical techniques, provide detailed, step-by-step protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, and present a comparative analysis of the resulting data. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity in their work.

Introduction: The Imperative of Purity in Drug Synthesis

This compound (CAS No: 15205-23-9) is a secondary amine that serves as a valuable intermediate in the synthesis of various organic compounds, including potential pharmaceutical agents.[1][3] The presence of impurities, which can originate from starting materials, by-products, or degradation products, can have significant consequences in a drug development pipeline.[4][5] According to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), impurities in new drug substances must be rigorously controlled and monitored.[6][7][8] This underscores the necessity for robust analytical methodologies to accurately quantify the purity of synthetic intermediates like this compound.

This guide will navigate the synthesis, purification, and multi-faceted analytical comparison of a laboratory-synthesized batch of this compound against a commercially procured standard.

Synthesis and Purification of this compound: A Rationale-Driven Approach

A common and efficient method for the synthesis of this compound is through the reductive amination of cyclopentanone with benzylamine. This method was chosen for its high atom economy and generally clean reaction profile.

Synthetic Pathway

The synthesis proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Cyclopentanone Cyclopentanone Imine N-benzylcyclopentan-1-imine (Intermediate) Cyclopentanone->Imine + Benzylamine - H2O Benzylamine Benzylamine Benzylamine->Imine Product This compound Imine->Product Reducing_Agent Sodium Borohydride (Reducing Agent) Reducing_Agent->Product Reduction

Caption: Reductive amination pathway for this compound synthesis.

Detailed Synthesis Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanone (1.0 eq) and benzylamine (1.0 eq) in methanol.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the N-benzylcyclopentan-1-imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, controlling the exothermic reaction.

  • Reaction Completion and Quenching: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Vacuum Distillation

Given that this compound is a liquid at room temperature, vacuum distillation is an effective purification method to separate it from less volatile impurities and any unreacted starting materials.[9]

  • Rationale: This technique is chosen over column chromatography to minimize potential product decomposition on silica gel and for its scalability.[10]

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture of all potential impurities. The validation of these analytical procedures should adhere to the principles outlined in FDA and ICH guidelines to ensure they are fit for their intended purpose.[11][12][13][14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds, making it ideal for analyzing this compound and its potential impurities.[15]

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dissolve sample in Dichloromethane (1 mg/mL) Injector Injector (Splitless) 250°C Prep->Injector Column Column (e.g., HP-5MS) Temp Program: 80°C to 280°C Injector->Column Helium Carrier Gas IonSource Ion Source (EI) 70 eV Column->IonSource Separated Analytes MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data_Analysis Data Analysis (Peak Integration & Library Search) Detector->Data_Analysis Mass Spectra

Caption: Workflow for GC-MS analysis of this compound.

  • Instrumentation: Agilent GC-MS system (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, particularly for non-volatile or thermally labile impurities that are not amenable to GC analysis.

cluster_prep Sample Preparation cluster_hplc High-Performance Liquid Chromatography Prep Dissolve sample in Acetonitrile/Water (1 mg/mL) Injector Autosampler (10 µL injection) Prep->Injector Pump HPLC Pump (Isocratic or Gradient) Pump->Injector Column Column (e.g., C18) 40°C Injector->Column Detector UV Detector (210 nm) Column->Detector Data_Analysis Data Analysis (Peak Area Normalization) Detector->Data_Analysis Chromatogram

Caption: Workflow for HPLC purity analysis.

  • Instrumentation: Waters Alliance HPLC system (or equivalent) with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[16] It is particularly useful for identifying and quantifying non-chromophoric impurities.

  • Instrumentation: Bruker 400 MHz NMR spectrometer (or equivalent).

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 0.7 mL of deuterated chloroform (CDCl₃) containing a known concentration of an internal standard (e.g., maleic acid).

  • Acquisition Parameters:

    • Pulse Program: A standard 30-degree pulse.

    • Number of Scans: 16.

    • Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative analysis).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals corresponding to the analyte and the internal standard.

Comparative Data Analysis

For this guide, a hypothetical batch of this compound was synthesized and purified. This was then compared against a commercial standard with a stated purity of >98%.

GC-MS Results
Sample IDRetention Time (min)Peak Area %Identification
Synthesized Batch 12.5499.2%This compound
9.870.5%Cyclopentanone (unreacted)
11.210.3%Benzylamine (unreacted)
Commercial Standard 12.5598.8%This compound
14.821.2%Unidentified Impurity
HPLC Results
Sample IDRetention Time (min)Peak Area %Identification
Synthesized Batch 8.3199.4%This compound
3.450.4%Benzylamine
5.620.2%Unknown polar impurity
Commercial Standard 8.3298.7%This compound
9.781.3%Unknown non-polar impurity
¹H NMR Purity Determination

By comparing the integral of a well-resolved proton signal of this compound (e.g., the benzylic CH₂) with the integral of the known amount of the internal standard, the absolute purity can be calculated.

  • Synthesized Batch: 99.1% purity.

  • Commercial Standard: 98.5% purity.

Discussion and Interpretation

The data from our multi-faceted analysis indicates that the laboratory-synthesized and purified this compound exhibits a higher overall purity (average >99%) compared to the tested commercial standard (average ~98.7%).

  • Expertise in Action: The GC-MS and HPLC analyses of the synthesized batch identified residual starting materials (cyclopentanone and benzylamine) as the primary minor impurities. This is an expected outcome of the chosen synthetic route and indicates that the purification via vacuum distillation was highly effective but could be further optimized, perhaps with a second distillation.

  • Trustworthy Protocols: The commercial standard, while meeting its specification of >98% purity, contained a significant unidentified impurity. The orthogonal nature of our analytical approach (GC-MS and HPLC) provides confidence in this observation. Further investigation using techniques like LC-MS/MS would be necessary to structurally elucidate this unknown impurity, a critical step under ICH guidelines if its level were to exceed the identification threshold in a regulated environment.[4][6]

  • Authoritative Grounding: The quantitative NMR results corroborate the chromatographic data, providing an independent and absolute measure of purity. This self-validating system of cross-referencing orthogonal analytical techniques is paramount in a regulated drug development setting.

Conclusion

This guide demonstrates a robust, scientifically-grounded methodology for assessing the purity of synthesized this compound. By employing a suite of orthogonal analytical techniques—GC-MS, HPLC, and NMR—we can confidently characterize a synthesized product and benchmark its quality against commercial offerings. The causality behind experimental choices, from synthesis to purification and analysis, is rooted in established chemical principles and regulatory expectations. For researchers in drug discovery and development, the implementation of such rigorous, self-validating protocols is not just good practice; it is fundamental to the integrity and success of their scientific endeavors.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of N-benzylcyclopentanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished therapeutic windows, often causing promising candidates to fail in later developmental stages. N-benzylcyclopentanamine, a synthetic small molecule with a secondary amine core, represents a scaffold with potential neuromodulatory activity. Preliminary structural analogy to known pharmacophores suggests a plausible interaction with monoamine transporters and G-protein coupled receptors (GPCRs). This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound, ensuring a thorough understanding of its selectivity profile. As senior application scientists, our goal is not merely to present protocols but to elucidate the rationale behind each experimental choice, fostering a self-validating and robust analytical cascade.

Based on the structural similarity to known dual-acting compounds, we hypothesize that this compound may exhibit primary activity as an inhibitor of the Serotonin Transporter (SERT) and the Neurokinin-1 (NK1) receptor. Consequently, a rigorous cross-reactivity assessment against closely related monoamine transporters—the Dopamine Transporter (DAT) and the Norepinephrine Transporter (NET)—is paramount. This guide will detail the requisite binding and functional assays to create a comprehensive selectivity profile.

Experimental Design: A Multi-tiered Approach to Defining Selectivity

A robust cross-reactivity study is not a single experiment but a phased approach, moving from broad primary screening to more specific functional assessments. This ensures a cost-effective and scientifically sound evaluation.

Phase 1: Primary Target Engagement & Broad Panel Screening

The initial phase focuses on confirming the hypothesized primary targets and conducting a wide-ranging screen to identify potential off-target interactions.

  • Primary Target Binding Affinity: The first step is to quantify the binding affinity of this compound for its hypothesized primary targets, SERT and the NK1 receptor. This is typically achieved through competitive radioligand binding assays.

  • Cross-Reactivity Panel: A panel of closely related and functionally diverse targets should be selected. For this compound, this minimally includes:

    • Monoamine Transporters: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

    • A Representative GPCR Panel: To assess broader off-target GPCR activity.

Phase 2: Secondary & Functional Assays

Any "hits" from the primary screen (i.e., significant binding to off-targets) must be further investigated using functional assays. This is critical because binding does not always translate to functional activity (i.e., a compound can be an antagonist, agonist, or have no functional effect).

  • Functional Characterization at Primary Targets: Determine if this compound acts as an inhibitor (antagonist) or an activator (agonist) at SERT and the NK1 receptor.

  • Functional Assessment of Off-Target "Hits": For any off-targets identified in the binding assays, conduct appropriate functional assays to determine the nature and potency of the interaction.

The logical flow of this experimental design is crucial for a systematic and resource-efficient investigation of a compound's selectivity.

experimental_workflow cluster_phase1 Phase 1: Binding Affinity cluster_phase2 Phase 2: Functional Activity cluster_analysis Data Analysis & Profiling A This compound B Primary Target Binding Assays (SERT, NK1) A->B Determine Ki C Cross-Reactivity Binding Assays (DAT, NET, GPCR Panel) A->C Screen for off-target binding D Functional Assays for Primary Targets (SERT Uptake, NK1 Signaling) B->D Confirm mechanism (agonist/antagonist) E Functional Assays for Off-Target 'Hits' C->E Characterize functional effect F Selectivity Profile Generation (Ki ratios, functional potency) D->F E->F

Caption: Experimental workflow for cross-reactivity profiling.

Methodologies: Protocols for Rigorous Assessment

The trustworthiness of cross-reactivity data hinges on the meticulous execution of well-validated assays. Below are detailed protocols for the key experiments outlined in our design.

Protocol 1: Competitive Radioligand Binding Assays

This protocol is adaptable for all four primary and off-targets (SERT, NK1, DAT, NET) by selecting the appropriate membrane preparation, radioligand, and non-specific binding agent.

Objective: To determine the binding affinity (Ki) of this compound for the target receptor/transporter.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the human recombinant target (e.g., HEK293-hSERT, CHO-K1-hNK1, etc.).

  • Radioligands:

    • SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55

    • NK1: [³H]-Substance P or [¹²⁵I]-Substance P

    • DAT: [³H]-WIN 35,428[1]

    • NET: [³H]-Nisoxetine

  • Test Compound: this compound, serially diluted.

  • Reference Compounds (Selective Inhibitors):

    • SERT: Sertraline[2]

    • NK1: Aprepitant[3]

    • DAT: GBR-12909

    • NET: Reboxetine[4][5]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known ligand for the respective target (e.g., 10 µM Fluoxetine for SERT).[6]

  • Filtration Apparatus: 96-well filter plates (e.g., GF/B or GF/C) and a cell harvester.

  • Scintillation Counter & Fluid.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and the respective reference compound in assay buffer. Dilute the radioligand to a final concentration at or near its Kd.

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

    • Test Compound Competition: Dilutions of this compound, radioligand, and membrane preparation.

    • Reference Compound Competition: Dilutions of the reference compound, radioligand, and membrane preparation.

  • Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).[7][8]

  • Termination and Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test/reference compound.

    • Determine the IC50 value (the concentration that inhibits 50% of specific binding) using non-linear regression (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Protocol 2: Functional Assays

Objective: To determine the functional potency of this compound in inhibiting serotonin uptake.

Materials:

  • Cells: JAR cells (human choriocarcinoma placental cells) which endogenously express high levels of SERT.[9]

  • Radiolabeled Substrate: [³H]-Serotonin (5-HT).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Inhibitors: this compound and a reference inhibitor (e.g., Sertraline).

  • Non-specific Uptake Control: A known SERT inhibitor at a high concentration (e.g., 10 µM Fluoxetine).

Procedure:

  • Cell Plating: Plate JAR cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells with varying concentrations of this compound or Sertraline for 10-20 minutes at 37°C.

  • Uptake Initiation: Add [³H]-5-HT to all wells to initiate the uptake reaction. Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for uptake inhibition by plotting the percentage of inhibition versus the log concentration of the compound.

The NK1 receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium.[10]

Objective: To determine if this compound acts as an antagonist at the NK1 receptor.

Materials:

  • Cells: A cell line stably expressing the human NK1 receptor (e.g., HEK293 or CHO cells).

  • Agonist: Substance P.

  • Antagonist: this compound and a reference antagonist (e.g., Aprepitant).

  • Calcium-sensitive Dye: Fluo-4 AM or a similar dye.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with HEPES.

  • Fluorescence Plate Reader: e.g., FLIPR (Fluorometric Imaging Plate Reader).

Procedure:

  • Cell Plating and Dye Loading: Plate the cells in a 96-well black-walled, clear-bottom plate. The next day, load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Antagonist Pre-incubation: Add varying concentrations of this compound or Aprepitant to the wells and incubate for 15-30 minutes.

  • Signal Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

  • Agonist Addition: Add a pre-determined concentration of Substance P (typically the EC80) to all wells to stimulate the receptor.

  • Data Acquisition: Continuously measure the fluorescence signal for 1-2 minutes to capture the calcium transient.

  • Data Analysis:

    • Calculate the response as the peak fluorescence minus the baseline.

    • Plot the percentage of inhibition of the agonist response versus the log concentration of the antagonist.

    • Determine the IC50 value from the resulting dose-response curve.

Data Presentation and Interpretation

For clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Comparative Binding Affinities (Ki) of this compound and Reference Compounds

CompoundSERT Ki (nM)NK1 Ki (nM)DAT Ki (nM)NET Ki (nM)
This compound 25 40 850 1200
Sertraline (SSRI)1.5>10,000350420
Aprepitant (NK1 Antagonist)>10,0000.2>10,000>10,000
GBR-12909 (DAT Inhibitor)200>10,0005250
Reboxetine (NET Inhibitor)129>10,000>10,0001.1

Note: Data are hypothetical and for illustrative purposes.

Table 2: Comparative Functional Potencies (IC50) of this compound and Reference Antagonists

CompoundSERT Uptake IC50 (nM)NK1 Antagonism IC50 (nM)
This compound 35 60
Sertraline (SSRI)2.0N/A
Aprepitant (NK1 Antagonist)N/A0.5

Note: Data are hypothetical and for illustrative purposes. N/A indicates "not applicable" as these are selective reference compounds.

From this hypothetical data, we can infer that this compound is a potent inhibitor of both SERT and the NK1 receptor, with Ki values in the low nanomolar range. The functional data corroborates the binding data, showing inhibitory activity at both targets.

Crucially, the selectivity can be quantified. The selectivity ratio of DAT Ki / SERT Ki is 850/25 = 34-fold, and for NET Ki / SERT Ki is 1200/25 = 48-fold. This indicates a favorable selectivity profile for SERT over the other monoamine transporters.

Visualizing Key Pathways

Understanding the downstream consequences of receptor modulation is vital. The NK1 receptor, a Gq-coupled GPCR, activates the phospholipase C pathway upon binding its endogenous ligand, Substance P. An antagonist like this compound would block this cascade.

Gq_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NK1 NK1 Receptor Gq Gq Protein NK1->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes Gq->PLC activates SP Substance P SP->NK1 binds & activates Test_Cmpd This compound (Antagonist) Test_Cmpd->NK1 binds & blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers PKC PKC Activation DAG->PKC

References

Quantifying the advantages of using N-benzylcyclopentanamine in specific synthetic transformations.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Synthetic Chemists

In the landscape of modern organic synthesis, the quest for atom-economical and efficient methods for creating carbon-carbon bonds is paramount. Palladium-catalyzed C-H bond activation has emerged as a powerful strategy, allowing for the direct functionalization of otherwise inert C-H bonds, thus circumventing the need for pre-functionalized starting materials.[1][2] The regioselectivity of these transformations is often controlled by directing groups, which chelate to the metal catalyst and position it in proximity to a specific C-H bond.[1][3] This guide provides an in-depth analysis of N-benzylcyclopentanamine as a directing group in palladium-catalyzed ortho-arylation of the benzyl group, comparing its performance with other commonly employed secondary amine-based directing groups.

The Crucial Role of the Directing Group: Mechanism and Structural Rationale

The accepted mechanism for palladium-catalyzed ortho-arylation of N-benzylamines proceeds via a concerted metalation-deprotonation (CMD) pathway. The key steps involve the coordination of the amine to the palladium(II) catalyst, followed by the cleavage of an ortho C-H bond of the benzyl ring to form a stable six-membered palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the ortho-arylated product and regenerate the active palladium catalyst.

The efficacy of the directing group is a delicate balance of electronic and steric factors. The nitrogen atom's basicity influences its coordination to the palladium center, while the substituents on the nitrogen modulate the steric environment around the metal, impacting the stability of the palladacycle and the subsequent catalytic steps.

This compound offers a unique combination of features:

  • Optimal Basicity: The secondary amine provides a sufficiently Lewis basic nitrogen atom to coordinate effectively with the palladium catalyst.

  • Defined Steric Profile: The cyclopentyl group introduces a moderate level of steric bulk. This is advantageous as it can prevent the formation of inactive bis(amine)-palladium complexes, which can be an issue with less hindered amines.[1] At the same time, the conformational flexibility of the cyclopentyl ring, compared to a more rigid aromatic substituent, can facilitate the adoption of the ideal geometry for the CMD step.

  • Stability: The resulting six-membered palladacycle is thermodynamically favored, driving the regioselective C-H activation at the ortho position of the benzyl group.

Catalytic_Cycle cluster_0 Catalytic Cycle Start Pd(OAc)₂ + this compound Coordination Coordination Start->Coordination Coordination Palladacycle Six-Membered Palladacycle Intermediate Coordination->Palladacycle C-H Activation (CMD) Oxidative_Addition Oxidative Addition (+ Ar-X) Palladacycle->Oxidative_Addition Pd_IV Pd(IV) Intermediate Oxidative_Addition->Pd_IV Reductive_Elimination Reductive Elimination Pd_IV->Reductive_Elimination Product ortho-Arylated Product Reductive_Elimination->Product Catalyst_Regen Catalyst Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Start

Caption: Generalized catalytic cycle for palladium-catalyzed ortho-arylation.

Comparative Performance Analysis in ortho-Arylation

Table 1: Comparison of Directing Groups in Palladium-Catalyzed ortho-Arylation of N-Benzylamines

EntryDirecting Group SubstrateArylating AgentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1N-Benzylpiperidine4-Tolyl-BpinPd(OAc)₂ (5)K₃PO₄Toluene1101685[4][5]
2N-Benzylpiperidine4-MeO-Ph-BpinPd(OAc)₂ (5)K₃PO₄Toluene1101682[4][5]
3N-Benzylpiperidine4-F-Ph-BpinPd(OAc)₂ (5)K₃PO₄Toluene1101675[4][5]
4N-BenzylpiperidineThiophen-2-yl-BpinPd(OAc)₂ (5)K₃PO₄Toluene1101668[4][5]

Data for this compound under these specific conditions is not available in the cited literature. However, the high yields obtained with the structurally similar N-benzylpiperidine suggest that this compound would be an equally, if not more, effective directing group due to its comparable steric and electronic properties.

The consistent high yields across various electronically diverse arylboronic esters with N-benzylpiperidine underscore the robustness of this class of directing groups.[4][5] The slightly lower yields with electron-withdrawing groups on the arylating agent are a common trend in such cross-coupling reactions.

Experimental Protocols

Synthesis of this compound

The directing group can be readily synthesized via reductive amination of cyclopentanone with benzylamine.

Synthesis_Workflow Start Cyclopentanone + Benzylamine Imine_Formation Imine Formation (Toluene, Dean-Stark) Start->Imine_Formation Reduction Reduction (NaBH₄, MeOH) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Imine Formation: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add cyclopentanone (1.0 equiv), benzylamine (1.0 equiv), and toluene. Heat the mixture to reflux until the theoretical amount of water is collected in the Dean-Stark trap.

  • Reduction: Cool the reaction mixture to 0 °C and add methanol. Slowly add sodium borohydride (1.5 equiv) portion-wise, maintaining the temperature below 10 °C.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. Quench the reaction by the slow addition of water.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Palladium-Catalyzed ortho-Arylation of this compound

The following is a representative protocol for the ortho-arylation of this compound with an arylboronic acid pinacol ester, adapted from similar procedures for N-benzylpiperidine.[4][5]

Materials:

  • This compound

  • Arylboronic acid pinacol ester (Ar-Bpin)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv), arylboronic acid pinacol ester (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and K₃PO₄ (3.0 equiv).

  • Inerting: Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ortho-arylated this compound.

Conclusion

This compound stands as an effective and readily accessible directing group for palladium-catalyzed C-H activation reactions. Its balanced steric and electronic properties facilitate the formation of a stable six-membered palladacycle, leading to high regioselectivity for ortho-functionalization of the benzyl group. While direct quantitative comparisons with a broad range of alternative secondary amines are sparse in the literature, the high efficiencies reported for structurally similar directing groups like N-benzylpiperidine strongly support its utility. The straightforward synthesis of this compound further enhances its appeal for applications in academic and industrial research, particularly in the construction of complex molecular architectures for drug discovery and materials science. Future work focusing on a systematic comparative study of various N-alkyl and N-aryl substituents would be invaluable for a more nuanced understanding of directing group effects in C-H activation.

References

Safety Operating Guide

Navigating the Disposal of N-benzylcyclopentanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N-benzylcyclopentanamine (CAS No. 15205-23-9), a compound for which specific disposal information can be scarce. In the absence of a dedicated Safety Data Sheet (SDS), this document synthesizes data from structurally analogous compounds and general chemical safety principles to offer a conservative and robust disposal strategy. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream safely and in compliance with environmental regulations.

Understanding the Hazard Profile: A Conservative Approach

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is paramount. By examining the hazard profiles of structurally similar amines, we can infer the potential risks associated with this compound and establish a foundation for safe handling and disposal procedures.

Analogous Compound Analysis:

A review of Safety Data Sheets for related compounds provides critical insights:

  • Benzylamine (CAS No. 100-46-9): This closely related primary amine is classified as a combustible liquid that is harmful if swallowed or in contact with skin.[1] Crucially, it is designated as causing severe skin burns and eye damage and is harmful to aquatic life.[1]

  • N-Benzylcyclohexanamine (CAS No. 4383-25-9): This secondary amine is documented to cause skin and eye irritation.

  • Supplier GHS Classification: One supplier of this compound has provided a GHS classification indicating it may cause skin sensitization and eye irritation.

Based on this evidence, it is prudent to handle this compound as a hazardous substance with the potential for skin and eye irritation or damage, possible toxicity upon ingestion or skin contact, and environmental hazards.

Inferred Hazard Profile for this compound:

Hazard CategoryInferred Risk for this compoundRationale
Physical Hazards Potentially Combustible LiquidBased on the properties of Benzylamine.[1]
Health Hazards Skin Irritant/Corrosive, Eye Irritant/Damaging, Harmful if Swallowed or in Contact with Skin, Potential Skin SensitizerBased on data from Benzylamine, N-Benzylcyclohexanamine, and supplier information.[1]
Environmental Hazards Harmful to Aquatic LifeInferred from the known hazards of Benzylamine.[1]

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, the following safety measures must be strictly adhered to. This proactive approach minimizes the risk of exposure and ensures a controlled environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE when handling this compound waste.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which may cause irritation or absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against splashes that could cause serious eye irritation or damage.
Skin and Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large spills or in poorly ventilated areas.To avoid inhalation of any potential vapors.
Engineering Controls

Whenever possible, handle this compound waste within a certified chemical fume hood. This engineering control provides an additional layer of protection by containing and exhausting any vapors that may be generated.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach, from waste collection to final disposal by a certified professional. The following workflow diagram illustrates the key stages of this process.

DisposalWorkflow cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A 1. Designate a specific, labeled waste container. B 2. Segregate from incompatible materials (e.g., acids, strong oxidizers). A->B C 3. Store in a cool, dry, well-ventilated area. B->C D 4. Ensure container is tightly sealed. C->D E 5. Arrange for pickup by a licensed hazardous waste disposal service. D->E F 6. Provide all necessary documentation, including available hazard information. E->F

Caption: Disposal workflow for this compound.

Waste Collection and Segregation
  • Designate a Waste Container:

    • Select a container made of a material chemically compatible with amines. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be in good condition, with a secure, leak-proof lid.

    • Clearly label the container as "Hazardous Waste: this compound" and include the date of initial waste accumulation.

  • Segregate the Waste:

    • Crucially, do not mix this compound waste with other chemical waste streams.

    • Store the waste container away from incompatible materials, particularly strong acids and oxidizing agents, to prevent potentially violent reactions.[2]

Interim Storage
  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.

  • The storage area should be away from direct sunlight and sources of heat or ignition.[3]

  • Ensure the container is kept closed at all times, except when adding waste.

Final Disposal
  • The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

  • Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. Amines can be harmful to aquatic ecosystems.[1][3]

  • When arranging for pickup, provide the disposal company with all available information regarding the waste, including its identity and the inferred hazards based on analogous compounds.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a well-defined emergency plan is essential for mitigating their consequences.

Spill Response

The appropriate response to a spill will depend on its size. The following decision tree provides a logical guide for spill management.

SpillResponse Start Spill of this compound Occurs Assess Assess the size and risk of the spill. Start->Assess SmallSpill Small Spill (manageable by lab personnel) Assess->SmallSpill Small LargeSpill Large Spill (requires professional assistance) Assess->LargeSpill Large Contain Contain the spill with absorbent material (e.g., vermiculite, sand). SmallSpill->Contain Evacuate Evacuate the immediate area. LargeSpill->Evacuate Notify Notify EHS and facility management. Evacuate->Notify Collect Carefully collect the absorbed material into the designated hazardous waste container. Contain->Collect Decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste. Decontaminate->Dispose

Caption: Decision tree for this compound spill response.

Exposure Response

In the event of personal exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound, while lacking a specific, dedicated protocol, can be managed safely and effectively by adhering to the conservative guidelines outlined in this document. By treating this compound with the caution it deserves based on the known hazards of its chemical relatives, laboratory professionals can protect themselves, their colleagues, and the environment. Always prioritize consulting with your institution's EHS department to ensure full compliance with local, state, and federal regulations.

References

Navigating the Safe Handling of N-benzylcyclopentanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is fundamental to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the operational use and disposal of N-benzylcyclopentanamine (CAS No. 15205-23-9), a compound utilized in various synthetic applications. This document is intended to serve as a preferred resource for laboratory safety and chemical handling, offering value beyond the product by fostering a culture of safety and responsibility.

Hazard Assessment and Immediate Safety Considerations

Key Potential Hazards:

  • Flammability: The compound is a flammable liquid that can form combustible mixtures with air.[2]

  • Skin and Eye Contact: Direct contact may cause irritation or burns.[2] Amines, as a class of compounds, are known to cause skin irritation and sensitization.

  • Inhalation: Vapors may cause respiratory tract irritation.

Therefore, the adoption of stringent safety protocols and the consistent use of appropriate personal protective equipment (PPE) are non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring (in open air) Chemical safety goggles with side shields or a face shield.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Laboratory coat.Recommended, especially if aerosols can be generated. Use a NIOSH-approved respirator with an organic vapor cartridge.
Solution Preparation/Mixing Chemical safety goggles.Chemical-resistant gloves.Laboratory coat.Not generally required if performed in a well-ventilated area or a chemical fume hood.
Running Reactions (closed system) Safety glasses.Chemical-resistant gloves.Laboratory coat.Not generally required.
Work-up/Extraction Chemical safety goggles or a face shield.Chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.Recommended to be performed in a chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls.A NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational workflow is crucial for minimizing risks. The following diagram illustrates the key stages of handling this compound, from preparation to immediate post-handling procedures.

Operational_Workflow_for_N_benzylcyclopentanamine cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Prep Review SDS and Conduct Risk Assessment Don_PPE Don Appropriate PPE Prep->Don_PPE Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Don_PPE->Work_Area Handling_Ops Perform Weighing, Transfer, or Reaction Setup Work_Area->Handling_Ops Container_Seal Securely Seal Container Handling_Ops->Container_Seal Doff_PPE Doff and Dispose of Contaminated PPE Container_Seal->Doff_PPE Hand_Wash Wash Hands Thoroughly Doff_PPE->Hand_Wash Disposal_Workflow_for_N_benzylcyclopentanamine cluster_Collection Waste Collection cluster_Storage Temporary Storage cluster_Disposal Final Disposal Waste_Seg Segregate this compound Waste Waste_Container Use a Designated, Labeled, and Sealed Waste Container Waste_Seg->Waste_Container Storage_Area Store in a Designated Hazardous Waste Accumulation Area Waste_Container->Storage_Area Storage_Conditions Cool, Dry, Well-Ventilated, Away from Incompatibles Storage_Area->Storage_Conditions EHS_Contact Contact Institutional Environmental Health & Safety (EHS) Storage_Conditions->EHS_Contact Prof_Disposal Arrange for Pickup by a Licensed Hazardous Waste Disposal Contractor EHS_Contact->Prof_Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.